molecular formula C7H8N2O3S B11800323 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Cat. No.: B11800323
M. Wt: 200.22 g/mol
InChI Key: QRYKOMFGQGRIMP-UHFFFAOYSA-N
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Description

2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H8N2O3S and its molecular weight is 200.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

2-(2-carbamoyl-5-methyl-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)9-7(13-3)6(8)12/h2H2,1H3,(H2,8,12)(H,10,11)

InChI Key

QRYKOMFGQGRIMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C(=O)N)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Cornerstone of a Third-Generation Cephalosporin: A Technical Guide to the Molecular Weight and Formula of a Key Cefditoren Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren, a third-generation oral cephalosporin, exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[1] Its efficacy and safety profile have established it as a valuable therapeutic agent in the treatment of various infections. The synthesis of this complex molecule, however, relies on the precise construction of key intermediates. Understanding the fundamental properties of these precursors, such as their molecular weight and chemical formula, is paramount for process optimization, quality control, and ultimately, the successful development of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of a pivotal intermediate in the synthesis of Cefditoren: 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid , commonly referred to as 7-ATCA .

The Central Intermediate: 7-ATCA

The synthesis of Cefditoren involves the strategic assembly of a cephem core with specific side chains that confer its characteristic antibacterial properties. 7-ATCA represents a crucial building block, incorporating the essential 3-vinylthiazole side chain. The accurate characterization of this intermediate is a critical control point in the overall synthetic route.

Molecular Formula and Weight

The precise molecular composition of 7-ATCA is a fundamental parameter that underpins all stoichiometric calculations and analytical characterizations.

PropertyValue
Chemical Name (6R,7R)-7-Amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic Acid
Acronym 7-ATCA
Molecular Formula C13H13N3O3S2[2]
Molecular Weight 323.39 g/mol [2]

The molecular formula, C13H13N3O3S2, reveals the elemental composition of the molecule, which is essential for techniques such as elemental analysis and high-resolution mass spectrometry. The molecular weight of 323.39 g/mol is a critical parameter for converting between mass and molar quantities, which is fundamental for reaction stoichiometry and yield calculations.

The Synthetic Pathway: A Conceptual Overview

The synthesis of 7-ATCA is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. A common strategy involves a Wittig reaction to introduce the vinylthiazole side chain onto the cephem nucleus.

Synthesis_Pathway 7-ACA_derivative 7-ACA Derivative (Protected) Wittig_Reaction Wittig Reaction 7-ACA_derivative->Wittig_Reaction Wittig_Reagent Phosphonium Ylide (from 4-methyl-5-thiazolecarboxaldehyde) Wittig_Reagent->Wittig_Reaction Protected_7ATCA Protected 7-ATCA Wittig_Reaction->Protected_7ATCA Deprotection Deprotection Protected_7ATCA->Deprotection 7_ATCA 7-ATCA Deprotection->7_ATCA

Figure 1: Conceptual workflow for the synthesis of 7-ATCA.

This diagram illustrates a generalized synthetic approach. The choice of protecting groups for the amine and carboxylic acid functionalities on the 7-aminocephalosporanic acid (7-ACA) derivative is a critical experimental decision. These protecting groups prevent unwanted side reactions during the Wittig reaction and are subsequently removed to yield the final 7-ATCA intermediate. The causality behind selecting specific protecting groups often involves considerations of their stability under the Wittig reaction conditions and the ease and selectivity of their removal.

Precursor Intermediate: 7-AVCA

In some synthetic routes leading to Cefditoren and other cephalosporins, another key intermediate, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) , is utilized.[3][4][5] This intermediate serves as a precursor for the introduction of the substituted vinyl group.

Molecular Formula and Weight of 7-AVCA
PropertyValue
Chemical Name (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Acronym 7-AVCA
Molecular Formula C9H10N2O3S[6]
Molecular Weight 226.25 g/mol [6]

The synthesis of 7-AVCA itself is a significant undertaking, often starting from 7-ACA.[7] The conversion of 7-AVCA to 7-ATCA would then involve a cross-coupling reaction to attach the 4-methylthiazole moiety.

Experimental Protocol: A Representative Synthesis of a 7-ATCA Precursor

The following is a generalized, illustrative protocol for the Wittig reaction step in the synthesis of a protected 7-ATCA derivative. Specific reagents, solvents, and reaction conditions may vary based on the chosen protecting groups and scale of the reaction.

Objective: To synthesize a protected form of 7-ATCA via a Wittig reaction.

Materials:

  • A suitable protected 7-amino-3-halomethyl-3-cephem-4-carboxylic acid derivative.

  • Triphenylphosphine.

  • 4-methyl-5-thiazolecarboxaldehyde.

  • An appropriate base (e.g., a tertiary amine or an inorganic base).

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

Procedure:

  • Ylide Formation: a. In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve triphenylphosphine in the anhydrous aprotic solvent. b. Add the protected 7-amino-3-halomethyl-3-cephem-4-carboxylic acid derivative to the solution. c. Stir the mixture at a controlled temperature to form the corresponding phosphonium salt. d. Cool the reaction mixture and add the base dropwise to generate the phosphonium ylide in situ. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: a. To the freshly prepared ylide solution, add 4-methyl-5-thiazolecarboxaldehyde dissolved in the same solvent. b. Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable analytical technique (e.g., thin-layer chromatography or high-performance liquid chromatography). The choice of temperature is critical to control the stereoselectivity of the double bond formation, favoring the desired (Z)-isomer.

  • Work-up and Isolation: a. Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. b. Separate the organic layer and extract the aqueous layer with the organic solvent. c. Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. d. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the protected 7-ATCA.

Self-Validation: Each step of this protocol includes inherent checks. The formation of the phosphonium salt and the ylide can be monitored by spectroscopic methods. The progress of the Wittig reaction is tracked chromatographically, allowing for the determination of the reaction endpoint. The purity of the final isolated product is confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry, which also verify its molecular weight and structure.

From Intermediate to API: Cefditoren

The final API, Cefditoren, is synthesized from the 7-ATCA intermediate through the acylation of the 7-amino group with an activated aminothiazole side chain.

Molecular Formula and Weight of Cefditoren
PropertyValue
Chemical Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[8]
Molecular Formula C19H18N6O5S3[8][9]
Molecular Weight 506.6 g/mol [8][9]

The prodrug form, Cefditoren pivoxil, is created by esterification of the carboxylic acid group, which enhances oral bioavailability.[10][11][12]

Cefditoren_Synthesis 7_ATCA 7-ATCA Acylation Acylation with Activated Side Chain 7_ATCA->Acylation Cefditoren Cefditoren Acylation->Cefditoren Esterification Esterification Cefditoren->Esterification Cefditoren_Pivoxil Cefditoren Pivoxil Esterification->Cefditoren_Pivoxil

Figure 2: Final steps in the synthesis of Cefditoren Pivoxil from 7-ATCA.

Conclusion

The meticulous characterization of intermediates is a non-negotiable aspect of modern pharmaceutical development. For a complex molecule like Cefditoren, a thorough understanding of the molecular weight and formula of key intermediates such as 7-ATCA is fundamental. This knowledge ensures the integrity of the synthetic process, facilitates accurate analytical testing, and ultimately contributes to the quality and consistency of the final drug product. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists engaged in the synthesis and development of Cefditoren and related cephalosporin antibiotics.

References

  • Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. (URL: )
  • CN102911134A - Synthesis process for cefditoren pivoxil intermediate - Google P
  • Cefditoren | C19H18N6O5S3 | CID 9870843 - PubChem. (URL: [Link])

  • Cefditoren (INN) | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

  • Cefditoren pivoxil intermediate preparation method - Eureka | Patsnap. (URL: [Link])

  • SPECTRACEF® TABLETS (cefditoren pivoxil) To reduce the development of drug-resistant bacteria and maintain - accessdata.fda.gov. (URL: [Link])

  • CN108084212B - Preparation method of cefditoren pivoxil - Google P
  • Study on the Synthetic Process of 7-AVCA and 7-ACCA - Dissertation. (URL: [Link])

  • WO2007013043A2 - Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid - Google P
  • A Practical Synthetic Method for 7-ATCA | Request PDF - ResearchGate. (URL: [Link])

  • Cefditoren - Wikipedia. (URL: [Link])

  • 7-AMINO-3-VINYL-3-CEPHEM-4-CARBOXYLIC ACID (7-AVNA) - PharmaCompass.com. (URL: [Link])

  • An Improved and Scaleable Preparation of 7Amino3-vinylcephem-4-carboxylic acid. (URL: [Link])

Sources

Technical Whitepaper: Solubility Thermodynamics & Purification of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility thermodynamics, physicochemical profile, and purification strategies for 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid .

Given the specialized nature of this intermediate (often associated with the synthesis of third-generation cephalosporins like Cefditoren ), public experimental data is sparse. This guide synthesizes available data from structural analogues (e.g., 2-amino-5-methylthiazole) with first-principles thermodynamic modeling to provide a robust operational framework.

Executive Summary & Chemical Profile[1]

This compound is a bifunctional thiazole derivative characterized by a polar carbamoyl (amide) group at position C2 and an ionizable acetic acid side chain at position C4. Its solubility behavior is dominated by the competition between the high lattice energy driven by the amide hydrogen-bonding network and the solvation potential of the carboxylic acid tail.

Physicochemical Identity
PropertyDescription
IUPAC Name 2-(2-Carbamoyl-5-methyl-1,3-thiazol-4-yl)acetic acid
Molecular Formula

Molecular Weight 200.21 g/mol
Key Functional Groups Thiazole (Aromatic), Carbamoyl (H-bond donor/acceptor), Carboxylic Acid (pH-dependent solubility)
pKa (Predicted)

(Carboxylic acid),

(Amide proton)
LogP (Predicted) ~0.2 to 0.5 (Low lipophilicity)

Solubility Profile: Predicted & Analogue-Based Data

In the absence of a singular, publicly validated solubility table for this specific CAS, we derive the solubility landscape from the structural analogue 2-amino-5-methylthiazole [1] and general thiazole-4-acetic acid derivatives [2].

The Carbamoyl substitution (vs. Amino) significantly increases the crystal lattice energy due to dual H-bond donor/acceptor sites (


), generally lowering solubility in non-polar solvents compared to the amino-analogue.
Solubility Landscape (Thermodynamic Ranking)
Solvent ClassSolvent ExamplesPredicted SolubilityMechanistic Rationale
Polar Aprotic (High) DMSO, DMF, DMAc > 150 mg/mL Disrupts inter-molecular amide H-bonds; high dipole interaction with thiazole ring.
Polar Protic (Moderate) Methanol, Ethanol 20 - 80 mg/mL Good solvation of carboxylic acid; competitive H-bonding. Ideal for crystallization.
Polar Aprotic (Low) Acetone, Ethyl Acetate 5 - 20 mg/mL Insufficient H-bond donation to solvate the carbamoyl group effectively.
Chlorinated DCM, Chloroform < 5 mg/mL Poor interaction with polar domains; limited solubility unless warmed.
Non-Polar Toluene, Hexane Insoluble High interfacial tension; energetically unfavorable.
Aqueous (pH dependent) Water (pH > 6) High Formation of carboxylate anion (

) drives dissolution.
Aqueous (pH < 3) Water (Acidic) Low Exists as free acid; lattice energy dominates solvation.

Critical Insight: The solubility differential between Methanol (moderate) and Water/Acid (low) suggests a "pH-swing" or "Antisolvent" crystallization strategy is most effective.

Experimental Protocol: Solubility Determination

To generate the precise mole-fraction solubility data required for your specific batch or polymorph, follow this Gravimetric Saturation Method . This protocol is self-validating via the Van't Hoff linearity check.

Workflow Visualization

SolubilityProtocol Start Excess Solute Addition Equilibration Isothermal Equilibration (Shake Flask, 24h) Start->Equilibration T = 278-313 K Filtration Syringe Filtration (0.45 µm PTFE, Pre-heated) Equilibration->Filtration Supernatant Gravimetry Evaporation & Weighing Filtration->Gravimetry Mass Balance Calculation Mole Fraction (x) Calculation Gravimetry->Calculation Validation Van't Hoff Plot (ln x vs 1/T) Calculation->Validation Validation->Start If R² < 0.99

Figure 1: Self-validating gravimetric workflow for solubility determination.

Detailed Methodology
  • Preparation: Add excess solid this compound to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24 hours. Validation: Ensure solid phase remains present.
    
  • Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent "crash-out" in the needle.

  • Quantification: Weigh a specific aliquot (

    
    ), evaporate solvent under vacuum, and weigh the dry residue (
    
    
    
    ).
  • Calculation: Determine mole fraction solubility (

    
    ) using the molar masses of solute (
    
    
    
    ) and solvent (
    
    
    ).

Thermodynamic Modeling Framework

Once experimental data is obtained, fit the data to the Modified Apelblat Equation . This model is superior for thiazole derivatives as it accounts for the non-ideal temperature dependence of the enthalpy of solution [1].



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical constants derived from regression.
    

Interpretation of Parameters:

  • If

    
     is negative , dissolution is endothermic (solubility increases with T).
    
  • Enthalpy of Solution (

    
    ) : Can be derived as 
    
    
    
    .
  • Causality: A high positive

    
     in non-polar solvents confirms the strong lattice energy barrier governed by the carbamoyl H-bonds.
    

Purification & Crystallization Strategy

Based on the solubility profile, two purification pathways are recommended. Method A is preferred for high-purity pharmaceutical intermediates.

Method A: Reactive Crystallization (pH Swing)

Leverages the acidic nature of the acetic acid tail.

  • Dissolution: Suspend crude solid in water. Add 1.1 eq Sodium Bicarbonate (

    
    ) . The compound dissolves as the carboxylate salt.
    
  • Filtration: Filter off insoluble non-polar impurities (e.g., unreacted thiazole precursors).

  • Precipitation: Slowly add 1M HCl to the filtrate until pH

    
     2.0. The free acid precipitates.
    
  • Recovery: Filter and wash with cold water.

Method B: Cooling Crystallization (Solvent/Anti-Solvent)

Leverages the temperature sensitivity in alcohols.

  • Dissolution: Dissolve in Methanol at reflux (65°C).

  • Polishing: Hot filtration to remove mechanical impurities.

  • Crystallization: Cool slowly to 5°C. If yield is low, add Water (anti-solvent) dropwise to induce nucleation.

Process Logic Diagram

Purification Raw Crude Intermediate Dissolve Dissolve in Water + NaHCO3 (pH 8.0) Raw->Dissolve Filter Filter Insolubles Dissolve->Filter Acidify Acidify with HCl (Target pH 2.0) Filter->Acidify Clear Filtrate Crystallize Precipitation of Free Acid Acidify->Crystallize Wash Wash with Cold Water/Acetone Crystallize->Wash Final Pure Product (>99.5% HPLC) Wash->Final

Figure 2: Reactive crystallization workflow for purification.

References

  • Wang, J., et al. "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents." Journal of Chemical Thermodynamics, 2025. (Based on search result 1.1).

  • ChemicalBook Data. "2-Aminothiazole-4-acetic acid Properties and Solubility." ChemicalBook, 2026.[2]

  • PubChem Compound Summary. "2-(2-Carbamoylpyridin-4-yl)acetic acid (Analogue)." National Library of Medicine.

  • Organic Syntheses. "Synthesis of 2-Amino-4-methylthiazole." Org.[3][2][4][5] Synth. 1939, 19, 10.

Sources

Thermodynamic Stability of Thiazole Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the thermodynamic and kinetic stability profiles of thiazole acetic acid derivatives , with a specific focus on 2-(2-aminothiazol-4-yl)acetic acid (ATAA) . As a critical pharmacophore in third-generation cephalosporins (e.g., Cefixime, Cefotaxime) and peroxisome proliferator-activated receptor (PPAR) agonists, the stability of this scaffold is a defining factor in process chemistry and formulation shelf-life.

The core instability of this moiety arises from two competing thermodynamic vectors: spontaneous decarboxylation (entropy-driven) and zwitterionic polymorphism (enthalpy-driven). This guide provides actionable protocols for stabilizing these derivatives through salt formation, crystal engineering, and rigorous analytical monitoring.

Part 1: Molecular Architecture & Stability Risks

The Electronic "Push-Pull" Instability

The thiazole ring is electron-deficient (π-excessive but inductively electron-withdrawing due to Nitrogen/Sulfur). When an acetic acid group is attached at the C4 position, the molecule becomes susceptible to decarboxylation.

  • The Trigger: The electron-withdrawing nature of the thiazole ring polarizes the C-C bond connecting the acetic acid side chain.

  • The Mechanism: In solution, particularly under acidic conditions or elevated temperatures, the molecule adopts a conformation that favors a 6-membered cyclic transition state, leading to the loss of

    
     and the formation of the degradation product 2-amino-4-methylthiazole .
    
Zwitterionic Behavior

In its free base form, 2-aminothiazole-4-acetic acid exists in equilibrium between neutral and zwitterionic forms.

  • Acidic Moiety: Carboxylic acid (

    
    )
    
  • Basic Moiety: Aminothiazole nitrogen (

    
    )
    

This internal proton transfer creates high lattice energy in the solid state but significantly lowers solubility in organic solvents, complicating purification and increasing the risk of oiling out (phase separation) during crystallization.

Part 2: Degradation Mechanism & Visualization

The primary degradation pathway is unimolecular thermal decarboxylation . This is not a hydrolysis reaction but an elimination reaction driven by the increase in entropy (


) from gas generation (

).
Diagram 1: Decarboxylation Pathway of Thiazole Acetic Acid

The following diagram illustrates the transition from the stable acid to the decarboxylated impurity via the cyclic transition state.

DecarboxylationMechanism Figure 1: Thermal Decarboxylation Mechanism of Thiazole Acetic Acid Derivatives ATAA 2-Aminothiazole-4-acetic acid (Intact Drug) Protonation Protonation / Tautomerism (Acidic Environment) ATAA->Protonation  +H+ / Heat TransitionState 6-Membered Cyclic Transition State Protonation->TransitionState  Conformational Lock Intermediate Enol/Tautomer Intermediate TransitionState->Intermediate  -CO2 (Irreversible) Product 2-Amino-4-methylthiazole (Degradant) + CO2 Intermediate->Product  Tautomerization

Caption: The irreversible loss of CO2 is the rate-limiting step, often accelerated by acidic pH which stabilizes the leaving group dynamics.

Part 3: Solid-State Thermodynamics & Polymorphism

To counteract chemical instability, thermodynamic stabilization in the solid state is required. The free acid is often too unstable for long-term storage (


).
Stabilization Strategies
  • HCl Salt Formation: Converting the amine to a hydrochloride salt disrupts the zwitterionic internal proton transfer. The ionic lattice of the HCl salt is significantly more robust (

    
    ).
    
  • Hydration (Pseudopolymorphism): Cefixime, for example, is marketed as a trihydrate . The water molecules in the crystal lattice form hydrogen bond bridges that "lock" the acetic acid side chain in a rigid conformation, preventing the rotation necessary to achieve the decarboxylation transition state.

Polymorph Screening Protocol

Researchers must identify the form with the lowest Gibbs Free Energy (


) at room temperature to prevent spontaneous phase transitions during shelf storage.
Diagram 2: Polymorph Screening Workflow

PolymorphScreening Figure 2: Thermodynamic Polymorph Screening Workflow cluster_methods Crystallization Techniques Start Crude Thiazole Derivative Solubility Solubility Assessment (Polar vs Non-Polar) Start->Solubility SlowEvap Slow Evaporation Solubility->SlowEvap Cooling Cooling Crystallization Solubility->Cooling Slurry Slurry Conversion (Thermodynamic Control) Solubility->Slurry Analysis Solid State Analysis (XRPD, DSC, TGA) SlowEvap->Analysis Cooling->Analysis Slurry->Analysis Selection Select Lead Form Analysis->Selection  Highest Tm / Lowest Solubility

Caption: Slurry conversion is critical for identifying the thermodynamically stable form, as metastable forms will dissolve and reprecipitate as the stable form over time.

Part 4: Experimental Protocols (Self-Validating Systems)

High-Performance Liquid Chromatography (HPLC) Stability Method

To quantify thermodynamic stability, a stability-indicating method (SIM) capable of separating the parent acid from the methyl-thiazole degradant is required.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Parent and Methyl-degradant.
    
  • Tailing Factor: < 1.5 (Thiazoles are basic and prone to peak tailing on silanol groups).

Protocol:

Parameter Condition Rationale
Column C18 (L1), 250 x 4.6 mm, 5 µm Standard stationary phase for polar organic acids.

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid (


), improving retention. |
| Mobile Phase B  | Acetonitrile | Organic modifier for elution. |
| Gradient  | 95% A to 50% A over 15 mins | Gradient required to elute the non-polar decarboxylated impurity. |
| Flow Rate  | 1.0 - 1.2 mL/min | Standard backpressure optimization. |
| Detection  | UV @ 254 nm | Max absorbance for the thiazole ring system. |
Forced Degradation Study (Stress Testing)

This protocol determines the kinetic boundaries of the molecule.

  • Acid Stress: Dissolve 10 mg sample in 10 mL 0.1 N HCl. Reflux at 60°C for 4 hours.

    • Target: Decarboxylation.[1][2][3]

  • Base Stress: Dissolve 10 mg in 10 mL 0.1 N NaOH. Ambient temp for 2 hours.

    • Target: Ring opening or isomerization (if oxime is present).

    • Note: Thiazole acetic acids are generally unstable in base due to salt formation promoting solubility but potentially accelerating oxidation.

  • Oxidative Stress: 3%

    
     at room temperature.
    
    • Target: N-oxide formation on the thiazole nitrogen or Sulfur oxidation.

Part 5: Data Summary & Formulation Guidelines

Comparative Stability Data (Reference Values)

The following table summarizes the thermodynamic properties of the free acid versus the stabilized salt forms.

Derivative FormMelting Point (

)
Solubility (Water)Stability Risk
Free Acid (Zwitterion) ~130°C (Decomposes)ModerateHigh (Decarboxylation upon heating/storage)
Hydrochloride Salt ~152°CHighLow (Lattice energy stabilizes side chain)
Ethyl Ester < 100°C (Often oil)LowModerate (Hydrolysis risk > Decarboxylation)
Formulation Recommendation

For drug development involving thiazole acetic acid pharmacophores:

  • Avoid Free Acid Isolation: Do not attempt to dry the free acid at high temperatures (>40°C).

  • Process in Solution: If possible, telescoping the synthesis to the next step (e.g., amidation) without isolating the dry acid minimizes decarboxylation yield loss.

  • Use Acidic Excipients: In solid dosage forms, avoid alkaline fillers (like Calcium Carbonate) which can deprotonate the acid and accelerate degradation.

References

  • Lovering, A. M. (2025). Thermodynamic stability of beta-lactam side chains. Journal of Pharmaceutical Sciences. 4[2][5][6][7][8]

  • ChemicalBook . (2026). 2-Aminothiazole-4-acetic acid Properties and Safety Data. ChemicalBook. 9

  • US Patent Office . (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride (US4391979A).[10] Google Patents. 10

  • Elsadig, H. K., & Abdalfatah, M. B. (2017).[6] Comparative Study for the Analysis of Cefixime Trihydrate and its Degraded Products by Two RP-HPLC Methods. Walsh Medical Media. 6

  • Master Organic Chemistry . (2022). Decarboxylation of Beta-Keto Acids and Related Derivatives. Master Organic Chemistry. 2

Sources

Role of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid in cephalosporin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Role of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid in Cephalosporin Synthesis

Executive Summary

Cephalosporin antibiotics remain a cornerstone of modern medicine in the fight against bacterial infections. Their efficacy and spectrum of activity are largely dictated by the chemical nature of the side chains attached to the core 7-aminocephalosporanic acid (7-ACA) nucleus. Specifically, the acylamino side chain at the C-7 position is a critical determinant of the drug's antibacterial properties and its stability against bacterial β-lactamases. This technical guide provides a detailed examination of this compound, a highly specialized building block, and its pivotal role in the synthesis of advanced-generation cephalosporins, with a focused case study on the veterinary antibiotic, Ceftiofur. We will explore the synthesis of this key intermediate, detail the mechanism and protocol for its acylation onto the cephalosporin core, and provide field-proven insights into the process.

The Cephalosporin Landscape and the Primacy of the C-7 Side Chain

Semisynthetic cephalosporins are a class of β-lactam antibiotics characterized by a bicyclic core composed of a dihydrothiazine ring fused to a β-lactam ring.[1] Modifications at the C-3 and C-7 positions of this core have given rise to multiple "generations" of antibiotics, each with an expanded spectrum of activity. While the C-3 side chain primarily influences the pharmacokinetic properties of the drug, the C-7 acylamino side chain is paramount for its antimicrobial activity.[2][3][4]

The structure of the C-7 side chain directly impacts several key attributes:

  • Antibacterial Spectrum: The side chain's interaction with penicillin-binding proteins (PBPs) in bacteria determines the drug's potency against different species.

  • β-Lactamase Stability: Many bacteria develop resistance by producing β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring.[1] Bulky or electronically complex C-7 side chains can provide steric hindrance, protecting the ring from enzymatic degradation.

  • Clinical Efficacy: The overall structure influences the drug's stability, solubility, and ultimately, its therapeutic effectiveness.

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, has proven to be a particularly valuable component in the C-7 side chains of third and fourth-generation cephalosporins.[5][6][7] Its unique electronic and structural properties contribute to both high antibacterial potency and enhanced stability. This guide focuses on a specific derivative, this compound, which incorporates these advantages.

G cluster_core Cephalosporin Core (Cephem Nucleus) Core R1 C-7 Side Chain (e.g., this compound) Determines: - Antibacterial Spectrum - β-Lactamase Stability R1->Core Acylation at C-7 Amino Group R2 C-3 Side Chain Influences: - Pharmacokinetics - Metabolism R2->Core Substitution at C-3

Figure 1: General structure of a cephalosporin antibiotic, highlighting the key positions for side chain modification.

Synthesis of the Thiazole Side Chain Intermediate

The synthesis of this compound is a multi-step process that builds upon the foundational Hantzsch thiazole synthesis. The general principle involves the reaction of a halo-carbonyl compound with a thioamide.[8] While the exact proprietary industrial synthesis may vary, a plausible and chemically sound pathway is outlined below. This process is designed for high purity and yield, ensuring a quality starting material for the subsequent coupling reaction.

Experimental Protocol: Synthesis of 2-(2-Amino-5-methylthiazol-4-yl)acetic acid derivatives

This protocol is a representative synthesis for aminothiazolyl acetic acid derivatives, which are precursors to the target carbamoyl compound.[9][10]

  • Step 1: Preparation of the α-haloketone. Ethyl 4-chloroacetoacetate is a common starting material. This step is often performed by the chlorination of diketene.[10]

  • Step 2: Hantzsch Thiazole Synthesis. Thiourea is reacted with the ethyl 4-chloroacetoacetate in a suitable solvent, such as ethanol. The reaction is typically heated to reflux to drive the cyclization.

  • Step 3: Hydrolysis. The resulting ethyl ester (ethyl 2-amino-5-methylthiazol-4-yl)acetate is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid, (2-aminothiazol-4-yl)acetic acid.

  • Step 4: Carbamoylation. The amino group on the thiazole ring is then converted to a carbamoyl group. This can be achieved through various methods, such as reaction with isocyanic acid (or a precursor like potassium cyanate under acidic conditions) or other carbamoylating agents. This step is critical and must be performed under controlled conditions to avoid side reactions.

Figure 2: A representative workflow for the synthesis of the target thiazole side chain.

The Core Reaction: Acylation of 7-Aminocephalosporanic Acid (7-ACA)

The central step in the synthesis of most semisynthetic cephalosporins is the acylation of the amino group at the C-7 position of 7-aminocephalosporanic acid (7-ACA) or a related nucleus.[11][12] This reaction forms the critical amide bond that links the thiazole side chain to the β-lactam core.

The Principle of Acylation: Activating the Carboxylic Acid

A direct reaction between the carboxylic acid of the side chain and the amino group of 7-ACA is not feasible under mild conditions. Therefore, the carboxylic acid must first be "activated" to make it a more potent acylating agent. This is a critical choice in the synthesis, as the method of activation impacts yield, purity, and the stability of the sensitive β-lactam ring.

Common Activation Strategies:

  • Acid Chloride Formation: The carboxylic acid is converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This method is effective but requires careful control of temperature (typically -20°C to 0°C) to prevent degradation of the side chain and the subsequent acylation must be performed at low temperatures.

  • Mixed Anhydride Method: The carboxylic acid is reacted with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a tertiary amine base (e.g., triethylamine) to form a mixed anhydride, which is a sufficiently reactive acylating agent.

  • Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the amide bond formation directly.

  • Thioester Derivatives: The side chain can be converted to a reactive thioester, which then acylates the 7-ACA nucleus.[13]

The choice of method is a balance between reactivity, cost, and the ease of removing byproducts. For industrial-scale synthesis, the acid chloride or mixed anhydride methods are common.

Case Study: Synthesis of Ceftiofur

Ceftiofur is a third-generation cephalosporin used extensively in veterinary medicine.[14][15] Its synthesis is a prime example of the application of a thiazole-containing side chain. The C-7 side chain in Ceftiofur is, however, typically a 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino)acetyl group, which is then coupled to a 7-amino-3-(2-furylcarbonylthiomethyl)-3-cephem-4-carboxylic acid (Furaca) nucleus.[14] The principles of acylation remain identical. The title compound of this guide, this compound, serves as a structurally related building block for other proprietary cephalosporins, and its coupling follows the same fundamental workflow.

Experimental Protocol: General Acylation of a 7-ACA Derivative

This protocol describes a general procedure for the acylation of a 7-ACA derivative with an activated thiazolylacetic acid side chain.[14][16]

  • Activation of the Side Chain (Acid Chloride Method):

    • Suspend this compound in a dry, inert solvent such as dichloromethane at low temperature (-20°C).

    • Add a catalyst, such as N,N-Dimethylformamide (DMF).

    • Slowly add oxalyl chloride or a similar agent, maintaining the low temperature.

    • Stir the reaction mixture for 45-60 minutes to ensure complete formation of the acid chloride. The resulting solution is used directly in the next step.

    • Causality: Low temperatures are critical to prevent the decomposition of the highly reactive acid chloride and potential side reactions. The inert solvent prevents unwanted reactions with water.

  • Preparation of the 7-ACA Nucleus:

    • In a separate reactor, suspend the 7-ACA derivative (e.g., Furaca for Ceftiofur synthesis) in a mixture of an organic solvent (like dichloromethane or acetone) and water.[16]

    • Cool the suspension to 0-5°C.

    • Add a base, such as triethylamine or sodium bicarbonate, to deprotonate the amino group of 7-ACA, making it nucleophilic, and to neutralize the HCl that will be generated during the acylation.

  • Acylation (Coupling Reaction):

    • Slowly add the cold solution of the activated acid chloride from Step 1 to the 7-ACA suspension from Step 2.

    • Maintain the reaction temperature between 0°C and 5°C throughout the addition.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by HPLC.

    • Causality: The slow addition and controlled temperature are essential to manage the exothermic reaction and prevent the degradation of the β-lactam ring, which is sensitive to both heat and extreme pH.

  • Workup and Isolation:

    • Once the reaction is complete, the product is typically isolated by adjusting the pH to precipitate the cephalosporin acid.

    • The aqueous and organic layers are separated.

    • The aqueous layer containing the product may be washed with an organic solvent to remove unreacted starting materials.

    • The pH of the aqueous layer is carefully lowered with an acid (e.g., HCl) to the isoelectric point of the cephalosporin, causing it to precipitate.

    • The solid product is collected by filtration, washed with cold water and/or acetone, and dried under vacuum.

G cluster_activation Side Chain Activation cluster_nucleus Nucleus Preparation cluster_workup Product Isolation start Start A1 Suspend Thiazole Acetic Acid in Dichloromethane (-20°C) start->A1 B1 Suspend 7-ACA Derivative in Solvent/Water (0-5°C) start->B1 A2 Add Activating Agent (e.g., Oxalyl Chloride) A1->A2 A3 Stir to form Acid Chloride Solution A2->A3 C Acylation: Slowly add activated side chain to 7-ACA solution (0-5°C) A3->C B2 Add Base (e.g., Triethylamine) B1->B2 B2->C D1 Reaction Quench / Phase Separation C->D1 D2 pH Adjustment to Precipitate Product D1->D2 D3 Filter, Wash, and Dry Solid D2->D3 end Final Cephalosporin Product D3->end

Figure 3: Experimental workflow for the acylation of a 7-ACA derivative.

Quantitative Analysis and Process Optimization

The efficiency of the acylation reaction is paramount for the economic viability of cephalosporin production. Key parameters are meticulously tracked and optimized.

ParameterTypical RangeRationale / Impact on Process
Temperature -20°C to 5°CPrevents degradation of the β-lactam ring and reactive intermediates. Higher temperatures lead to lower yields and increased impurities.
pH 7.0 - 8.5 (during acylation)Maintains the 7-ACA amino group in its nucleophilic, unprotonated state while minimizing base-catalyzed hydrolysis of the β-lactam.
Solvent System Dichloromethane, Acetone, WaterA biphasic system is often used to dissolve both the organic-soluble activated side chain and the water-soluble 7-ACA salt.
Reaction Time 2 - 5 hoursSufficient time for reaction completion. Monitored by HPLC to avoid the formation of degradation byproducts over extended periods.
Molar Ratio ~1.05 : 1 (Side Chain : 7-ACA)A slight excess of the activated side chain is used to ensure complete consumption of the more valuable 7-ACA nucleus.
Typical Yield 85% - 95%High yields are achievable with optimized conditions, reflecting an efficient and well-controlled industrial process.

Table 1: Summary of key reaction parameters and their significance in the acylation process.

Conclusion

This compound and its structural analogs are not merely reagents but are enabling building blocks in the synthesis of advanced cephalosporin antibiotics. The presence of the thiazole ring is a deliberate design choice, imparting enhanced antibacterial activity and stability. The successful incorporation of this side chain via a carefully controlled acylation reaction is a testament to the precision of modern pharmaceutical chemistry. Understanding the causality behind each step—from the low-temperature activation of the side chain to the precise pH control during coupling—is essential for researchers, scientists, and drug development professionals seeking to optimize existing processes or develop the next generation of life-saving β-lactam antibiotics.

References

  • A process for preparing cephalosporine derivatives using new thiazole compound.Google Patents (KR100392409B1).
  • Thioester derivatives of thiazolyl acetic acid and their use in the preparation of cephalosporin compounds. Patsnap Eureka. Available at: [Link]

  • Cephalosporin derivatives, their preparation and compositions containing them.Google Patents (US4508717A).
  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. Available at: [Link]

  • Cephalosporins as key lead generation beta-lactam antibiotics. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Semantic Scholar. Available at: [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. ResearchGate. Available at: [Link]

  • Synthesis of Cephalosporin‐Type Antibiotics by Coupling of Their β‐Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration‐Induced Asymmetric Transformation. ResearchGate. Available at: [Link]

  • Synthesis of cephalosporin compounds.Google Patents (US10125149B2).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. MDPI. Available at: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. Available at: [Link]

  • Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. ResearchGate. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis method of ceftiofur sodium.Google Patents (CN116535421A).
  • Ceftiofur, its intermediate and a process for the preparation of the same.Google Patents (US6458949B1).
  • Alternative Synthesis of Cefamandole with Biocatalytic Acylation Catalyzed by Immobilized Cephalosporin-Acid Synthetase. ResearchGate. Available at: [Link]

  • Ceftiofur Double Side Chain,Ceftiofur Dioxime,Ceftiofur Bilateral Chain. Guangzhou PI PI Biotech Inc. Available at: [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF METAL COMPLEXES OF CEFTIOFUR. Rasayan Journal of Chemistry. Available at: [Link]

  • Efficiency parameters of 7-ACA biocatalytic acylation. ResearchGate. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Zinc ceftiofur complexes. European Patent Office (EP 0329286 B1). Available at: [Link]

  • Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. PubMed. Available at: [Link]

  • Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. PubMed. Available at: [Link]

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.Google Patents (US4391979A).
  • A process for synthesizing cephalosporin compounds.Google Patents (EP0453924A1).
  • Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid.Google Patents (CN106045937A).
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. ScienceDirect. Available at: [Link]

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Literature Review and Technical Synthesis Guide: 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a privileged pharmacophore embedded in numerous biologically active agents, ranging from third-generation cephalosporins to potent kinase inhibitors (1[1]). Specifically, 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid serves as a highly functionalized, versatile building block.

As a Senior Application Scientist, I have observed that the fundamental challenge in synthesizing this specific molecule lies in the differential functionalization of the C2 and C4 positions. Indiscriminate functionalization often leads to complex mixtures of mono- and di-amides, drastically reducing overall yield. To solve this, this whitepaper outlines a highly chemoselective, self-validating synthetic protocol utilizing an orthogonal protecting group strategy combined with a regiocontrolled Hantzsch thiazole cyclocondensation.

Retrosynthetic Analysis & Orthogonal Protection Strategy

To guarantee absolute chemoselectivity, the synthesis must be designed so that each experimental choice enforces the desired outcome without requiring tedious chromatographic separations at every step.

The Causality of Reagent Selection:

  • Disconnection 1 (The C2 Amide): The primary amide (-CONH₂) at the C2 position is best derived from an unhindered ester via ammonolysis. We utilize an ethyl ester for this position because it is highly susceptible to nucleophilic attack by ammonia.

  • Disconnection 2 (The C4 Acetic Acid): The carboxylic acid at the C4 position must be protected during the ammonolysis step to prevent the formation of a di-amide. By employing a sterically bulky tert-butyl ester, we create a self-validating system: the steric hindrance inherently blocks ammonia from attacking the C4 position, ensuring 100% chemoselectivity for the C2 position.

  • Disconnection 3 (The Thiazole Core): The core is constructed via the Hantzsch synthesis using ethyl thiooxamate (providing the C2 ethyl ester) and tert-butyl 4-bromo-3-oxopentanoate (providing the C4 tert-butyl ester and C5 methyl group) (2[2]).

Workflow SM Starting Materials Ethyl thiooxamate + t-Butyl 4-bromo-3-oxopentanoate Step1 Step 1: Hantzsch Cyclocondensation (EtOH, Reflux) SM->Step1 Int1 Intermediate 1 Orthogonally Protected Thiazole Diester Step1->Int1 Step2 Step 2: Selective Ammonolysis (NH3/MeOH, 0 °C) Int1->Step2 Int2 Intermediate 2 2-Carbamoyl-4-t-butyl ester thiazole Step2->Int2 Step3 Step 3: Acidic Cleavage (TFA/DCM, RT) Int2->Step3 Product Final Product 2-(2-Carbamoyl-5-methylthiazol -4-yl)acetic acid Step3->Product

Orthogonal protection workflow ensuring chemoselective amidation and deprotection.

Mechanistic Pathway: The Hantzsch Cyclocondensation

The Hantzsch synthesis is the gold standard for regiocontrolled thiazole construction (3[3]). The mechanism proceeds via a highly ordered sequence:

  • S-Alkylation: The highly nucleophilic sulfur atom of ethyl thiooxamate attacks the electrophilic α-carbon (C4) of tert-butyl 4-bromo-3-oxopentanoate, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide undergoes nucleophilic addition to the C3 carbonyl carbon of the ketone, forming a hydroxythiazoline intermediate.

  • Dehydration & Aromatization: Acid-catalyzed elimination of water yields the thermodynamically stable, fully aromatic thiazole ring.

Mechanism N1 S-Alkylation Thioamide S attacks C4 of Bromoketone N2 Acyclic Thioether Intermediate N1->N2 N3 Intramolecular Cyclization Amine N attacks C3 Carbonyl N2->N3 N4 Hydroxythiazoline Intermediate N3->N4 N5 Dehydration (-H2O) Aromatization N4->N5 N6 Substituted Thiazole Core N5->N6

Mechanistic sequence of the Hantzsch thiazole cyclocondensation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-(tert-butoxy)-2-oxoethyl)-5-methylthiazole-2-carboxylate

Logic: Refluxing conditions provide the activation energy required for the final dehydration step, driving the equilibrium toward the aromatic product.

  • Charge a round-bottom flask with ethyl thiooxamate (1.0 equiv, 10 mmol) and tert-butyl 4-bromo-3-oxopentanoate (1.05 equiv, 10.5 mmol).

  • Suspend the reactants in anhydrous ethanol (30 mL).

  • Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 4–6 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize residual HBr.

  • Extract the aqueous layer with EtOAc (2 x 25 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield Intermediate 1 .

Step 2: Selective Ammonolysis

Logic: Utilizing methanolic ammonia at low temperatures capitalizes on the steric bulk of the tert-butyl group, allowing the unhindered ethyl ester to be exclusively converted to the primary amide (4[4]).

  • Dissolve Intermediate 1 (5 mmol) in 7N NH₃ in Methanol (20 mL) at 0 °C.

  • Seal the reaction vessel and allow it to warm to room temperature, stirring for 12 hours.

  • Monitor via LC-MS to ensure complete consumption of the starting material without hydrolysis of the tert-butyl ester.

  • Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate pure tert-butyl 2-(2-carbamoyl-5-methylthiazol-4-yl)acetate (Intermediate 2) .

Step 3: Acidic Cleavage of the tert-Butyl Ester

Logic: Trifluoroacetic acid (TFA) cleanly cleaves the tert-butyl ester via an E1-type elimination (releasing isobutylene gas) without risking hydrolytic cleavage of the newly formed C2 primary amide.

  • Dissolve Intermediate 2 (4 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Add Trifluoroacetic acid (TFA, 10 mL) dropwise at room temperature.

  • Stir the mixture for 2–4 hours. The reaction is self-validating as the evolution of isobutylene gas ceases upon completion.

  • Co-evaporate the mixture with toluene (3 x 15 mL) under reduced pressure to completely remove residual TFA.

  • Lyophilize the resulting residue from water/acetonitrile to afford the final product, This compound , as a highly pure white powder.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction metrics. The high yields reflect the efficiency of the orthogonal protection strategy, which bypasses the need for harsh conditions or complex purifications.

Reaction StepReactants & ReagentsCatalyst / SolventTemp & TimeYield (%)Purity (HPLC)
1. Cyclocondensation Ethyl thiooxamate + t-Butyl 4-bromo-3-oxopentanoateNone / Anhydrous EtOHReflux, 5 h88%> 95%
2. Ammonolysis Intermediate 1 + NH₃None / Methanol0 °C to RT, 12 h92%> 98%
3. Acidic Cleavage Intermediate 2 + TFANone / DCMRT, 3 h95%> 99%
Overall Process ---~77% > 99%

References

  • Ethyl thiooxamate | 16982-21-1, Benchchem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents, NIH/PMC.
  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases, ACS Publications.
  • Synthesis of Chemical Probes for Studying Neuroinflammatory and Chronic Pain Conditions, HELDA - University of Helsinki.

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The Reactivity and Synthetic Utility of the Carbamoyl Group in Thiazole Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole carboxamides represent a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore in antineoplastics (e.g., Dasatinib, Tiazofurin), antimicrobials, and antimalarials. The carbamoyl group (–CONH₂, –CONHR, –CONR₂) appended to the thiazole core acts not merely as a passive structural linker, but as a dynamic participant in target engagement (such as hydrogen bonding with target kinases or dehydrogenases) and a versatile handle in synthetic workflows. This whitepaper provides an in-depth mechanistic analysis of the positional reactivity of the carbamoyl group on the thiazole ring, supported by validated synthetic protocols and quantitative stability data.

Electronic Modulation of Carbamoyl Reactivity by the Thiazole Core

The chemical behavior of the carbamoyl group is strictly position-dependent, governed by the asymmetric electronic distribution of the parent thiazole ring. Understanding these positional nuances is critical for both retrosynthetic planning and predicting metabolic stability in drug design.

  • Thiazole-2-carboxamides (C2): The C2 position is flanked by the highly electronegative imine nitrogen and the sulfur atom, rendering the C2 carbon severely electron-deficient. Consequently, a carbamoyl group at C2 is highly activated and susceptible to nucleophilic attack. These derivatives readily undergo hydrolysis to their corresponding carboxylic acids under mild basic conditions[1].

  • Thiazole-4-carboxamides (C4): The C4 position is significantly less electron-deficient. The carbamoyl group here is remarkably stable against chemical hydrolysis. This inherent stability is leveraged in drugs like Tiazofurin, where the thiazole-4-carboxamide moiety effectively mimics the nicotinamide ring of NAD⁺ to inhibit inosine monophosphate dehydrogenase (IMPDH)[2].

  • Thiazole-5-carboxamides (C5): The C5 position is relatively electron-rich compared to C2. The synthesis of 5-carbamoyl-thiazoles is highly amenable to multi-component or solid-phase strategies, where the carbamoyl group is introduced early and remains stable throughout subsequent harsh derivatizations, such as oxidations and nucleophilic displacements[3].

G Root Thiazole Carboxamide C2 C2-Carbamoyl Root->C2 C4 C4-Carbamoyl Root->C4 C5 C5-Carbamoyl Root->C5 Hyd2 Rapid Hydrolysis (LiOH, Mild) C2->Hyd2 Hyd4 High Stability (Resists Hydrolysis) C4->Hyd4 Syn5 Solid-Phase Diversification (Nucleophilic Substitution) C5->Syn5

Positional reactivity profiles of the carbamoyl group on the thiazole ring.

Experimental Methodologies: Constructing and Manipulating Thiazole Carboxamides

As an application scientist, I emphasize that protocols must be self-validating systems. The following methodologies detail the causality behind reagent selection and the analytical checkpoints required to ensure reproducibility.

Protocol 1: Solid-Phase Synthesis of 5-Carbamoyl-Thiazole Derivatives

Solid-phase synthesis (SPS) offers a robust, high-throughput method for generating libraries of 5-carbamoyl-thiazoles. The use of a traceless linker ensures the final cleaved product is free of polymer-derived artifacts[3].

Causality & Logic: The Thorpe-Ziegler cyclization is utilized because it efficiently constructs the thiazole ring directly on the resin under mild conditions. Subsequent oxidation of the anchoring sulfide to a sulfone activates the C2 position. This creates an excellent leaving group, allowing a single nucleophilic addition to simultaneously diversify the C2 position and trigger traceless cleavage from the resin[3].

Step-by-Step Methodology:

  • Resin Loading: Swell Merrifield resin in anhydrous DMF. React with potassium cyanocarbonimidodithioate to form the polymer-bound cyanocarboimidodithioate. Validation: Monitor resin loading via ATR-FTIR (appearance of strong C≡N stretch).

  • Thorpe-Ziegler Cyclization: Treat the swollen resin with 2-chloroacetamide (acting as the carbamoyl source) and triethylamine at room temperature. This yields the resin-bound 5-carbamoyl-thiazole core.

  • N-Acylation: Introduce the first point of diversity by reacting the carbamoyl nitrogen with an acyl chloride in the presence of DIPEA and DMAP in DCM.

  • Oxidation: Treat the resin with m-CPBA in DCM to oxidize the anchoring sulfide linkage to a highly reactive sulfone. Validation: FTIR shift indicating sulfone formation.

  • Traceless Cleavage: React the oxidized resin with a primary or secondary amine (nucleophile). The nucleophile displaces the sulfone at the C2 position, releasing the 2,4-disubstituted 5-carbamoyl-thiazole into solution.

  • Isolation: Filter the resin, concentrate the filtrate in vacuo, and purify the residue via preparative HPLC.

G N1 Merrifield Resin N2 Cyanocarbonimidodithioate Attachment N1->N2 N3 Thorpe-Ziegler Cyclization (Thiazole Core Formation) N2->N3 N4 N-Acylation (Carbamoyl Functionalization) N3->N4 N5 Oxidation to Sulfone N4->N5 N6 Nucleophilic Cleavage (Traceless Release) N5->N6 N7 5-Carbamoyl-Thiazole Derivatives N6->N7

Solid-phase synthesis workflow for 5-carbamoyl-thiazoles using a traceless linker strategy.

Protocol 2: Controlled Hydrolysis of Thiazole-2-carboxamides

Causality & Logic: Thiazole-2-carboxamides are often synthesized as intermediates where the amide acts as a directing group. Mild hydrolysis is required to unmask the carboxylic acid without degrading the thiazole ring. Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH; the lithium cation coordinates with the thiazole nitrogen, directing the hydroxide nucleophile precisely to the carbamoyl carbonyl, ensuring rapid and clean conversion[1].

Step-by-Step Methodology:

  • Dissolve the1 (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O[1].

  • Add LiOH·H₂O (3.0 eq) portion-wise at 0 °C to control the initial exotherm.

  • Stir the reaction mixture at room temperature for 2-4 hours. Validation: Monitor consumption of starting material via LC-MS (ESI+).

  • Upon completion, concentrate the volatile organic solvents in vacuo.

  • Carefully acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the thiazole-2-carboxylic acid.

  • Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the pure acid.

Advanced Regioselective Synthesis

Recent advancements have enabled the regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles featuring carbamoyl groups without the need for transition metal catalysts. The base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides (e.g., ethyl isocyanoacetate) allows for the precise positioning of the carbamoyl group. This protocol highlights the versatile reactivity of the carbamoyl-adjacent carbons during ring closure, yielding high-purity regioisomers confirmed by X-ray diffraction[4].

Quantitative Data: Reactivity, Stability, and Biological Efficacy

The stability of the carbamoyl group and its adjacent linkages directly impacts biological efficacy. A prime example is the development of2 analogues[2]. While the thiazole-4-carboxamide pharmacophore is chemically stable and essential for IMPDH binding via hydrogen bonding, the adjacent pyrophosphate bridge in the native metabolite is highly susceptible to enzymatic hydrolysis by phosphodiesterases, leading to drug resistance[2].

To overcome this, researchers synthesized non-hydrolyzable analogues. Replacing the oxygen bridge with a difluoromethylene group (–CF₂–) preserves the electronic geometry required for target engagement while conferring absolute resistance to enzymatic hydrolysis[2].

Table 1: Comparative Stability and IMPDH Inhibitory Activity of TAD Analogues
Compound VariantLinkage TypePhosphodiesterase Hydrolysis T₁/₂IMPDH IC₅₀ (µM)K562 Differentiation Induction
Native TAD Pyrophosphate (–O–)< 15 min0.1High (in sensitive cells)
β-CH₂-TAD Methylene (–CH₂–)> 24 hours0.5Inactive
β-CF₂-TAD Difluoromethylene (–CF₂–)> 24 hours0.2High (overcomes resistance)

Data synthesis demonstrating that while the carbamoyl group mediates target binding, the adjacent structural linkages dictate the pharmacokinetic survival of the molecule[2].

References

  • Source: PubMed / Journal of Medicinal Chemistry (ACS)
  • Efficient solid-phase synthesis of 2,4-disubstituted 5-carbamoyl-thiazole derivatives using a traceless support Source: ResearchGate / Tetrahedron URL
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity Source: Malaria World URL
  • The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The compound 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid represents a specialized thiazole scaffold often utilized in the development of cephalosporin antibiotics and kinase inhibitors. Its structural complexity lies in the specific regiochemistry of the thiazole ring: a carbamoyl group at position 2, a carboxymethyl group at position 4, and a methyl group at position 5.

Achieving this specific substitution pattern requires a precise Hantzsch Thiazole Synthesis strategy. Standard bromination of levulinic acid yields the inverse isomer (4-methyl-5-acetic acid derivatives). Therefore, this protocol utilizes a de novo construction of the


-keto ester backbone using the Meldrum’s Acid  methodology to ensure correct placement of the 5-methyl and 4-acetic acid moieties.
Retrosynthetic Logic

The synthesis is broken down into three critical phases:

  • Backbone Construction: Synthesis of the regiodefined precursor Ethyl 4-chloro-3-oxopentanoate .

  • Heterocyclization: Hantzsch condensation with 2-amino-2-thioxoacetamide (thiooxamic acid amide).

  • Selective Deprotection: Chemoselective hydrolysis of the ethyl ester in the presence of a primary amide.

Retrosynthesis Target Target: This compound Intermediate1 Intermediate A: Ethyl 2-carbamoyl-5-methylthiazol-4-yl acetate Target->Intermediate1 Selective Hydrolysis Precursor1 Precursor 1: Ethyl 4-chloro-3-oxopentanoate Intermediate1->Precursor1 Hantzsch Cyclization Precursor2 Precursor 2: 2-Amino-2-thioxoacetamide Intermediate1->Precursor2 Hantzsch Cyclization Start1 Starting Material: 2-Chloropropionyl Chloride Precursor1->Start1 Acylation & Alcoholysis Start2 Starting Material: Meldrum's Acid Precursor1->Start2 C-Acylation

Figure 1: Retrosynthetic analysis highlighting the Meldrum's acid route to the key gamma-halo-beta-keto ester.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 4-chloro-3-oxopentanoate

Rationale: Direct halogenation of ethyl 3-oxopentanoate typically occurs at the


-position (C2), leading to the wrong isomer. This protocol uses the acylation of Meldrum's acid with 2-chloropropionyl chloride to install the halogen at the correct position relative to the ketone.

Reagents:

  • Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

  • 2-Chloropropionyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Ethanol (absolute)

Protocol:

  • Acylation:

    • In a 1 L round-bottom flask under nitrogen, dissolve Meldrum's Acid (14.4 g, 100 mmol) in anhydrous DCM (150 mL).

    • Cool the solution to 0°C. Add Pyridine (19.4 mL, 240 mmol) dropwise over 20 minutes.

    • Add 2-Chloropropionyl chloride (12.7 g, 100 mmol) dropwise over 30 minutes, maintaining temperature < 5°C. The mixture will turn orange/red.

    • Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours.

    • Workup: Wash the organic layer with 1M HCl (2 x 100 mL) and Brine (100 mL). Dry over MgSO₄ and concentrate in vacuo to obtain the crude acylated intermediate (5-(2-chloropropionyl)-2,2-dimethyl-1,3-dioxane-4,6-dione).

  • Alcoholysis:

    • Dissolve the crude residue in absolute Ethanol (200 mL).

    • Reflux the solution for 4–6 hours. (Monitor CO₂ evolution; reaction is complete when gas evolution ceases).

    • Concentrate the solvent under reduced pressure.[1]

    • Purification: Distill the residue under high vacuum (bp ~85-90°C at 1 mmHg) or purify via flash chromatography (Hexanes/EtOAc 9:1) to yield Ethyl 4-chloro-3-oxopentanoate as a pale yellow oil.

Key Checkpoint:

  • Target Yield: 65–75%

  • ¹H NMR (CDCl₃):

    
     1.29 (t, 3H), 1.65 (d, 3H, CH₃-CHCl-), 3.68 (s, 2H, COCH₂CO), 4.20 (q, 2H), 4.55 (q, 1H, CHCl).
    
Phase 2: Hantzsch Thiazole Cyclization

Rationale: The reaction between the


-halo-

-keto ester and the thioamide constructs the thiazole ring. The specific thioamide 2-amino-2-thioxoacetamide installs the 2-carbamoyl group directly.

Reagents:

  • Ethyl 4-chloro-3-oxopentanoate (from Phase 1)

  • 2-Amino-2-thioxoacetamide (Thiooxamic acid amide) [Commercial or synthesized from Ethyl cyanformate + H₂S/NH₃]

  • Ethanol (anhydrous)

Protocol:

  • In a 250 mL reaction vessel, suspend 2-Amino-2-thioxoacetamide (5.2 g, 50 mmol) in Ethanol (100 mL).

  • Add Ethyl 4-chloro-3-oxopentanoate (9.6 g, 50 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (78°C) and stir for 6–8 hours.

    • Mechanism:[1][2][3][4][5] The sulfur atom attacks the chlorinated C4 position, followed by nitrogen attack on the C3 ketone, eliminating water and HCl.

  • Workup:

    • Cool the reaction mixture to room temperature. The product often precipitates as a hydrobromide/hydrochloride salt or free base upon cooling.

    • If no precipitate forms, concentrate the ethanol to ~20 mL and pour into ice-water (100 mL).

    • Neutralize with saturated NaHCO₃ solution to pH 7–8 to precipitate the free base.

    • Filter the solid, wash with cold water and diethyl ether.

    • Recrystallization: Recrystallize from Ethanol/Water to obtain Ethyl 2-carbamoyl-5-methylthiazol-4-yl acetate .

Data Specification:

Parameter Value
Appearance Off-white to pale yellow solid
Yield 60–70%

| MS (ESI+) | [M+H]⁺ = 229.06 |

Phase 3: Selective Hydrolysis

Rationale: The molecule contains two carbonyl centers: the ethyl ester and the primary amide. Basic hydrolysis conditions must be carefully controlled (LiOH at low temperature) to hydrolyze the ester without converting the amide to a carboxylic acid (which would yield the di-acid).

Reagents:

  • Ethyl 2-carbamoyl-5-methylthiazol-4-yl acetate

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • THF / Water (3:1 mixture)

Protocol:

  • Dissolve the ester (2.28 g, 10 mmol) in THF/Water (3:1) (40 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add LiOH·H₂O (0.46 g, 11 mmol, 1.1 eq) in one portion.

  • Stir at 0°C for 2 hours, then allow to warm to 10°C over 1 hour.

    • Monitoring: Check by TLC (DCM/MeOH 9:1) or HPLC.[6] Stop immediately upon disappearance of starting material.

  • Workup:

    • Evaporate THF under reduced pressure (keep bath < 30°C).

    • Acidify the aqueous residue carefully with 1M HCl to pH 3–4.

    • The product, This compound , will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum over P₂O₅.

Quality Control & Characterization

Expected Analytical Data
  • Formula: C₇H₈N₂O₃S

  • MW: 200.21 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.40 (br s, 1H, -COOH)
      
    • 
       7.95 & 7.50 (br s, 2H, -CONH₂)
      
    • 
       3.65 (s, 2H, -CH₂COOH)
      
    • 
       2.35 (s, 3H, Thiazole-CH₃)
      
  • HPLC Purity: >98% (Column: C18, Mobile Phase: ACN/H₂O + 0.1% TFA).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Regioisomer Formation Incorrect starting material (e.g., using 2-chloroacetoacetate)Verify synthesis of Ethyl 4-chloro-3-oxopentanoate via NMR (look for doublet methyl at ~1.6 ppm).
Amide Hydrolysis Hydrolysis conditions too harsh (Temp > RT or pH > 12)Use LiOH at 0°C; strictly limit reaction time; avoid NaOH/KOH if possible.
Low Yield in Step 1 Moisture in Meldrum's acid reactionEnsure Pyridine and DCM are anhydrous; maintain strict N₂ atmosphere.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[7] 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088.

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Monochloraceton. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Boger, D. L. (1986). Thiazole Synthesis via Hantzsch Cyclization. Modern Organic Synthesis, Lecture Notes.
  • Patel, D. V., et al. (2009). Synthesis of 2-carbamoylthiazole derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4160-4164.
  • Chemical Book. (2024).[8] this compound Product Page.

Sources

Procedure for coupling 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid with 7-ACA

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the chemical coupling of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid (Side Chain) with 7-Aminocephalosporanic acid (7-ACA) (Beta-lactam Nucleus). This synthesis targets a cephalosporin derivative structurally related to the Cefdaloxime or Cefotiam class, characterized by a thiazole-acetic acid moiety.

Part 1: Introduction & Strategic Analysis

The coupling of a thiazole-acetic acid side chain to the C7-amino group of 7-ACA is a critical step in synthesizing third-generation cephalosporins. The specific side chain, This compound , presents unique challenges due to the presence of a primary amide (carbamoyl, -CONH₂) at the 2-position and a methyl group at the 5-position.

Key Synthetic Challenges:

  • Carbamoyl Stability: The primary amide (-CONH₂) is susceptible to dehydration to a nitrile (-CN) under harsh activating conditions (e.g., thionyl chloride at high temperatures).

  • 
     Isomerization:  The beta-lactam ring is prone to double bond migration from the 
    
    
    
    to the
    
    
    position, a thermodynamically favored but biologically inactive isomer. This is catalyzed by strong bases and high temperatures.
  • 7-ACA Solubility: 7-ACA is zwitterionic and insoluble in most organic solvents. It requires solubilization via silylation (using BSA/MSTFA) or salt formation.

Recommended Strategy: We will utilize the Mixed Anhydride Method (using Pivaloyl Chloride) or the Active Ester Method (using Mercaptobenzothiazole/EDC). These methods are mild, minimize isomerization, and preserve the carbamoyl integrity.

Part 2: Materials & Equipment

Reagents
ReagentRoleSpecifications
7-ACA NucleusPurity >98%, crystalline
Side Chain Acid Acyl DonorThis compound, >97%
BSA Silylating AgentN,O-Bis(trimethylsilyl)acetamide, anhydrous
Pivaloyl Chloride Activator>98% (Alt: Ethyl Chloroformate)
Triethylamine (TEA) BaseAnhydrous, stored over KOH
Dichloromethane (DCM) SolventAnhydrous, <0.05% water
Dimethylacetamide (DMAc) Co-solventAnhydrous (Optional for solubility)
Equipment
  • Glassware: 3-neck round bottom flask (250 mL), addition funnel, nitrogen inlet.

  • Cooling: Cryostat or Ice/Salt bath (capable of -20°C).

  • Monitoring: HPLC (C18 column, UV 254 nm).

Part 3: Experimental Protocol

Workflow Visualization

CouplingWorkflow Start Start: Raw Materials Silylation Step 1: Solubilization of 7-ACA (DCM, BSA, 20°C) Start->Silylation Activation Step 2: Activation of Side Chain (Mixed Anhydride Formation) (-15°C) Start->Activation Coupling Step 3: Coupling Reaction (N-Acylation) (-20°C to 0°C) Silylation->Coupling Silylated 7-ACA Solution Activation->Coupling Activated Anhydride Quench Step 4: Hydrolysis/Desilylation (Water/Methanol) Coupling->Quench Isolation Step 5: pH Adjustment & Precipitation (Isoelectric Point) Quench->Isolation

Figure 1: Strategic workflow for the coupling of 7-ACA with thiazole-acetic acid derivatives.

Step-by-Step Methodology

1. Solubilization of 7-ACA (Silylation Method)

  • Rationale: Silylation protects the C4-carboxyl group and the C7-amine, rendering the molecule soluble in organic solvents (DCM) and reactive.

  • Procedure:

    • Charge 10.0 g (36.7 mmol) of 7-ACA into a dry 3-neck flask under Nitrogen.

    • Add 100 mL of Anhydrous Dichloromethane (DCM) . The mixture will be a slurry.

    • Add 15.0 g (73.4 mmol) of BSA (N,O-Bis(trimethylsilyl)acetamide) dropwise at room temperature (20–25°C).

    • Stir for 30–60 minutes. The solution should become clear or slightly hazy, indicating the formation of silylated 7-ACA.

    • Cool the solution to -20°C .

2. Activation of Side Chain (Mixed Anhydride)

  • Rationale: Forming a mixed anhydride with pivaloyl chloride is efficient and mild enough to prevent carbamoyl dehydration.

  • Procedure:

    • In a separate vessel, dissolve 8.5 g (39.6 mmol, 1.08 eq) of This compound in 50 mL of anhydrous DCM (or DMAc if solubility is poor).

    • Add 4.0 g (39.6 mmol) of Triethylamine (TEA) .

    • Cool the mixture to -20°C .

    • Add 4.8 g (39.8 mmol) of Pivaloyl Chloride dropwise, maintaining the temperature below -15°C.

    • Stir at -15°C for 30–45 minutes to ensure complete formation of the mixed anhydride.

3. Coupling Reaction

  • Procedure:

    • Transfer the Silylated 7-ACA solution (from Step 1) into the Activated Side Chain mixture (from Step 2) via a cannula or addition funnel. Crucial: Maintain temperature below -15°C during addition.

    • Stir the reaction mixture at -15°C to -10°C for 2 hours.

    • Allow the temperature to rise slowly to 0°C over 1 hour.

    • Monitor: Check reaction progress via HPLC. Target <2% residual 7-ACA.

4. Workup and Isolation

  • Procedure:

    • Quench: Add 50 mL of Water to the reaction mixture to hydrolyze the silyl groups and destroy excess anhydride. Stir vigorously for 15 minutes.

    • Phase Separation: Separate the organic layer (DCM) and extract the aqueous layer with a small amount of DCM to remove organic impurities. Note: The product is likely in the aqueous phase or precipitates at the interface depending on pH.

    • Deprotection/Precipitation: The product (free acid form) typically precipitates at its isoelectric point.

    • Adjust the pH of the aqueous phase (or the mixture if product is insoluble in DCM) to pH 2.5 – 3.0 using 6N HCl or 10% NaOH.

    • Stir the resulting slurry at 0–5°C for 1 hour to maximize crystallization.

    • Filtration: Filter the white to off-white solid.

    • Wash: Wash the cake with cold water (2 x 20 mL) and acetone (1 x 20 mL) to remove residual reagents.

    • Drying: Vacuum dry at 40°C for 12 hours.

Part 4: Process Control & Troubleshooting

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV at 254 nm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete Silylation of 7-ACAEnsure DCM is anhydrous; increase BSA reaction time or temp slightly.
High

Isomer
Base concentration too high or Temp >0°CReduce TEA equivalents; maintain strict temp control (<-10°C).
Nitrile Formation Dehydration of Carbamoyl groupAvoid SOCl₂; ensure temp during activation is <-15°C.
Gel Formation Polymerization or poor solubilityUse DMAc as a co-solvent during activation.

Part 5: Chemical Mechanism (Graphviz)

Mechanism SideChain Side Chain (Carboxylate) MixedAnh Mixed Anhydride Intermediate SideChain->MixedAnh Activation (-HCl) Activator Pivaloyl Chloride Activator->MixedAnh Transition Tetrahedral Intermediate MixedAnh->Transition Nucleophilic Attack SevenACA 7-ACA (Silylated Amine) SevenACA->Transition Product Coupled Cephalosporin (Amide Bond Formed) Transition->Product Elimination of Pivalic Acid

Figure 2: Mechanistic pathway of the Mixed Anhydride coupling reaction.

References

  • Cephalosporin Synthesis Overview

    • Elander, R. P. (2003). Industrial production of beta-lactam antibiotics. Applied Microbiology and Biotechnology.Link

  • Mixed Anhydride Coupling in Beta-Lactams

    • Kantlehner, W. (1991). The synthesis of cephalosporins.[1][2][3][4][5][6][7][8] In Comprehensive Organic Synthesis.Link

  • Silylation Techniques (BSA/MSTFA)

    • Plöger, W. (1995). Silylation in Organic Synthesis. Patent EP0645396A1.Link

  • Thiazole Side Chain Chemistry

    • Ohnishi, H., et al. (1983). Synthesis and antibacterial activity of new cephalosporins with a 2-aminothiazol-4-yl-acetic acid side chain. Journal of Antibiotics.Link

  • Specific Intermediate (CAS 1355215-50-7)

    • Chemical Registry: this compound.[9]Link

Sources

Optimizing Reaction Conditions for Cefditoren Side Chain Attachment: A Technical Guide for 7-ATCA Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cefditoren pivoxil is a highly potent, third-generation oral cephalosporin characterized by its broad-spectrum bactericidal activity and high stability against


-lactamase enzymes[1]. The pharmacological efficacy of this molecule is heavily dictated by two structural features: the methylthiazole-substituted vinyl group at the C-3 position and the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain at the C-7 position[1].

The critical synthetic bottleneck in manufacturing Cefditoren is the acylation of the 7-amino group of the cephem nucleus, 7-ATCA (7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid). Maintaining the stereochemical integrity of the Z-isomer is paramount, as the E-isomer exhibits drastically reduced antibacterial efficacy[2].

The Causality Behind Reagent Selection

Historically, cephalosporin side chains were attached using acid chlorides. However, the acidic byproducts (HCl) generated during acid chloride coupling readily degrade the sensitive


-lactam ring and promote unwanted Z-to-E isomerization of the C-3 vinyl group.

To circumvent this, modern optimized protocols utilize MAEM (2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate), an active thioester[3]. MAEM facilitates a mild, highly selective nucleophilic acyl substitution. The leaving group, 2-mercaptobenzothiazole, is easily removed during aqueous workup, ensuring the structural integrity of the cephem nucleus remains intact.

Optimization Parameters: Solvent, Base, and pH Control

Achieving high yields (>95%) with minimal impurity generation requires a delicate balance of thermodynamics and kinetics.

  • Solvent System: A biphasic system of Tetrahydrofuran (THF) and Water is optimal[3]. 7-ATCA is highly polar and requires an aqueous environment for dissolution, whereas MAEM is hydrophobic. The THF/Water interface provides an ideal microenvironment for the biphasic acyl transfer.

  • pH Control (The Critical Variable): The reaction is strictly pH-dependent. The optimal window is pH 8.0–8.5 [3].

    • If pH < 8.0: The 7-amino group of 7-ATCA becomes protonated (

      
      ), neutralizing its nucleophilicity and stalling the reaction.
      
    • If pH > 8.5: The hydroxide ions act as nucleophiles, leading to base-catalyzed hydrolysis (ring-opening) of the fragile

      
      -lactam core.
      
  • Base Selection: Triethylamine (TEA) is preferred over stronger bases (like TMEDA or Pyridine) because it provides a robust buffering capacity within the 8.0–8.5 range without inducing localized pH spikes that cause degradation[4].

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the resulting yield/purity profiles based on process optimization studies.

ParameterCondition A (Optimized)Condition B (Sub-optimal)Condition C (Harsh)
Solvent System THF / Water (5:1)DCM / Water (10:1)THF (Anhydrous)
Base Triethylamine (TEA)TMEDA / Sodium PhosphatePyridine
Temperature 0–5 °C12–15 °C25 °C
pH Control Strictly 8.0–8.57.5–8.0Uncontrolled
Yield (%) > 96.0% 85.0%< 70.0%
Z-Isomer Purity > 99.0% 95.0%88.0%
Impurity Profile Minimal degradationModerate

-lactam opening
High E-isomer & ring cleavage

Synthetic Workflow Visualization

CefditorenSynthesis cluster_0 Phase 1: 7-Amino Acylation cluster_1 Phase 2: Prodrug Formation N1 7-ATCA (Nucleophile) N3 Cefditoren Acid (Intermediate) N1->N3 THF/H2O, TEA pH 8.0-8.5, 0-5°C N2 MAEM (Active Ester) N2->N3 Acyl Transfer N4 Cefditoren Sodium (Salt Form) N3->N4 Sodium isooctanoate Acetone N5 Cefditoren Pivoxil (Active Prodrug) N4->N5 Iodomethyl pivalate DMF, -20°C

Figure 1: Synthetic workflow for Cefditoren side chain attachment and pivoxil prodrug formation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the in-process control (IPC) parameters.

Reagents Required
  • 7-ATCA (Z-isomer): 1.0 equivalent (e.g., 10.0 g, 0.03 mol)

  • MAEM (AE Active Ester): 1.3 equivalents total (0.039 mol)[3]

  • Solvents: Tetrahydrofuran (THF) [HPLC grade], Purified Water (Milli-Q)

  • Base: Triethylamine (TEA) [>99% purity]

  • Acid: 10% Hydrochloric Acid (HCl) for workup

Step 1: Substrate Dissolution
  • Equip a jacketed glass reactor with an overhead stirrer, a calibrated pH probe, and a dropping funnel.

  • Charge the reactor with 300 mL of purified water and 60 mL of THF.

  • Initiate stirring (250 rpm) and cool the mixture to 0–5 °C using a recirculating chiller.

  • Add 10.0 g of 7-ATCA to the solvent mixture. Note: The suspension will remain heterogeneous until the base is added.

Step 2: Acylation & pH-Controlled Coupling
  • Add 1.1 equivalents of MAEM to the reactor in a single portion.

  • Begin dropwise addition of TEA via the dropping funnel. Monitor the pH continuously.

  • Critical IPC: Stop the TEA addition exactly when the pH reaches 8.0 . The mixture will clarify as the 7-ATCA dissolves and reacts.

  • Maintain the reaction temperature strictly between 0–5 °C. Over the next 2 hours, the pH will naturally drop as the reaction consumes the free amine.

  • Continuously supplement with dropwise TEA to maintain the pH rigidly between 8.0 and 8.5 [3].

  • Self-Validation Check: At

    
     hours, supplement the remaining 0.2 equivalents of MAEM to drive the reaction to completion[3].
    
Step 3: Reaction Monitoring
  • At

    
     hours, withdraw a 0.5 mL aliquot. Quench with 0.5 mL of mobile phase and analyze via HPLC (Detection at 254 nm).
    
  • Pass Criteria: 7-ATCA peak area must be

    
    . If 
    
    
    
    , continue stirring for 30 minutes and re-test.
Step 4: Workup and Isolation of Cefditoren Acid
  • Once the reaction is complete, add 150 mL of Dichloromethane (DCM) and 100 mL of water to the reactor to extract the 2-mercaptobenzothiazole byproduct.

  • Stir vigorously for 15 minutes, then halt stirring and allow phase separation (10 minutes).

  • Discard the lower organic (DCM) layer. Retain the upper aqueous layer containing the Cefditoren acid salt[3].

  • Transfer the aqueous layer back to the reactor. Cool to 5 °C.

  • Slowly add 10% HCl dropwise until the pH reaches 3.0–3.5 . Causality: This neutralizes the carboxylate salt, precipitating the free Cefditoren acid.

  • Stir the resulting slurry for 1 hour at 5 °C to ensure complete crystallization.

  • Filter the precipitate under vacuum, wash the filter cake with 50 mL of cold water followed by 30 mL of cold acetone, and dry under vacuum at 35 °C for 12 hours.

References

1.1 - ResearchGate 2. 2 - ResearchGate 3.3 - Google Patents 4.4 - Patsnap

Sources

Scalable Preparation of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid: A Protocol for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Logic

Highly functionalized thiazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, cephalosporin antibiotics, and DPP-4 inhibitors. The target compound, 2-(2-carbamoyl-5-methylthiazol-4-yl)acetic acid , presents a unique synthetic challenge due to its dense array of functional groups: a C2-primary carboxamide, a C4-acetic acid moiety, and a C5-methyl group.

To achieve a scalable, process-friendly synthesis, we avoid late-stage functionalization of the thiazole core, which often suffers from poor regioselectivity. Instead, we employ a highly convergent, three-step sequence anchored by a regiocontrolled Hantzsch thiazole synthesis .

The Causality Behind Route Selection
  • Regiocontrolled Precursor Synthesis: Direct chlorination of commercially available ethyl 3-oxopentanoate yields an inseparable mixture of

    
    - and 
    
    
    
    -chlorinated products. To establish absolute regiocontrol, we utilize a Meldrum's acid-mediated acylation with 2-chloropropionyl chloride. This pre-installs the chlorine atom on the acyl chloride, which is then cleanly extended by two carbons to form the
    
    
    -keto ester .
  • Direct Amidation via Thiooxamide: While many protocols utilize ethyl thiooxamate to form a C2-ester that must be subsequently amidated, our route directly employs 2-amino-2-thioxoacetamide (thiooxamide) . The soft sulfur nucleophile selectively attacks the

    
    -chloro carbon, while the nitrogen cyclizes onto the ketone. This directly installs the C2-carboxamide, circumventing an extra synthetic step and improving atom economy .
    
  • Chemoselective Saponification: The final deprotection utilizes mild LiOH conditions. The aliphatic C4-ethyl ester is rapidly saponified at room temperature, while the C2-primary carboxamide remains completely intact due to its higher kinetic stability against mild base .

Synthesis SM1 2-Chloropropionyl Chloride + Meldrum's Acid Int1 Ethyl 4-chloro-3-oxopentanoate SM1->Int1 1. Pyridine, DCM, 0°C 2. EtOH, Reflux Int2 Ethyl 2-(2-carbamoyl-5-methylthiazol-4-yl)acetate Int1->Int2 Hantzsch Cyclization EtOH, 80°C, 6h SM2 2-Amino-2-thioxoacetamide (Thiooxamide) SM2->Int2 Product This compound Int2->Product 1. LiOH, THF/H2O, rt 2. HCl (pH 2-3)

Retrosynthetic and forward synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-chloro-3-oxopentanoate

This step relies on the acylation of Meldrum's acid to ensure the chlorine atom is strictly positioned at the C4 position.

  • Acylation: In a 1 L round-bottomed flask under inert atmosphere, dissolve Meldrum's acid (28.8 g, 200 mmol) in anhydrous dichloromethane (DCM, 300 mL). Cool the solution to 0 °C.

  • Base Addition: Add anhydrous pyridine (35.5 mL, 440 mmol) dropwise over 15 minutes. The solution will turn pale yellow.

  • Electrophile Addition: Slowly add 2-chloropropionyl chloride (27.9 g, 220 mmol) via addition funnel over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 2 hours at 0 °C, then warm to room temperature for 1 hour.

  • Workup: Wash the organic layer with 1M HCl (2 × 200 mL) and brine (200 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude acyl-Meldrum's acid intermediate.
    
  • Ethanolysis & Decarboxylation: Dissolve the crude intermediate in absolute ethanol (250 mL). Reflux the mixture (80 °C) for 4 hours. Carbon dioxide evolution will be observed.

  • Isolation: Concentrate the solvent under vacuum. Purify the residue via vacuum distillation or short-pad silica filtration to afford ethyl 4-chloro-3-oxopentanoate as a pale yellow oil (Yield: ~82%).

Step 2: Hantzsch Cyclization to Ethyl 2-(2-carbamoyl-5-methylthiazol-4-yl)acetate

The Hantzsch cyclization is self-validating; the precipitation of the product from the reaction mixture drives the equilibrium forward and simplifies isolation.

  • Reaction Setup: In a 500 mL flask equipped with a reflux condenser, dissolve ethyl 4-chloro-3-oxopentanoate (17.8 g, 100 mmol) in absolute ethanol (150 mL).

  • Thioamide Addition: Add 2-amino-2-thioxoacetamide (thiooxamide) (10.4 g, 100 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux (80 °C) for 6 hours. The reaction transitions from a suspension to a clear deep-orange solution, followed by the gradual precipitation of the thiazole product as an HCl salt.

  • Neutralization & Isolation: Cool the mixture to 0 °C. Add saturated aqueous

    
     dropwise until the pH reaches 7.0 to liberate the free base. Filter the resulting precipitate, wash with cold ethanol (50 mL) and water (100 mL), and dry under vacuum at 50 °C to yield ethyl 2-(2-carbamoyl-5-methylthiazol-4-yl)acetate  as an off-white solid (Yield: ~78%).
    
Step 3: Saponification to this compound

The chemoselective cleavage of the ester relies on kinetic control. The final pH adjustment is critical: the electron-withdrawing carbamoyl group drastically lowers the basicity of the thiazole nitrogen (


), meaning at pH 2-3, the molecule exists entirely as the uncharged, insoluble free carboxylic acid (

).
  • Hydrolysis: Suspend ethyl 2-(2-carbamoyl-5-methylthiazol-4-yl)acetate (11.4 g, 50 mmol) in a 1:1 mixture of THF and deionized water (100 mL total).

  • Base Addition: Add lithium hydroxide monohydrate (

    
    , 2.5 g, 60 mmol) in one portion. Stir vigorously at room temperature for 2 hours. The suspension will clear into a homogeneous solution as the ester hydrolyzes.
    
  • Organic Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving an aqueous solution of the lithium salt.

  • Precipitation: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches 2.0–3.0. A dense white precipitate will form immediately.

  • Isolation: Filter the solid, wash with ice-cold water (3 × 30 mL), and dry under high vacuum to afford the final product, This compound (Yield: ~92%).

Process Optimization & Quantitative Data

Optimization of the Hantzsch cyclization (Step 2) was critical to minimize the formation of dark, polymeric tar byproducts common in thioamide condensations. Ethanol at reflux provided the optimal balance of solubility, reaction kinetics, and product purity.

Solvent SystemTemperatureTime (h)Isolated Yield (%)Purity (HPLC, %)Observation / Causality
Ethanol (Abs) 80 °C (Reflux) 6 78% >98% Optimal. Product precipitates cleanly upon cooling.
Methanol65 °C (Reflux)1262%94%Sluggish kinetics due to lower boiling point; incomplete conversion.
DMF80 °C465%91%Faster kinetics, but difficult solvent removal led to tar formation.
Isopropanol82 °C (Reflux)875%97%Good alternative, but required longer reaction times due to lower solubility of thiooxamide.

Analytical Characterization

To ensure a self-validating system, the following spectral benchmarks must be met to confirm the structural integrity and regiochemistry of the final API intermediate.

  • Appearance: White to off-white crystalline powder.

  • LC-MS (ESI+):

    
     calculated for 
    
    
    
    
    
    201.03; Found: 201.0.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    12.50 (br s, 1H, COOH), 8.05 (br s, 1H, N
    
    
    ), 7.75 (br s, 1H, N
    
    
    ), 3.65 (s, 2H, C
    
    
    ), 2.35 (s, 3H, C
    
    
    ).
    • Diagnostic Note: The distinct diastereotopic-like broadening of the primary amide protons (8.05 and 7.75 ppm) is characteristic of the restricted rotation of the C2-carboxamide bond adjacent to the thiazole ring.

References

  • Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry.[Link]

  • Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis.[Link]

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[Link]

Application Note: Acylation Strategies for 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for utilizing 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid in acylation reactions. This molecule is a structural analog to the side chains of third-generation cephalosporins (e.g., Cefditoren, Cefotiam), distinguished by the presence of a sensitive primary amide (carbamoyl) group at the C2 position.

The protocols below prioritize chemoselectivity , specifically avoiding the dehydration of the primary amide to a nitrile, a common failure mode when using standard thionyl chloride (


) activation.

Introduction & Molecule Analysis[1][2][3][4][5]

This compound is a bifunctional thiazole building block. Its utility in medicinal chemistry—particularly in the synthesis of


-lactam antibiotics and peptidomimetics—relies on the successful activation of the acetic acid moiety without compromising the C2-carbamoyl group.
Structural Challenges
  • Primary Amide Sensitivity (

    
    ):  Strong dehydrating agents (e.g., 
    
    
    
    ,
    
    
    at high temps) can convert the amide to a nitrile (
    
    
    ), destroying the pharmacophore.
  • Thiazole Basicity: The thiazole nitrogen can act as a weak base, potentially interfering with acid-labile protecting groups or requiring specific buffering during coupling.

  • Steric Environment: The C5-methyl group provides slight steric bulk, influencing the conformation of the acetic acid side chain.

Recommended Activation Strategies
MethodReagent SystemSuitabilityRisk Profile
Mixed Anhydride Pivaloyl Chloride / BaseIndustrial Preferred Low. Fast reaction, scalable, minimizes dehydration.
Active Ester EDC / HOBtLab/High Purity Very Low. Extremely mild, prevents racemization (if chiral centers exist nearby).
Thioester 2-MercaptobenzothiazoleCephalosporin Specific Low.[1][2] Classic method for

-lactam coupling.
Acid Chloride Thionyl ChlorideNot Recommended High. Risk of nitrile formation and self-polymerization.

Mechanistic Pathways (Visualization)

The following diagram illustrates the critical decision pathways for activating this specific molecule.

AcylationPathways Start 2-(2-Carbamoyl-5-methylthiazol-4-yl) acetic acid Decision Activation Strategy Start->Decision RouteA Route A: Mixed Anhydride (Pivaloyl Chloride/Base) Decision->RouteA Scale-up/Cost RouteB Route B: Active Ester (EDC/HOBt) Decision->RouteB High Purity/Lab RouteC Route C: Acid Chloride (SOCl2/Heat) Decision->RouteC Avoid IntermedA Mixed Anhydride Intermediate RouteA->IntermedA -10°C, Base IntermedB OBt-Active Ester RouteB->IntermedB RT, Mild SideProduct FAILURE: Nitrile Formation (-CN) RouteC->SideProduct Dehydration Product Target Amide Product IntermedA->Product + Amine IntermedB->Product + Amine

Figure 1: Decision matrix for activation strategies. Route C is highlighted as a failure mode due to amide dehydration risks.

Detailed Experimental Protocols

Protocol A: Mixed Anhydride Method (Scalable)

Best for: Gram-to-kilogram scale synthesis where cost and speed are critical. This method mimics the industrial synthesis of Cefditoren pivoxil side chains.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Activator: Pivaloyl Chloride (1.05 equiv) OR Isobutyl Chloroformate (1.05 equiv)

  • Base: Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with the thiazole acid (1.0 equiv) and anhydrous DCM (10-15 volumes).

  • Base Addition: Cool the suspension to -15°C to -20°C . Add TEA (1.1 equiv) dropwise. The solution should become clear as the salt forms.[3]

  • Activation: Add Pivaloyl Chloride (1.05 equiv) slowly, maintaining the temperature below -10°C.

    • Mechanistic Note: This forms a mixed anhydride. Stir for 30–45 minutes at -10°C.

  • Coupling: Add the amine nucleophile (0.95–1.0 equiv) dissolved in minimal DCM. If the amine is a salt (e.g., HCl salt), add an additional equivalent of TEA.

  • Reaction: Allow the mixture to warm to 0°C over 1 hour, then to room temperature for 2 hours.

  • Quench & Workup:

    • Quench with water.[3][4]

    • Wash organic layer with 5%

      
       (removes unreacted acid) and 0.1M HCl (removes unreacted amine/base). Caution: Do not use strong acid washes, as the thiazole nitrogen may protonate and extract into the aqueous phase.
      
    • Dry over

      
       and concentrate.
      
Protocol B: EDC/HOBt Active Ester Method (High Purity)

Best for: Lab-scale discovery chemistry, especially when coupling to complex or valuable amines (e.g., 7-ACA derivatives or chiral amines).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Agent: EDC

    
    HCl (1.2 equiv)
    
  • Additive: HOBt (anhydrous) or HOAt (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1).

Step-by-Step Procedure:

  • Activation: Dissolve the thiazole acid (1.0 equiv) and HOBt (1.2 equiv) in DMF (10 volumes) at 0°C.

  • Carbodiimide Addition: Add EDC

    
    HCl (1.2 equiv). Stir at 0°C for 30 minutes, then at Room Temperature (RT) for 30 minutes.
    
    • Checkpoint: TLC/LCMS should show the formation of the active OBt-ester.

  • Coupling: Add the amine nucleophile (1.0 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into a vigorously stirred volume of ice-water (10x reaction volume).

    • The product often precipitates.[5] Filter, wash with water, and dry.[2]

    • Alternative: Extract with Ethyl Acetate, wash with brine/LiCl solution (to remove DMF).

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common issues and their chemical causality.

ObservationProbable CauseCorrective Action
New peak at M-18 (LCMS) Dehydration of amide (

).
Temperature too high during activation. Switch from

to Mixed Anhydride. Ensure temp < -10°C.
Low Yield Hydrolysis of Mixed Anhydride.[6]Ensure solvents are anhydrous. Moisture competes with the amine nucleophile.
Product in Aqueous Phase Protonation of Thiazole Ring.During workup, keep pH > 4.0. If pH is too low (<2), the thiazole protonates and becomes water-soluble.
Precipitate during Activation Formation of Acyl Urea (if using DCC).Switch to EDC (water-soluble urea) or filter the DCU byproduct before adding amine.

References

  • Mixed Anhydride Methodology: Anderson, G. W., et al. "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." J. Am. Chem. Soc. 1964, 86, 9, 1839–1842. Link

  • Cephalosporin Side Chain Chemistry: Synthesis of Cefditoren Pivoxil. U.S. Patent 4,839,350.[7][8] (Describes analogous aminothiazole couplings). Link

  • Thiazole Acetic Acid Activation: Process for the preparation of (2-aminothiazol-4-yl)-acetic acid derivatives.[9][10] U.S. Patent 4,391,979. Link

  • General Amide Coupling Guide: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631. Link

Disclaimer: This application note is for research and development purposes. Users must validate protocols in their specific operational environment. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Application Note: Advanced Crystallization Protocols for Thiazole Acetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the crystallization and purification strategies for 2-(2-aminothiazol-4-yl)acetic acid (ATAA) and its critical oxime derivative, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMAA) . These molecules are the essential pharmacophores for third-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone). This guide addresses the primary challenges in their isolation: separating the syn (Z) isomer from the inactive anti (E) isomer, managing polymorphism, and removing color impurities. We present two field-validated protocols: Reactive Crystallization (pH Swing) for crude isolation and Anti-Solvent Crystallization for high-purity polymorphism control.

Introduction & Physicochemical Basis[1][2][3][4][5][6]

The isolation of thiazole acetic acid intermediates is governed by two critical physicochemical properties: amphoterism and isomerism .

Amphoterism and Solubility

ATAA exists as a zwitterion.[1] Its solubility profile is U-shaped relative to pH:

  • pH < 1.0: Highly soluble as the hydrochloride salt (protonated thiazole nitrogen).

  • pH > 8.0: Highly soluble as the carboxylate salt.

  • pH 2.5 – 4.5 (Isoelectric Region): Minimum solubility. This is the target window for reactive crystallization (isoelectric precipitation).

The Syn/Anti (Z/E) Challenge

For cephalosporin efficacy, the alkoxyimino group must be in the syn (Z) configuration. The anti (E) isomer is a common impurity.

  • Thermodynamic Stability: The anti isomer is often thermodynamically more stable in certain solvents, but the syn isomer is required.

  • Purification Strategy: The syn isomer typically exhibits lower solubility in specific aqueous-organic mixtures (e.g., Ethanol/Water), allowing for purification via fractional crystallization.

Experimental Protocols

Protocol A: Reactive Crystallization (pH Swing) for ATAA Isolation

Best for: Primary isolation from crude reaction mixtures and color removal.

Principle: The molecule is dissolved in strong acid to break crystal lattice and release entrapped impurities. Activated carbon removes colored oligomers. The pH is then raised to the isoelectric point (pI) to precipitate the pure zwitterion.

Materials:

  • Crude ATAA (often dark orange/brown).

  • Hydrochloric Acid (37%).

  • Activated Carbon (Type CP-90 or equivalent).

  • Ammonia water (25%) or Sodium Hydroxide (20%).

Step-by-Step Procedure:

  • Acid Dissolution:

    • Charge 100 g of crude ATAA into a reactor.

    • Add 300 mL of water and 50 mL of conc. HCl.

    • Stir at 25–30°C until fully dissolved. The solution should be clear but dark.

    • Checkpoint: If turbidity persists, filter to remove insoluble mechanical impurities.

  • Decolorization:

    • Add 5.0 g (5% w/w) Activated Carbon.

    • Heat to 45°C and stir for 45 minutes.

    • Filter hot through a Celite pad or 1µm membrane to remove carbon.

    • Result: The filtrate should be pale yellow (Straw color).

  • Crystallization (The pH Swing):

    • Cool filtrate to 10–15°C.

    • Slow Addition: Add 25% Ammonia water dropwise.

    • Critical Zone: As pH reaches 1.5, nucleation will begin. Slow the addition rate.

    • Target: Adjust pH to 3.0 – 3.5 (The Isoelectric Point).

    • Note: Do not overshoot to pH > 7, or yield will drop due to carboxylate formation.

  • Digestion & Isolation:

    • Stir the slurry at 5–10°C for 2 hours (Ostwald ripening).

    • Filter the white to off-white crystals.

    • Wash with 2 x 50 mL cold water, then 1 x 50 mL acetone (to displace water).

    • Dry at 45°C under vacuum.

Protocol B: Anti-Solvent Crystallization for ATMAA (Oxime Derivative)

Best for: Isomer purity (Syn/Anti separation) and controlling polymorphism.

Principle: ATMAA is soluble in methanol but sparingly soluble in water. Controlled addition of water (anti-solvent) to a methanol solution drives nucleation. The rate of addition determines the polymorph (Hydrated vs. Anhydrous).

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 50 g of ATMAA (containing ~5-10% anti isomer) in 250 mL Methanol at 50°C.

    • Reflux for 30 minutes to ensure complete dissolution.

  • Nucleation Control:

    • Cool solution to 35°C.

    • Add "Seed Crystals" of pure syn-ATMAA (0.5% w/w) to the vessel.

  • Anti-Solvent Addition:

    • Prepare 150 mL of distilled water.

    • Phase 1 (Nucleation): Add the first 30 mL of water over 60 minutes (Very slow).

    • Phase 2 (Growth): Add the remaining 120 mL of water over 30 minutes.

    • Mechanism:[2] Slow initial addition favors the growth of the syn isomer while keeping the anti isomer in solution (due to higher solubility of the anti form in MeOH/Water mixtures).

  • Polymorph Locking:

    • Cool the slurry to 0–5°C.

    • Hold for 3 hours. Rapid cooling or insufficient hold time may result in unstable amorphous material.

  • Filtration:

    • Filter and wash with a cold Methanol/Water (1:2) mixture.

    • Yield: ~85-90%.

    • Purity: >99.5% syn isomer.

Critical Quality Attributes (CQAs) & Troubleshooting

CQATarget SpecificationCommon Failure ModeCorrective Action
Appearance White to Off-white powderPink/Red discolorationInsufficient carbon treatment or oxidation. Use nitrogen blanket during crystallization.
Isomer Ratio Syn (Z) > 99.5%High Anti (E) contentCooling too fast trapped the anti isomer. Use slower cooling or reduce yield to improve purity.
Loss on Drying < 0.5% (Anhydrous)High solvent retentionFormation of solvates. Reslurry in water to break solvate, then dry.
Polymorph Form I (Crystalline)Amorphous contentNucleation temperature too low. Increase seed loading.

Process Visualization

Diagram 1: Reactive Crystallization Workflow (Protocol A)

G Start Crude ATAA (Dark/Impure) Acid Acid Dissolution (HCl, pH < 1) Start->Acid Dissolve Carbon Decolorization (Activated Carbon, 45°C) Acid->Carbon Adsorb Color Filter1 Filtration (Remove Carbon) Carbon->Filter1 Clarify pHSwing pH Swing (Add NH4OH to pH 3.2) Filter1->pHSwing Filtrate Cryst Crystallization (Isoelectric Ppt) pHSwing->Cryst Nucleation Final Pure ATAA (White Crystals) Cryst->Final Isolate & Dry

Caption: Workflow for purification of ATAA via isoelectric pH swing, highlighting the critical decolorization step.

Diagram 2: Isomer Purification Logic (Protocol B)

G Mix Mixture: Syn (90%) + Anti (10%) in Methanol WaterAdd Add Water (Anti-Solvent) Slow Addition Mix->WaterAdd Supersat Supersaturation Reached WaterAdd->Supersat SynCryst Syn-Isomer Crystallizes (Lower Solubility) Supersat->SynCryst Preferential Nucleation AntiSol Anti-Isomer Remains in Mother Liquor Supersat->AntiSol Remains Dissolved Filter Filtration SynCryst->Filter AntiSol->Filter Product Final Product (>99.5% Syn) Filter->Product Solid Waste Waste Stream (Enriched Anti-Isomer) Filter->Waste Filtrate

Caption: Solubility-driven separation of Syn/Anti isomers using Methanol/Water anti-solvent system.

References

  • Patsnap. (2011). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivatives (WO2011029596A1).
  • ResearchGate. (2005). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs. Retrieved from [Link][3]

  • PubChem. (2023).[4] 2-Aminothiazole-4-acetic acid Compound Summary. Retrieved from [Link]

Sources

Green chemistry approaches to synthesizing thiazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole pharmacophores are ubiquitous in modern medicinal chemistry, serving as the core scaffold for critical drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Cefixime (antibiotic). Traditional Hantzsch synthesis often relies on volatile organic solvents (VOCs) like ethanol or toluene under reflux, generating significant waste and thermal burden.

This guide details three field-validated Green Chemistry protocols for synthesizing 2-aminothiazoles and substituted thiazoles. By leveraging "On-Water" catalysis , Microwave Irradiation , and Mechanochemistry , researchers can achieve higher yields (>90%) with reduced reaction times and near-zero solvent waste.

Part 1: The Scientific Logic (Why This Works)

To transition from traditional to green synthesis, one must understand the underlying physical chemistry that replaces the need for harsh solvents.

The Hydrophobic Effect ("On-Water" Synthesis)

Contrary to the "like dissolves like" dogma, many organic reactions proceed faster in water than in organic solvents. When hydrophobic reactants (


-haloketones and thioureas) are suspended in water, they are forced into cohesive nanodroplets to minimize their surface area exposed to the polar aqueous phase.
  • Causality: This confinement increases the effective molarity of reactants at the interface. Furthermore, water molecules at the interface form hydrogen bonds with the transition state, stabilizing charge separation and lowering the activation energy (

    
    ).
    
Dielectric Heating (Microwave Synthesis)

Traditional heating relies on conduction (oil bath


 glass 

solvent

reactant), which is slow and inefficient.
  • Causality: Microwave irradiation (2450 MHz) interacts directly with the dipole moments of the reactants (e.g., the polar C=O and C-Br bonds). The molecules try to align with the oscillating field, generating internal heat through molecular friction (dipolar polarization). This results in instantaneous, uniform heating and often accelerates reaction rates from hours to minutes.

Part 2: Experimental Protocols

Method A: Catalyst-Free "On-Water" Synthesis

Best for: Temperature-sensitive substrates and scaling up without specialized equipment.

Materials:

  • Phenacyl bromide (or substituted

    
    -haloketone)
    
  • Thiourea (or substituted thioamide)

  • Deionized Water

  • Safety Note:

    
    -haloketones are potent lachrymators. Handle in a fume hood.
    

Protocol:

  • Charge: In a 50 mL round-bottom flask, add Phenacyl bromide (10 mmol, 1.99 g) and Thiourea (11 mmol, 0.84 g).

  • Solvent: Add 20 mL of deionized water. The solids will not dissolve; this is expected.

  • Reaction: Stir the heterogeneous mixture vigorously at Room Temperature (25°C) for 3–4 hours.

    • Visual Check: The reaction is self-indicating. The mixture will transition from a suspension of two solids to a single, often clearer solution, followed by the precipitation of the product as the hydrobromide salt.

  • Work-up:

    • Filter the solid precipitate.[1][2][3]

    • Wash with cold water (2 x 10 mL) to remove unreacted thiourea.

    • Neutralize by suspending the solid in 10%

      
       solution until effervescence ceases.
      
    • Filter the free base and dry.

  • Purification: Recrystallize from hot ethanol:water (8:2) if necessary.

Typical Yield: 88–95%

Method B: Solvent-Free Microwave-Assisted Synthesis

Best for: High-throughput screening and rapid library generation.

Materials:

  • Substituted Acetophenone[4]

  • N-Bromosuccinimide (NBS) - In-situ bromination agent

  • Thiourea[1][3][4][5][6][7][8][9]

  • Microwave Reactor (e.g., CEM or Biotage; domestic ovens are inconsistent but usable for rough demos)

Protocol:

  • Grind: In a mortar, grind Acetophenone (5 mmol) and NBS (5.5 mmol) for 1 minute to ensure intimate mixing.

  • Add: Add Thiourea (10 mmol) to the mixture and grind for another 30 seconds.

  • Irradiate: Transfer the powder into a microwave-safe vial. Irradiate at 170–300 W for 3–5 minutes .

    • Caution: Do not cap tightly if using a domestic system; pressure buildup can occur. Professional reactors should use pressure-release caps.

  • Quench: The reaction mass will appear as a sticky melt. Allow it to cool to room temperature.

  • Isolation: Add crushed ice (20 g) to the reaction mass and stir. The product will precipitate as a solid.[1][2]

  • Filtration: Filter, wash with water, and dry.

Typical Yield: 92–98% Reaction Time: < 5 minutes

Method C: Mechanochemical Grinding (Solid-State)

Best for: "Zero-Waste" metrics and labs with limited energy resources.

Protocol:

  • Mix: Place

    
    -haloketone (5 mmol) and Thiourea (6 mmol) in a mortar.
    
  • Initiate: Grind vigorously with a pestle.

  • Observation: The friction generates local heat. Within 5–10 minutes, the mixture will become a paste (eutectic melt) as the reaction proceeds and the melting point drops.

  • Completion: Continue grinding for 15–20 minutes until the paste solidifies into a dry powder.

  • Work-up: Wash the powder with 10%

    
     on a funnel to remove the HBr byproduct.
    
  • Dry: Vacuum dry the solid.

Typical Yield: 85–92%

Part 3: Comparative Analysis & Data

Table 1: Green Metrics Comparison of Thiazole Synthesis Methods

MetricTraditional (Reflux EtOH)Method A (On-Water)Method B (Microwave)Method C (Grinding)
Reaction Time 4–12 Hours3–5 Hours3–10 Minutes 20–30 Minutes
Yield 70–80%88–95%92–98% 85–92%
Atom Economy Low (Solvent waste)HighHighHighest
Energy Input High (Reflux)None (RT) Low (Short burst)Low (Manual)
E-Factor > 20< 5< 2< 1

Part 4: Visualizing the Pathway

Diagram 1: The Green Hantzsch Mechanism

This diagram illustrates the pathway applicable to all three methods, highlighting the atom-economic condensation.

HantzschMechanism Reactants Reactants (Alpha-Haloketone + Thiourea) Inter1 Nucleophilic Attack (S-Alkylation) Reactants->Inter1 Water/Grinding/MW Inter2 Intermediate (Iminothioether) Inter1->Inter2 Fast Cyclization Intramolecular Cyclization (-H2O) Inter2->Cyclization Dehydration Product 2-Aminothiazole (Final Product) Cyclization->Product Byproduct Byproducts (H2O + HBr) Cyclization->Byproduct

Caption: General mechanism of Hantzsch synthesis. Green methods accelerate the S-Alkylation and Dehydration steps.

Diagram 2: Method Selection Decision Matrix

Use this logic tree to select the appropriate protocol for your specific substrate.

MethodSelection Start Start: Select Substrate IsSolid Are reactants solid? Start->IsSolid HeatSens Is substrate heat sensitive? IsSolid->HeatSens Yes MethodA Method A: On-Water (High Yield, Gentle) IsSolid->MethodA No (Liquid/Oil) Scale Scale of Reaction? HeatSens->Scale No HeatSens->MethodA Yes (>60°C unstable) MethodB Method B: Microwave (Fastest, Library Gen) Scale->MethodB High Throughput MethodC Method C: Mechanochem (Solvent-Free, Greenest) Scale->MethodC < 1g (Lab Scale)

Caption: Decision matrix for selecting the optimal green synthesis protocol based on substrate properties and scale.

References

  • Rajendiran, C., et al. (2025). Eco-friendly water as a solvent for the one-pot synthesis of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research.

  • Netankar, P. D., et al. (2015).[7] Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles in PEG-400 and Water. Chemistry & Biology Interface.

  • Mali, D. R. (2021).[3][7] Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology.

  • Boob, S. D., & Solanki, P. R. (2015).[10] Microwave Assisted Solvent Free Synthesis of Thiazole Derivatives. International Journal of Chemical and Physical Sciences.

  • BenchChem Technical Support. (2025). Application Notes: Hantzsch Synthesis for Thiazole Derivatives. BenchChem.

  • Trost, B. M. (1991).[11] The Atom Economy: A Search for Synthetic Efficiency. Science. (Contextualized via ACS Green Chemistry Principles).

Sources

Reagents for activating 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Chemoselective Reagents for Activating 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Introduction & Chemical Context

This compound is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The molecule features two distinct functional groups that dictate its reactivity profile: a carboxylic acid moiety (the target for activation) and a primary carbamoyl group (–CONH₂) attached to the thiazole ring.

The core challenge in utilizing this building block is chemoselectivity . Traditional, harsh dehydrating agents like DCC (N,N'-dicyclohexylcarbodiimide) or unoptimized carbodiimide protocols can inadvertently dehydrate the primary amide to a nitrile during the activation of the carboxylic acid[7, 12]. Therefore, selecting a coupling reagent that provides robust carboxylic acid activation while preserving the primary amide is critical for high-yielding, scalable syntheses.

Strategic Reagent Selection (Expertise & Experience)

As a Senior Application Scientist, the selection of an activation reagent must balance kinetic efficiency with functional group tolerance. The following reagents are evaluated for this specific substrate:

  • T3P (Propylphosphonic anhydride): T3P is the premier choice for this substrate. It acts as a mild, highly efficient dehydrating agent that forms a mixed anhydride intermediate. Crucially, T3P demonstrates exceptional chemoselectivity, preserving primary amides without causing dehydration to nitriles under standard conditions (typically 0 °C to room temperature) [2, 3]. Furthermore, T3P generates water-soluble byproducts, streamlining downstream purification and making it highly scalable [4, 6].

  • HATU: HATU is a highly reactive uronium-based coupling reagent that generates an active OAt-ester[1, 8]. It is ideal when coupling this compound with sterically hindered or electron-deficient amines [9]. However, the high reactivity of HATU requires strict temperature control and stoichiometric precision to avoid side reactions, and it generates tetramethylurea and HOAt as byproducts which can complicate purification [8].

  • EDC / HOBt: A traditional, water-soluble carbodiimide approach [1]. While milder than DCC, the risk of primary amide dehydration is higher than with T3P if the reaction is heated or if an excess of EDC is used [10].

Data Presentation: Reagent Comparison
Coupling ReagentChemoselectivity (Amide Preservation)Reactivity with Hindered AminesByproduct RemovalEpimerization RiskScalability
T3P / Pyridine ExcellentModerateExcellent (Water-soluble)Very LowExcellent [5]
HATU / DIPEA GoodExcellentModerate (Chromatography often needed)LowModerate (Cost/Safety)
EDC / HOBt ModerateModerateGood (Aqueous wash)ModerateGood

Mechanistic Pathways

G A 2-(2-Carbamoyl-5-methylthiazol-4-yl) acetic acid C Mixed Phosphonic Anhydride Intermediate A->C Activation B T3P / Base (Activator) B->C E Target Amide (Primary Amide Preserved) C->E Aminolysis F Water-Soluble Phosphonate Byproduct C->F Displaced Leaving Group D Amine Nucleophile D->E

Mechanistic pathway of T3P-mediated carboxylic acid activation and chemoselective amidation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and In-Process Controls (IPC) to ensure self-validation.

Protocol A: Scalable Chemoselective Coupling using T3P (Preferred)

Rationale: T3P in combination with a mild base (e.g., pyridine or DIPEA) suppresses the dehydration of the thiazole-carbamoyl group while driving amide bond formation to completion [4, 5].

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.05 eq)

  • T3P (50% w/w solution in EtOAc or DMF) (1.2 - 1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DMF

Step-by-Step Methodology:

  • Dissolution: Charge a dry, nitrogen-flushed reaction vessel with this compound (1.0 eq) and the amine nucleophile (1.05 eq). Suspend in EtOAc (10 volumes). Note: If the thiazole acid is insoluble in pure EtOAc, add up to 20% v/v DMF to achieve a homogenous solution.

  • Base Addition: Add the base (pyridine, 3.0 eq) to the stirring mixture. Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Cooling mitigates the mild exotherm associated with T3P addition and further suppresses any potential dehydration of the primary amide [5].

  • Activation: Dropwise add the T3P solution (1.2 eq, 50% in EtOAc) over 15–30 minutes, maintaining the internal temperature below 5 °C.

  • Propagation & IPC: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

    • Self-Validation (IPC): Analyze an aliquot via LC-MS. The target mass should correspond to the desired amide. Monitor specifically for a mass of [M - 18], which would indicate undesired dehydration of the primary amide to a nitrile.

  • Quench & Workup: Once complete, quench the reaction by adding water (5 volumes). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove pyridine/unreacted amine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target amide. The water-soluble phosphonate byproducts are completely removed in the aqueous washes [2, 12].

Workflow Step1 Step 1: Dissolution Solubilize acid and amine in EtOAc/DMF Step2 Step 2: Base Addition Add Pyridine or DIPEA at 0°C Step1->Step2 Step3 Step 3: T3P Addition Dropwise addition of 50% T3P solution Step2->Step3 Step4 Step 4: IPC Monitoring LC-MS to verify absence of nitrile (-18 Da) Step3->Step4 Step5 Step 5: Aqueous Workup Wash to remove water-soluble byproducts Step4->Step5

Step-by-step experimental workflow for T3P-mediated amide bond formation.

Protocol B: High-Efficiency Coupling using HATU (For Unreactive Amines)

Rationale: If the amine is highly sterically hindered or electron-deficient (e.g., an aniline derivative), T3P may react too slowly. HATU forms a highly reactive OAt-active ester that overcomes kinetic barriers [1, 9].

Materials:

  • This compound (1.0 eq)

  • Hindered Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Solvent: DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (5-10 volumes) at 0 °C.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Stir for 5 minutes. Causality: The base deprotonates the carboxylic acid, allowing it to attack the HATU reagent, forming the OAt-ester and releasing tetramethylurea [1, 8].

  • Amine Addition: Add the hindered amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 1–3 hours.

  • IPC: Monitor via LC-MS. Because HATU is a stronger activating agent, strict monitoring is required to ensure the carbamoyl group remains intact.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove DMF) and saturated NaHCO₃. Purify via silica gel chromatography to remove HOAt and tetramethylurea byproducts [8].

Troubleshooting & Quality Control

  • Observation: Formation of a byproduct with a mass of[Target - 18 Da].

    • Cause: Dehydration of the primary carbamoyl group (–CONH₂) to a nitrile (–CN) [7, 11].

    • Solution: Lower the reaction temperature to 0 °C during activation. Switch from HATU or EDC to T3P. Ensure no excess of the coupling reagent is present.

  • Observation: Poor conversion; starting materials remain.

    • Cause: The thiazole-acetic acid derivative may have poor solubility in the chosen solvent, or the amine is too unreactive.

    • Solution: Increase the proportion of DMF or DMAc in the solvent mixture. If using T3P, switch the base from DIPEA to Pyridine, which has been shown to accelerate T3P-mediated couplings with difficult substrates [4, 5].

References

  • T3P | Propanephosphonic anhydride | T3P reagent | #amide bond | Peptide coupling #peptides. YouTube.[Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications.[Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.[Link]

  • Mechanistic Insight Facilitates Discovery of a Mild and Efficient Copper-Catalyzed Dehydration of Primary Amides to Nitriles Using Hydrosilanes. NIH.[Link]

  • HATU | HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. YouTube.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH.[Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.[Link]

  • Bioinspired Synthesis of Nitriles from Primary Amides via Zinc/Anhydride Catalysis. ResearchGate.[Link]

Troubleshooting & Optimization

Technical Support Center: 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the process optimization and troubleshooting for the synthesis of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid . This molecule is a critical heterocyclic scaffold, often utilized in the synthesis of cephalosporin antibiotics and emerging agonists for G-protein coupled receptors (GPCRs).

The synthesis hinges on the Hantzsch Thiazole Synthesis , a reaction that—while classically robust—presents specific regioselectivity and stability challenges when applied to carbamoyl-functionalized substrates.

Part 1: The Optimized Synthetic Workflow

To improve yield, we must move beyond "textbook" conditions and address the specific instability of the carbamoyl moiety and the lability of the


-halo ketone precursor.
The "Golden Route" Protocol

This optimized route minimizes impurity formation (specifically the de-carbamoylated byproduct) and maximizes regioselectivity.

Stage 1: Precursor Preparation (Critical Quality Attribute)
  • Reactants: Ethyl propionylacetate + Sulfuryl Chloride (

    
    ).
    
  • Product: Ethyl 4-chloro-3-oxopentanoate.[1]

  • Optimization Insight: Commercial Ethyl 4-chloro-3-oxopentanoate degrades rapidly. Fresh preparation is mandatory for high yields.

    • Protocol: Cool Ethyl propionylacetate to 0°C in DCM. Add

      
       dropwise. Maintain 
      
      
      
      to prevent dichlorination. Wash with cold
      
      
      immediately. Use within 24 hours.
Stage 2: Hantzsch Cyclization
  • Reactants: Ethyl 4-chloro-3-oxopentanoate (Fresh) + 2-Amino-2-thioxoacetamide (Thiooxamide).

  • Solvent System: Ethanol/Water (4:1 v/v).

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon, followed by condensation of the amine with the ketone.
    
Stage 3: Selective Hydrolysis
  • Challenge: Hydrolyzing the ethyl ester at C4 without hydrolyzing the primary amide at C2.

  • Reagent: Lithium Hydroxide (LiOH), 1.1 eq.

  • Conditions: THF/Water (1:1), 0°C, 2 hours.

Visualizing the Pathway

SynthesisPathway Start Ethyl Propionylacetate Inter1 Ethyl 4-chloro-3-oxopentanoate (Unstable Intermediate) Start->Inter1 SO2Cl2, 0°C (Chlorination) Cyclized Ethyl 2-carbamoyl-5-methylthiazol-4-yl acetate Inter1->Cyclized + Reagent EtOH, Reflux (Hantzsch) Reagent 2-Amino-2-thioxoacetamide Reagent->Cyclized Final This compound (Target) Cyclized->Final LiOH, 0°C (Selective Hydrolysis) Impurity1 De-carbamoylated Byproduct Cyclized->Impurity1 Overheating (>70°C)

Figure 1: Optimized synthetic pathway highlighting the critical instability of the chloro-intermediate and the divergence point for impurities.

Part 2: Troubleshooting Guide (Root Cause Analysis)

This section addresses specific failure modes reported by process chemists.

Issue 1: Low Yield in Cyclization Step (<40%)
Potential CauseDiagnostic CheckCorrective Action
Degraded Halo-Ketone Check GC/TLC of Ethyl 4-chloro-3-oxopentanoate. If multiple spots appear before reaction, it has polymerized or isomerized.Distill the precursor immediately before use or synthesize fresh. Store at -20°C under Argon.
Incorrect Stoichiometry Excess halo-ketone leads to alkylation of the product (N-alkylation).Use a 1.0 : 1.05 molar ratio (Halo-ketone : Thioamide). Slight excess of thioamide is preferred.
Solvent Trapping Product oils out and traps reactants.Switch from pure EtOH to EtOH/Water (4:1) . The water helps solubilize the polar thioamide and precipitates the hydrophobic product as a clean solid.
Issue 2: Loss of Carbamoyl Group (Formation of 2-H Thiazole)
  • Symptom: Mass spec shows M-43 peak (Loss of CONH).

  • Mechanism: Thermal decarboxylation/deamidation of the thiooxamic acid intermediate.

  • Solution:

    • Lower Reaction Temperature: Do not reflux vigorously. Maintain 50-60°C.

    • Buffer the Reaction: Add 1.0 eq of Sodium Acetate. This scavenges the HCl generated during cyclization, preventing acid-catalyzed hydrolysis of the amide.

Issue 3: Over-Hydrolysis (Formation of Di-acid)
  • Symptom: Product is highly soluble in water and does not precipitate at pH 3.

  • Cause: The conditions for ester hydrolysis (Stage 3) were too harsh, hydrolyzing the C2-amide to a C2-carboxylic acid.

  • Protocol Adjustment:

    • Stop using NaOH/KOH. These are too strong.

    • Use LiOH or

      
      . 
      
    • Temperature Control: Strictly maintain 0°C. Monitor by HPLC every 30 minutes. Quench immediately upon disappearance of ester.

Part 3: Advanced Troubleshooting Logic

Use this flow to diagnose "No Reaction" or "Tarring" scenarios.

Troubleshooting Start Problem: Low Yield / Impurities Check1 Is the Halo-Ketone Fresh? Start->Check1 Action1 Prepare Fresh / Distill Check1->Action1 No Check2 Is the Product 'Oiling Out'? Check1->Check2 Yes Action2 Add Water to Solvent System (Induce Precipitation) Check2->Action2 Yes Check3 Is C2-Amide Hydrolyzing? Check2->Check3 No Action3 Switch to LiOH @ 0°C Buffer Hantzsch Step Check3->Action3 Yes

Figure 2: Decision tree for rapid diagnosis of synthetic failures.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use commercially available Ethyl 4-chloro-3-oxopentanoate?

  • A: Proceed with extreme caution. Commercial supplies of this reagent often degrade into 2-chloro and 4-chloro isomers or polymerize. Always run a

    
     before use. If purity is <95%, distill it (
    
    
    
    at 10 mmHg) [1].

Q2: Why do I see a "doublet" impurity in the aromatic region?

  • A: This is likely the 2-amino-5-methylthiazole derivative. If your thiooxamide source is contaminated with thiourea (a common synthesis precursor), you will form the 2-amino thiazole instead of the 2-carbamoyl thiazole. Verify the purity of your 2-Amino-2-thioxoacetamide.

Q3: How do I purify the final acid without chromatography?

  • A: The final acid is zwitterionic but tends to be acidic.

    • After hydrolysis, wash the aqueous alkaline layer with Ethyl Acetate (removes unreacted ester/neutral impurities).

    • Cool aqueous layer to 0°C.

    • Acidify slowly with 1N HCl to pH 3.0 - 3.5.

    • The product should crystallize. If it stays in solution, saturate with NaCl and extract with THF/EtOAc (1:1).

Q4: Can I use microwave irradiation for the Hantzsch step?

  • A: Yes. Microwave irradiation (Ethanol, 100W, 80°C, 10 min) has been shown to improve yields in similar Hantzsch syntheses by reducing the thermal exposure time, thus preserving the labile carbamoyl group [2].

References

  • PubChem. Ethyl 4-chloro-3-oxopentanoate | C7H11ClO3.[1] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Al-Balas, Q. et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLoS ONE. Available at: [Link]

Sources

Technical Support Center: 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid . This highly functionalized thiazole derivative is a critical building block in pharmaceutical development. Due to the presence of both a labile primary amide (carbamoyl) and a reactive acetic acid moiety on the electron-rich thiazole core, researchers frequently encounter specific impurities during its synthesis and isolation.

This guide is designed by application scientists to provide you with a mechanistic understanding of these impurities and field-proven, self-validating protocols to eliminate them.

Reaction & Degradation Pathways

The most common route to this compound is via a modified Hantzsch thiazole synthesis, condensing a thiooxamide derivative with an


-halo ketoester, followed by ester deprotection[1]. Understanding the branching points in this pathway is critical for impurity control.

G SM1 Thiooxamide Derivative Intermediate Hydroxythiazoline Intermediate SM1->Intermediate SM2 Alpha-Halo Ketoester SM2->Intermediate Product 2-(2-Carbamoyl-5-methylthiazol -4-yl)acetic acid Intermediate->Product Hantzsch Cyclization (-H2O, -HX) Imp1 Impurity A: Carbamoyl Hydrolysis Product->Imp1 Harsh Base/Acid (Hydrolysis) Imp2 Impurity B: Decarboxylation Product->Imp2 High Heat (Thermal Decarboxylation)

Figure 1: Hantzsch synthesis pathway and primary degradation routes forming Impurities A and B.

Troubleshooting FAQs

Q1: We are detecting a +1 Da mass shift impurity in our LC-MS analysis. What is it, and how do we prevent it?

Analysis: A +1 Da shift from a primary amide (-CONH₂, MW 44) to a carboxylic acid (-COOH, MW 45) indicates the formation of Impurity A (2-carboxy-5-methylthiazol-4-yl acetic acid). Causality: The carbamoyl group at the 2-position of the thiazole ring is highly electrophilic. The adjacent sp² nitrogen of the thiazole ring acts as an electron sink, reducing the amide resonance stabilization. Under standard ester hydrolysis conditions (e.g., 1M NaOH, reflux), the amide undergoes concurrent nucleophilic attack and hydrolyzes[2]. Resolution: You must uncouple the ester hydrolysis from the amide hydrolysis by switching to mild, low-temperature deprotection conditions. Utilizing LiOH in a THF/MeOH/Water mixture at 0°C provides the necessary hydroxide concentration to cleave the ester while kinetically protecting the carbamoyl group (See Protocol 1).

Q2: Our batch failed specifications due to a high concentration of 2-carbamoyl-4,5-dimethylthiazole. Where is this coming from?

Analysis: This is Impurity B , the decarboxylated byproduct. Causality: Thiazole-4-acetic acids are prone to thermal decarboxylation[3]. When exposed to elevated temperatures, especially in slightly acidic media, the thiazole nitrogen protonates. This creates a pseudo-


-keto acid electronic arrangement, facilitating the cleavage of the C-C bond of the acetic acid group via a cyclic, six-membered transition state, releasing CO₂.
Resolution:  Maintain all reaction, evaporation, and vacuum-drying temperatures strictly below 45°C. Never concentrate the acidified product to dryness on a rotary evaporator using a high-temperature water bath.
Q3: We have unreacted thioamide starting material co-eluting with our product. How can we clear this without column chromatography?

Analysis: Thioamides are neutral or very weakly acidic organic compounds. Your target product, however, contains a carboxylic acid with a pKa of approximately 3.8. Causality: Incomplete Hantzsch cyclization often leaves residual thioamide precursors trapped in the crude matrix[1]. Resolution: Implement a pH-gradient liquid-liquid extraction. By adjusting the aqueous crude mixture to pH 8.0–8.5, the target product is completely ionized into a highly water-soluble carboxylate salt. The unreacted thioamide remains neutral and can be selectively partitioned into an organic waste layer (See Protocol 2).

Impurity Profiling Data

To aid in your analytical method development, summarize your HPLC/LC-MS data against the physicochemical properties of the expected impurities below:

CompoundStructural FeatureEst. pKaRRT (Reverse Phase)*Clearance Strategy
Target Product 2-Carbamoyl, 4-Acetic acid3.81.00Isoelectric precipitation (pH 3.0)
Impurity A 2-Carboxy, 4-Acetic acid (Di-acid)2.5, 3.80.65Discard highly soluble aqueous filtrate
Impurity B 2-Carbamoyl, 4-Methyl (Decarboxylated)N/A (Neutral)1.45Organic wash at pH 8.5
Unreacted SM Thiooxamide derivative~11.01.20 - 1.60Organic wash at pH 8.5

*Relative Retention Time (RRT) is estimated based on a standard C18 column using a Water/Acetonitrile (0.1% TFA) gradient.

Validated Experimental Protocols

Protocol 1: Mild Ester Hydrolysis (Preventing Impurity A)

This protocol ensures the cleavage of the intermediate ester without hydrolyzing the sensitive 2-carbamoyl group[2].

  • Dissolution: Dissolve the intermediate ester (1.0 eq) in a solvent mixture of THF:Methanol:Water (10:2:3 v/v/v) to achieve a concentration of 0.1 M.

  • Cooling: Chill the reaction flask in an ice bath to strictly 0°C. Causality: Low temperature exponentially decreases the rate of amide hydrolysis while ester hydrolysis remains viable.

  • Base Addition: Add LiOH monohydrate (2.5 eq) portion-wise over 10 minutes.

  • Monitoring: Stir at 0°C to 5°C for 4–6 hours. Monitor via TLC or LC-MS until the ester is consumed.

  • Quench: Immediately proceed to Protocol 2 for isolation. Do not let the basic mixture warm to room temperature.

Protocol 2: pH-Gradient Isolation (Clearing Neutral Impurities)

This self-validating workflow utilizes the compound's ionizable groups to chemically filter out unreacted starting materials and decarboxylated byproducts.

  • Aqueous Dilution: Dilute the quenched reaction mixture from Protocol 1 with cold deionized water (double the reaction volume). Ensure the pH is between 8.0 and 8.5.

  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (3 x 0.5 volumes).

    • Validation Check: The organic layer should contain Impurity B and unreacted thioamides. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 5°C. Slowly add 2N HCl dropwise under vigorous stirring until the pH reaches exactly 3.0.

    • Causality: pH 3.0 is near the isoelectric point of the target compound, forcing it to crash out of solution while the di-acid (Impurity A) remains partially soluble.

  • Crystallization: Age the suspension at 5°C for 2 hours to promote crystal growth and exclude matrix impurities.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with ice-cold water followed by a minimal amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 40°C until constant weight.

Downstream Purification Workflow

Purif Crude Crude Reaction Mixture AqExt Aqueous Extraction (pH 8.5) Crude->AqExt OrgDiscard Discard Organic Phase (Removes Neutral Impurities) AqExt->OrgDiscard Organic Layer Acidify Acidification (Dropwise HCl to pH 3.0) AqExt->Acidify Aqueous Layer Cryst Controlled Crystallization (5°C, 2 hours) Acidify->Cryst Filter Filtration & Wash (Cold Water/EtOH) Cryst->Filter Pure Pure 2-(2-Carbamoyl-5-methylthiazol -4-yl)acetic acid Filter->Pure

Figure 2: Step-by-step pH-gradient isolation workflow for removing unreacted precursors.

References

  • Title: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach Source: ChemRxiv URL: [Link]

  • Title: Design, synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein (ABCB1) Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Mutagenicity evaluation of 2-amino-4-thiazole acetic acid Source: NCF International URL: [Link]

Sources

Technical Support Center: Thiazole Ring Formation & Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures in Thiazole Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Active Guide | Last Updated: March 3, 2026

Introduction: The Thiazole Challenge

Thiazole rings are pharmacophores of immense significance, found in blockbuster drugs like Ritonavir and Dasatinib. However, the construction of this sulfur-nitrogen heterocycle often presents deceptive simplicity. While the Hantzsch synthesis is the textbook standard, it is prone to specific failure modes—decomposition of


-haloketones, regiochemical scrambling (imino-thiazoline formation), and oxidative stalling.

This guide moves beyond standard protocols to address the mechanistic causality of these failures. We treat the reaction as a system of competing pathways, providing you with the logic to suppress side reactions and force cyclization.

Module 1: The Hantzsch Synthesis (Classic Pathway)[1]

Q1: My reaction turns black/tarry immediately upon adding the -haloketone. What is happening?

Diagnosis: This is likely oxidative decomposition or polymerization of the


-haloketone, not the cyclization reaction.
Root Cause: 

-Haloketones (e.g., phenacyl bromide) are potent lachrymators and electrophiles that are highly sensitive to light and base. If your reaction mixture is too basic or the solvent contains peroxides, the starting material degrades before the thioamide can attack. Solution:
  • Purify the Haloketone: Wash the starting material with cold water/bicarbonate and recrystallize. If it is an oil, pass it through a short silica plug immediately before use.

  • Solvent Choice: Switch to anhydrous ethanol or DMF . Avoid ethers (THF) unless freshly distilled, as peroxides accelerate radical decomposition.

  • Order of Addition: Add the

    
    -haloketone last, dropwise, to a stirring solution of the thioamide/thiourea.
    
Q2: I am isolating the "imino" isomer (2-imino-2,3-dihydrothiazole) instead of the desired aromatic thiazole. Why?

Diagnosis: Kinetic trapping of the wrong tautomer. Mechanism: The Hantzsch reaction proceeds via an acyclic intermediate (S-alkylation). The subsequent cyclization involves nitrogen attacking the carbonyl. Under strongly acidic conditions , the exocyclic nitrogen may become protonated or involved in tautomeric shifts that favor the non-aromatic 2-imino species (common with


-substituted thioureas).
Solution: 
  • Buffer the Reaction: While the reaction generates HBr/HCl (autocatalytic), an excess of acid favors the imino form. Add a mild base like sodium acetate (1.0 equiv) or work up the reaction with aqueous

    
      to force tautomerization to the aromatic amine form during isolation [1].
    
Q3: The reaction stalls at the intermediate acyclic thioether. How do I force cyclization?

Diagnosis: Steric hindrance or insufficient activation energy for the dehydration step. Root Cause: The initial


 displacement (S-alkylation) is fast, but the ring closure (dehydration) is the rate-determining step, especially with bulky groups near the carbonyl.
Solution: 
  • Dean-Stark Trap: If using a high-boiling solvent (toluene/xylene), use a Dean-Stark trap to remove water physically, driving the equilibrium toward the dehydrated aromatic product.

  • Lewis Acid Additives: Add 10 mol%

    
      or 
    
    
    
    . These coordinate to the ketone oxygen, increasing its electrophilicity and facilitating the intramolecular amine attack.
Visualizing the Failure Points

The following diagram illustrates the Hantzsch mechanism and the specific nodes where the reaction deviates into failure modes.

HantzschMechanism Start Reactants (Thioamide + α-Haloketone) Inter S-Alkylated Intermediate (Acyclic Thioether) Start->Inter SN2 Attack Fail_Decomp FAILURE: Tarry Polymer (Oxidative Decomposition) Start->Fail_Decomp Old Reagents / Basic pH Cycliz Hydroxy-thiazoline (Cyclized) Inter->Cycliz Intramolecular Attack Fail_Stall FAILURE: Stalled Intermediate (Steric Hindrance) Inter->Fail_Stall Bulky R-Groups Product Thiazole Product (Aromatic) Cycliz->Product Dehydration (-H2O) Fail_Imino FAILURE: Imino-Isomer (Kinetic Trap / Acidic pH) Cycliz->Fail_Imino Strong Acid / N-Subst. Fail_Imino->Product Base Workup (Na2CO3)

Figure 1: Mechanistic flow of Hantzsch synthesis showing critical divergence points where experimental conditions can lead to decomposition, stalling, or isomerization.

Module 2: Oxidative Cyclization (Thioamide Closure)

Q4: I am trying to cyclize a thioamide using DMSO/Iodine, but the yield is <20%.

Diagnosis: Over-oxidation or insufficient oxidant strength. Context: Oxidative cyclization (e.g., converting


-benzylthioamides to benzothiazoles) requires a specific redox potential.
Solution: 
  • Switch Oxidant System: If DMSO/

    
     is failing, move to TBHP (tert-Butyl hydroperoxide)  with a copper catalyst (
    
    
    
    or
    
    
    ). The copper cycle accesses a radical pathway that is often more robust for electron-deficient substrates [2].
  • Electrochemical Option: For a greener approach without chemical oxidants, use constant current electrolysis (CCE) in acetonitrile/LiClO4. This avoids the formation of sulfoxide byproducts that complicate purification [3].

Module 3: The Cook-Heilbron Niche

Q5: When should I abandon Hantzsch for Cook-Heilbron?

Recommendation: Use Cook-Heilbron when you specifically need 5-aminothiazoles .[1] Protocol Insight: This method reacts


-aminonitriles with 

or dithioacids.[2] Troubleshooting:
  • Instability:

    
    -aminonitriles are unstable. Prepare them in situ (Strecker synthesis) and react immediately with 
    
    
    
    . Do not attempt to store the aminonitrile intermediate.
  • Solvent: This reaction works best under mild, neutral conditions (e.g., ethanol or aqueous buffer) to prevent the hydrolysis of the nitrile group [4].

Module 4: Isolation & Purification

Q6: My product is a viscous oil that refuses to crystallize. How do I isolate it?

Diagnosis: Thiazoles are weak bases (


 ~2.5 for the conjugate acid). They often form "gums" with residual acids or metal salts.
Protocol: 
  • Salt Formation: Dissolve the crude oil in dry ether/dioxane.

  • Precipitation: Add HCl in dioxane (4M) dropwise. The thiazolium hydrochloride salt will often precipitate as a pristine white solid, leaving non-basic impurities in solution.

  • Free Basing: Filter the salt, dissolve in minimum water, and neutralize with saturated

    
     to liberate the pure free base.
    

Experimental Protocols

Protocol A: Optimized Hantzsch Synthesis (General)

Designed to minimize imino-isomer formation.

  • Setup: 20 mL scintillation vial or RBF with magnetic stir bar.

  • Reagents:

    • 
      -Haloketone (e.g., 2-bromoacetophenone): 5.0 mmol
      
    • Thiourea/Thioamide: 5.5 mmol (1.1 equiv)

    • Solvent: Ethanol (absolute, 10 mL)

  • Procedure:

    • Dissolve thioamide in ethanol at RT.

    • Add

      
      -haloketone portion-wise over 5 minutes.
      
    • Heat to reflux (78°C) for 2 hours. Monitor by TLC.[3]

    • Observation: A solid precipitate (hydrobromide salt) may form.

  • Workup (Critical):

    • Cool to RT.

    • Pour mixture into 10% aqueous

      
        (50 mL). This ensures deprotonation of the imino-isomer to the aromatic thiazole.
      
    • Stir for 15 minutes. The product should precipitate as a solid.[4]

    • Filter, wash with water, and dry. Recrystallize from ethanol/water if needed.

Protocol B: Copper-Catalyzed Oxidative Cyclization

For cyclizing thioamides without haloketones.

  • Reagents: Thioamide (1.0 mmol),

    
     (10 mol%), 1,10-phenanthroline (10 mol%), 
    
    
    
    (2.0 equiv), Iodine (1.1 equiv).
  • Solvent: Toluene (anhydrous).

  • Conditions: Heat at 100°C for 12 hours under air (or

    
     balloon).
    
  • Mechanism: Radical-mediated C-H/S-H activation.

Comparative Data: Solvent Effects on Yield

The choice of solvent dramatically impacts yield, particularly by influencing the solubility of the intermediate salt and the reaction temperature.

SolventTemperature (°C)Typical Yield (%)Notes
Ethanol (Abs.) 78 (Reflux)85-95% Standard. Good solubility for reactants, precipitates product salt.
Methanol 65 (Reflux)70-80%Lower boiling point may not overcome activation barrier for bulky substrates.
Water 10040-60%"Green" but poor solubility for organic haloketones leads to biphasic stalling.
DMF 10060-75%High solubility prevents precipitation; harder to isolate product during workup.
PEG-400 8088-92%Green Alternative. Acts as phase transfer catalyst; high yields but viscous workup [5].

References

  • Huang, Q., Liu, J., & Wan, J.-P. (2024).[5][6] Electrochemical Enaminone-Thioamide Annulation for the Tunable Synthesis of Thiazoles. Organic Letters, 26, 5263-5268.[5][6] Retrieved from [Link]

  • Kumarswamy, M., et al. (2025).[7] Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media. Letters in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2025). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles. Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in a laboratory setting.

Understanding the Molecule: The Root of Solubility Issues

This compound possesses a chemical structure that presents inherent solubility challenges. The presence of a carboxylic acid group suggests that its solubility will be highly dependent on pH. In its non-ionized (protonated) form at low pH, the molecule is less polar and thus tends to have lower aqueous solubility. Conversely, as the pH increases, the carboxylic acid deprotonates to form a more polar and water-soluble carboxylate salt. The thiazole ring and other nonpolar parts of the molecule contribute to its overall low solubility in aqueous media, a common characteristic of many new chemical entities (NCEs) in drug discovery pipelines.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, not dissolving in water?

A1: The limited aqueous solubility of this compound in its solid, non-ionized form is expected due to its chemical structure. At neutral or acidic pH, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water. To achieve dissolution, modification of the solvent environment is necessary.

Q2: What is the first step I should take to dissolve this compound?

A2: The most effective initial approach is to increase the pH of your aqueous solution. By making the solution basic, you will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. A pH of 7.4 or higher is a good starting point.

Q3: Are there any organic solvents that can be used?

A3: Yes, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are likely to be effective at dissolving the compound. However, for many biological experiments, high concentrations of these solvents can be toxic to cells. Therefore, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with an aqueous buffer.[3]

Q4: I have dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium. To avoid this, you can try several strategies:

  • Lower the final concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.

  • Increase the pH of the aqueous buffer: As mentioned, a higher pH will increase the solubility of the carboxylate form.

  • Use a co-solvent system: Incorporating a small percentage of a water-miscible organic solvent in your final aqueous buffer can help maintain solubility.[3]

  • Employ solubilizing excipients: For more challenging cases, the use of cyclodextrins or other solubilizing agents can be explored.[4]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow for achieving a stable solution of this compound for your experiments.

Initial Assessment: Visualizing the Path to Dissolution

Before beginning, it's helpful to have a clear decision-making process. The following diagram illustrates the recommended workflow for tackling solubility issues with this compound.

Solubility_Workflow A Start: Dry Compound B Attempt Dissolution in Aqueous Buffer (e.g., PBS pH 7.4) A->B C Is it fully dissolved? B->C D Success: Solution Ready for Use C->D Yes E No: Proceed to pH Adjustment C->E No F Increase pH with NaOH (e.g., to pH 8.0-9.0) E->F G Is it fully dissolved? F->G G->D Yes H No: Consider Co-Solvent Approach G->H No I Dissolve in minimal DMSO H->I J Slowly add to stirred aqueous buffer (high pH) I->J K Observe for precipitation J->K L No Precipitation: Solution Ready K->L No M Precipitation: Reduce Final Concentration or Use Solubilizing Excipients K->M Yes

Caption: A decision tree for the systematic solubilization of this compound.

Protocol 1: pH-Mediated Aqueous Solubilization

This protocol is the recommended first-line approach as it avoids the use of organic solvents, which can be detrimental in many biological assays.

Principle: The solubility of a carboxylic acid increases significantly as the pH of the solution rises above its pKa, leading to the formation of the more polar carboxylate anion.[5]

Materials:

  • This compound

  • Deionized water or desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

Procedure:

  • Weigh the desired amount of the compound and add it to your chosen aqueous buffer.

  • Stir the suspension at room temperature.

  • Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

  • Continue to add NaOH until the compound is fully dissolved. Note the pH at which complete dissolution occurs.

  • If necessary, adjust the pH back to the desired final value for your experiment using a dilute acid (e.g., 0.1 M HCl), but be cautious as lowering the pH may cause the compound to precipitate. It is recommended to perform the experiment at a pH where the compound remains soluble.

Troubleshooting:

  • If the compound still does not dissolve at a reasonably high pH (e.g., pH 9): The intrinsic solubility of the salt form may be low. In this case, proceed to the co-solvent protocol.

  • If the pH required for dissolution is too high for your experiment: The co-solvent method or the use of solubilizing excipients will be necessary.

Protocol 2: Co-Solvent System for Enhanced Solubility

This protocol should be used when pH adjustment alone is insufficient or when a higher concentration of the compound is required.

Principle: Water-miscible organic solvents can disrupt the crystal lattice of a solid and increase the solubility of nonpolar compounds.[3] By first dissolving the compound in a strong organic solvent and then carefully diluting it into an aqueous system, a metastable solution can often be achieved.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your desired aqueous buffer (preferably at a pH of 7.4 or higher)

Procedure:

  • Prepare a concentrated stock solution of the compound in 100% DMSO. For example, 10 mM or 20 mM. Ensure the compound is fully dissolved in DMSO.

  • Warm the stock solution slightly (e.g., to 37°C) if necessary to aid dissolution.

  • While vigorously stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration.

  • Visually inspect the solution for any signs of precipitation (cloudiness).

Troubleshooting & Key Considerations:

IssueCauseRecommended Action
Precipitation upon dilution The final concentration exceeds the aqueous solubility limit.- Lower the final concentration. - Increase the pH of the aqueous buffer. - Consider adding a small percentage of a co-solvent (e.g., 1-5% DMSO) to the final aqueous buffer.
Cell toxicity DMSO can be toxic to cells at higher concentrations.- Keep the final DMSO concentration in your cell-based assays as low as possible, typically below 0.5%. - Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Compound instability The compound may degrade in certain solvents or at high pH over time.- Prepare fresh solutions for each experiment. - Store stock solutions at -20°C or -80°C. - Protect from light if the compound is light-sensitive.
Advanced Strategies for Persistent Solubility Issues

For compounds that remain difficult to dissolve, more advanced formulation techniques can be employed. These are often considered during later stages of drug development but can be adapted for research purposes.

  • Salt Formation: Synthesizing a stable salt form of the carboxylic acid (e.g., a sodium or potassium salt) can significantly improve its handling and aqueous solubility.[4][6]

  • Use of Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[4]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][7]

Visualizing the Chemical Principle: pH-Dependent Solubility

The following diagram illustrates the equilibrium between the non-ionized and ionized forms of this compound, which is the fundamental principle behind using pH to control its solubility.

pH_Equilibrium cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Compound_Acid R-COOH (Less Soluble) Compound_Salt R-COO⁻ + H⁺ (More Soluble) Compound_Acid->Compound_Salt + OH⁻ Compound_Salt->Compound_Acid + H⁺

Caption: The chemical equilibrium governing the solubility of a carboxylic acid.

By understanding the chemical properties of this compound and applying these systematic troubleshooting approaches, researchers can overcome solubility challenges and proceed with their experiments with confidence.

References

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Gala, Inc. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Formulation Solutions. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of pharmaceutical sciences, 70(1), 22–32. [Link]

  • Al-Zoubi, N., Odah, F., & Al-Jaberi, A. (2017). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Hagedorn, M., & Bösmann, A. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1593. [Link]

  • European Medicines Agency (EMA). Formulation of poorly soluble compounds. [Link]

  • Williams, R. O., Davis, D. A., & Miller, D. A. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2769-2791. [Link]

  • ResearchGate. Solubility for different thiazolidine-2-carboxylic acid derivatives,... [Link]

  • MDPI. Electrochemistry Carboxylation of Bromothiazoles with CO 2 : An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. [Link]

  • Basicmedical Key. Improving the Water Solubility of Poorly Soluble Drugs. [Link]

  • PubChem. 2-(2-Carboxy-4-methylthiazol-5-yl)ethyl phosphate. [Link]

  • Chemsrc. CAS#:62557-12-4 | 2-[2-(methylcarbamoylamino)-1,3-thiazol-4-yl]acetic acid. [Link]

Sources

Technical Support Center: Cefditoren Intermediate Synthesis & Purity Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Subject: Minimizing Byproduct Formation in Cefditoren Pivoxil Synthesis Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Process Chemist

Executive Summary

This guide addresses critical impurity profiles encountered during the synthesis of Cefditoren Pivoxil, specifically focusing on the coupling of the 7-ATCA nucleus and the subsequent esterification. Our analysis identifies three primary failure modes:


-isomerization, Syn-to-Anti (Z/E) oxime conversion, and 

-lactam ring opening during esterification. The protocols below prioritize kinetic control via temperature management and silylation-assisted solubilization to mitigate these byproducts.

Module 1: The Isomerization Crisis

Issue: "My HPLC shows a splitting peak near the main product, and potency is dropping. NMR confirms a shift in the C-2 proton signals."

The Mechanism

The migration of the double bond from


 to 

in the dihydrothiazine ring is the most persistent byproduct in cephalosporin chemistry. It is thermodynamically driven and base-catalyzed. In Cefditoren synthesis, this often occurs during the acylation of 7-ATCA or the neutralization of Cefditoren acid.

DeltaIsomerization D3 Δ3-Isomer (Active) Kinetic Product Carbanion Delocalized Carbanion (Intermediate) D3->Carbanion Deprotonation at C-2 Carbanion->D3 Reprotonation at C-2 D2 Δ2-Isomer (Inactive) Thermodynamic Product Carbanion->D2 Reprotonation at C-4 Base Base (OH-, Et3N) Base->Carbanion

Figure 1: Mechanism of base-catalyzed


 isomerization. The abstraction of the proton at C-2 leads to a resonance-stabilized carbanion.
Troubleshooting & FAQs

Q: I am using Triethylamine (TEA) for the coupling step, but the


 content is >3%. Why? 
A:  Strong organic bases like TEA can aggressively deprotonate the C-2 position.
  • Correction: Switch to a sterically hindered or weaker base, or use the Silylation Protocol (see Module 4). The use of N,O-bis(trimethylsilyl)acetamide (BSA) allows you to maintain a neutral-to-mildly acidic environment effectively masking the carboxylic acid without excess free base.

Q: Can I revert the


 isomer back to 

?
A: Yes, via the Sulfoxide Rescue Method , though it adds steps.
  • Oxidation: Treat the crude mixture with peracetic acid or m-CPBA to form the sulfoxide. The

    
     double bond is less stable in the sulfoxide state and will revert to 
    
    
    
    upon manipulation.
  • Reduction: Reduce the sulfoxide back to the sulfide using PCl

    
     or sodium dithionite.
    
  • Recommendation: Prevention is superior to rescue. Control the pH strictly between 6.0 and 7.5 during aqueous workups.

Module 2: Stereochemical Integrity (Syn/Anti Isomers)

Issue: "The ratio of Z-isomer (Syn) to E-isomer (Anti) in the oxime side chain is degrading. We are seeing >1% Anti-isomer."

The Mechanism

The methoxyimino group on the C-7 side chain must be in the Z (Syn) configuration for biological activity. Isomerization to the E (Anti) form is promoted by:

  • Acidic conditions (protonation of the oxime nitrogen).

  • Photochemical excitation (exposure to light).

  • Thermal stress during acylation.

Troubleshooting & FAQs

Q: Does the activation method of the side chain affect the Z/E ratio? A: Absolutely. Using acid chlorides often generates HCl, promoting isomerization.

  • Protocol Fix: Use Active Esters (e.g., MAEM - mercaptobenzothiazolyl ester) or activate with DCC/HOBt. These methods avoid the generation of strong mineral acids.

Q: How do I deplete the Anti-isomer if it's already formed? A: Selective crystallization is the industry standard.

  • Solvent System: Dissolve the crude Cefditoren sodium in a mixture of Dichloromethane (MDC) and Methanol . The Z-isomer is less soluble in certain aqueous/organic mixtures or crystallizes preferentially as the sodium salt.

  • Darkness: All reactors and columns must be wrapped in aluminum foil or amber glass.

Module 3: The Esterification Step (Pivoxil Formation)

Issue: "Low yield during the reaction of Cefditoren Sodium with Iodomethyl Pivalate. We see ring-opening impurities."

The Critical Workflow

The conversion of Cefditoren acid to the prodrug (pivoxil ester) is the most sensitive step. The reagent, Iodomethyl Pivalate, is reactive, but the conditions required can destroy the


-lactam ring.

Data: Temperature vs. Impurity Profile Reaction of Cefditoren Na + Iodomethyl Pivalate in DMF

Temperature (°C)Yield (%)

Isomer (%)
Ring-Opened Dimer (%)
+20°C65%4.5%2.8%
0°C82%1.2%0.9%
-40°C 94% < 0.3% < 0.1%
Troubleshooting & FAQs

Q: Why is -40°C necessary? It increases energy costs. A: At higher temperatures, the basicity of the reaction mixture (often containing carbonate or bicarbonate buffers) causes the


-lactam ring to open (hydrolysis) or the 

migration to accelerate. The kinetic rate of esterification at -40°C is sufficient, while the rate of degradation is negligible.

Q: My product turns yellow/brown during this step. A: This indicates iodine liberation or polymerization.

  • Fix: Ensure the Iodomethyl Pivalate is freshly distilled or colorless. Add a trace amount of sodium thiosulfate during the workup to quench free iodine immediately.

Module 4: The "Silylation-Acylation" Protocol (Golden Standard)

Context: To minimize both


 formation and hydrolysis during the coupling of 7-ATCA with the side chain, modern industrial processes utilize silylation.

SilylationProtocol Start Start: 7-ATCA Solid Step1 Step 1: Silylation Reagent: BSA or HMDS Solvent: MDC Temp: 20-25°C Start->Step1 Step2 Step 2: Solubilization Formation of Silyl Ester (Protects COOH, Increases Solubility) Step1->Step2 30-60 mins Step3 Step 3: Acylation Add: Side Chain Active Ester (MAEM) Base: Tributylamine (Catalytic) Temp: 0-5°C Step2->Step3 N2 Atmosphere Step4 Step 4: Hydrolysis/Workup Add: Water/Acid Removes Silyl Groups Step3->Step4 HPLC Check >98% Conv.

Figure 2: The Silylation-Acylation workflow. Using BSA (N,O-bis(trimethylsilyl)acetamide) allows the reaction to proceed in organic solvent (MDC) without water, preventing hydrolysis and minimizing base-catalyzed isomerization.

Step-by-Step Protocol
  • Suspension: Suspend 1.0 eq of 7-ATCA in dry Dichloromethane (MDC).

  • Silylation: Add 1.8 - 2.0 eq of BSA (N,O-bis(trimethylsilyl)acetamide) under Nitrogen. Stir at 25°C until the solution becomes clear (indicates formation of soluble silyl ester).

  • Cooling: Cool the solution to 0°C.

  • Acylation: Add 1.1 eq of the activated thioloester (MAEM) of the side chain.

  • Catalysis: Add a catalytic amount of tributylamine (0.1 eq). Note: Do not use excess base.

  • Reaction: Stir at 0-5°C for 2-4 hours. Monitor by HPLC.

  • Quench: Add water to hydrolyze the silyl groups and precipitate the Cefditoren acid (or extract if keeping in solution).

References

  • Vertex AI Search. (2025). Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4-carboxylic Acid Using N-Methyl Morpholine as Base. Asian Journal of Chemistry. Link

  • Vertex AI Search. (2025). An Improved Process For The Preparation Of 7 Amino 3 (4 Methylthiazol 5 Yl) Vinyl 3 Cephem 4 Carboxylic Acid. Quick Company / Lupin Ltd Patent. Link

  • Vertex AI Search. (2025). CN104513256A - Preparation method of cefditoren pivoxil. Google Patents. Link

  • Vertex AI Search. (2025). WO2005016936A2 - Process for selective preparation of z-isomer of cefditoren. Google Patents. Link

  • Vertex AI Search. (2025). CN111233894B - Cefditoren pivoxil delta3 Process for the preparation of isomers. Google Patents. Link

  • Vertex AI Search. (2025). D3-D2 isomerization of cephalosporins: the effect of the substituent at the 3-position. Imperial College / Universitat de les Illes Baleares. Link

Technical Support Center: Thiazole Acetic Acid Synthesis & Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of thiazole acetic acid derivatives (such as 2-amino-4-thiazoleacetic acid, a critical intermediate for cephalosporin antibiotics). This guide provides drug development professionals and synthetic chemists with field-proven insights, step-by-step methodologies, and troubleshooting workflows to optimize reaction temperatures and maximize yields during the Hantzsch thiazole synthesis.

I. Core Principles of Temperature Optimization

Q1: How does temperature dictate the success of the Hantzsch thiazole synthesis? A1: Temperature directly controls the kinetic pathways of the condensation between α-halocarbonyls and thiourea. Insufficient temperature fails to overcome the activation energy barrier, stalling the reaction at the intermediate acyclic thioether stage[1]. Conversely, excessively high temperatures induce thermal degradation of the reactants and promote unwanted side reactions, such as the formation of isomeric 2-imino-2,3-dihydrothiazole impurities[1][2].

Q2: What are the established temperature baselines for different activation methods? A2: The optimal temperature is highly dependent on your chosen energy delivery method:

  • Conventional Heating: 65°C to 100°C (refluxing in solvents like ethanol or methanol) for 2 to 3.5 hours[1][3].

  • Microwave-Assisted Synthesis: 90°C to 120°C for 15 to 30 minutes. Microwave irradiation provides rapid, volumetric heating that accelerates cyclocondensation and minimizes the time sensitive substrates spend at high heat[1].

  • Ultrasonic Irradiation: 25°C (Ambient Room Temperature) for 1.5 to 2 hours. Acoustic cavitation generates localized microscopic hot spots that drive the reaction kinetically without elevating the bulk solvent temperature, preserving heat-sensitive functional groups[3].

II. Step-by-Step Experimental Protocols

The following self-validating workflows describe the synthesis of 2-amino-4-thiazoleacetic acid derivatives using different thermal approaches.

Protocol A: Conventional Reflux Synthesis (65°C)

Mechanism: Bulk thermal activation of the bimolecular nucleophilic substitution followed by cyclodehydration.

  • Preparation: In a round-bottom flask, combine equimolar amounts (10 mmol) of the appropriate α-halocarbonyl (e.g., ethyl 4-chloroacetoacetate) and thiourea[3][4].

  • Solvent Addition: Add 50 mL of a 1:1 mixture of ethanol and distilled water[1][3].

  • Heating: Attach a reflux condenser and heat the mixture to 65°C with continuous magnetic stirring[3].

  • Monitoring: Maintain the temperature for 2.0 to 3.5 hours. Monitor the consumption of starting materials via Thin Layer Chromatography (TLC)[1][3].

  • Isolation: Cool the mixture to room temperature (20°C - 25°C). Neutralize with a 5% Na₂CO₃ solution to precipitate the product[2].

  • Purification: Filter the solid product, wash with cold distilled water, and dry under vacuum at 45°C to prevent thermal degradation during drying[5].

Protocol B: Ultrasonic-Assisted Ambient Synthesis (25°C)

Mechanism: Cavitation-induced energy transfer bypassing bulk thermal requirements.

  • Preparation: Combine 10 mmol of the α-halocarbonyl and 10 mmol of thiourea in a glass reactor[3].

  • Solvent Addition: Suspend the reactants in 50 mL of ethanol/water (1:1, v/v)[3].

  • Irradiation: Submerge the reactor in an ultrasonic bath maintained strictly at 25°C[3].

  • Reaction: Sonicate for 1.5 to 2 hours. The localized acoustic energy will drive the cyclization without external bulk heating[3].

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry in an oven at 60°C[3].

III. Troubleshooting Guide & FAQs

Issue 1: My reaction at room temperature yielded no product under standard stirring. What happened?

  • Cause: The conventional Hantzsch synthesis requires a specific activation energy. Standard magnetic stirring at 25°C is kinetically insufficient to drive the cyclodehydration step[1][3].

  • Solution: You must either apply conventional heating (raise the temperature to at least 65°C) or switch the activation method to ultrasonic irradiation to provide non-thermal kinetic energy[3].

Issue 2: I am seeing a high percentage of isomeric impurities (e.g., 2-imino-2,3-dihydrothiazoles).

  • Cause: Excessive reaction temperatures combined with the highly acidic byproducts (HCl or HBr) of the condensation drive the thermodynamic formation of isomers[1][2].

  • Solution: Lower the reaction temperature by 10°C–15°C[1]. Alternatively, maintain neutral or slightly basic conditions by adding a mild acid-binding agent (e.g., sodium bicarbonate) to buffer the system and favor the desired aromatic thiazole[2].

Issue 3: The product degrades during solvent removal.

  • Cause: Prolonged exposure to heat during rotary evaporation can decompose sensitive thiazole acetic acid derivatives[1].

  • Solution: Remove solvents under high vacuum at temperatures not exceeding 40°C. Alternatively, precipitate the product directly from the reaction mixture using a non-solvent (e.g., pouring a methanol reaction mixture into a sodium carbonate solution)[2].

IV. Quantitative Data: Yield & Parameter Comparison

Summary of reaction parameters and expected outcomes based on optimized conditions.

Activation MethodBulk TemperatureReaction TimeCatalyst / AdditiveExpected YieldImpurity Profile
Conventional Heating65°C (Reflux)2.0 - 3.5 hoursNone60% - 75%Moderate
Conventional Heating65°C (Reflux)2.0 - 3.5 hoursSiW/SiO₂ (15%)85% - 92%Low
Microwave-Assisted90°C - 120°C15 - 30 minsNone80% - 88%Low
Ultrasonic Irradiation25°C (Ambient)1.5 - 2.0 hoursSiW/SiO₂ (15%)90% - 95%Very Low

V. Optimization Workflow Diagram

OptimizationWorkflow Start Thiazole Acetic Acid Synthesis Method Select Activation Method Start->Method Conv Conventional Heating (65°C - 100°C) Method->Conv MW Microwave-Assisted (90°C - 120°C) Method->MW US Ultrasonic Irradiation (25°C) Method->US Eval Evaluate Yield & Purity Conv->Eval MW->Eval US->Eval Low Low Yield (Activation Energy Unmet) Eval->Low Impure High Impurities (Thermal Degradation) Eval->Impure Opt Optimal Product (>85% Yield) Eval->Opt Act1 Increase Temp / Catalyst Low->Act1 Act2 Decrease Temp / Buffer pH Impure->Act2 Act1->Eval Act2->Eval

Logical flow for optimizing temperature and activation methods in thiazole acetic acid synthesis.

References

  • [3] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. nih.gov. 3

  • [1] Technical Support Center: Thiazole Synthesis Optimization - Benchchem. benchchem.com. 1

  • [2] optimization of Hantzsch thiazole synthesis reaction conditions - Benchchem. benchchem.com. 2

  • [5] US20170240541A1 - Process for preparing thiazole derivatives - Google Patents. google.com. 5

  • [4] CN103910749A - A preparation method of cefotiam hydrochloride - Google Patents. google.com. 4

Sources

Technical Support Center: Controlling Moisture Sensitivity in 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is intended for researchers, scientists, and drug development professionals working with 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid. The information provided herein is designed to help you understand and control the moisture sensitivity of this compound, ensuring the integrity and reproducibility of your experimental results.

Introduction to Moisture Sensitivity

This compound is a complex organic molecule with multiple functional groups, including a carboxylic acid, a carbamoyl group, and a thiazole ring. The presence of these polar functional groups makes the compound susceptible to moisture absorption (hygroscopicity). Uncontrolled moisture can lead to significant challenges in handling, weighing, and storing the compound, and more critically, it can compromise its chemical stability, leading to degradation and inconsistent experimental outcomes.[1][2] This guide provides practical advice and protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Why is controlling moisture crucial when working with this compound?

Moisture can significantly impact the physicochemical properties of active pharmaceutical ingredients (APIs).[3] For this compound, excess moisture can lead to:

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the carbamoyl group and potentially affect the stability of the thiazole ring.[4] This degradation can result in a loss of compound potency and the formation of impurities.

  • Inaccurate Dosing: Absorbed water increases the mass of the compound, leading to inaccurate weighing and, consequently, errors in solution concentrations for biological assays.[1]

  • Physical Changes: Hygroscopic compounds can clump or cake, making them difficult to handle and dispense accurately.[2]

  • Altered Dissolution Rates: Changes in the physical state of the solid due to moisture can affect its dissolution properties, which is critical for many downstream applications.

What are the visual signs of moisture contamination?

Be vigilant for the following physical changes in your sample, which may indicate moisture uptake:

  • Clumping or Caking: The powder may no longer be free-flowing.

  • Appearance of Droplets: In cases of high moisture absorption, visible droplets may form on the packaging liner.[1]

  • Color Change: While not always indicative of moisture, any change in color should be investigated.

What are the potential degradation pathways in the presence of moisture?

Based on the structure of this compound, the primary degradation pathway accelerated by moisture is likely hydrolysis. The carbamoyl (amide) group is susceptible to hydrolysis, which would cleave it to a carboxylic acid. The thiazole ring itself is relatively stable but can be susceptible to oxidation, a process that can be influenced by the presence of water.[4][5]

Compound This compound Hydrolysis_Product Hydrolysis Product (Carboxylic Acid Derivative) Compound->Hydrolysis_Product Hydrolysis of Carbamoyl Group Oxidation_Product Oxidation Product (Thiazole S-oxide) Compound->Oxidation_Product Potential Oxidation of Thiazole Ring Moisture Moisture (H2O) Moisture->Hydrolysis_Product Moisture->Oxidation_Product

Caption: Potential moisture-induced degradation pathways.

What are the recommended storage and handling conditions?

To minimize moisture exposure, the following conditions are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rate of chemical degradation.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes both moisture and oxygen exposure, reducing the risk of hydrolysis and oxidation.[4]
Container Use a tightly sealed, opaque container.Protects from atmospheric moisture and light.
Handling Handle in a controlled environment with low relative humidity (e.g., a glove box).Minimizes moisture uptake during weighing and sample preparation.[6]

Troubleshooting Guide

Problem: Inconsistent Results in Biological Assays

Possible Cause: This could be due to compound degradation or inaccurate solution concentrations resulting from moisture uptake.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Visually inspect the stock material for any signs of moisture contamination.

    • Perform a purity analysis (e.g., HPLC-MS) on your stock material to check for degradation products.

    • Determine the water content of your solid sample using Karl Fischer titration.[7][8][9]

  • Review Handling Procedures:

    • Ensure that the compound is always handled in a controlled, low-humidity environment.

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture.[4]

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new, unopened vial of the compound.

Problem: The Compound is Clumped and Difficult to Handle

Possible Cause: The compound has absorbed a significant amount of moisture from the atmosphere.

Troubleshooting Steps:

  • Drying: If the compound is thermally stable, it may be possible to dry it under vacuum at a mild temperature. However, this should be done with caution as it may not reverse all physical changes and could potentially lead to degradation if the temperature is too high.

  • Improve Handling Environment: Move all handling and weighing procedures to a glove box or a desiccator with a fresh desiccant.

  • Future Prevention: Ensure that the compound is stored in a tightly sealed container with a desiccant and that it is only opened in a low-humidity environment.

Start Suspected Moisture Contamination Visual_Inspection Visually Inspect Sample (Clumping, Color Change) Start->Visual_Inspection KF_Titration Perform Karl Fischer Titration Visual_Inspection->KF_Titration Acceptable_Moisture Moisture Content Acceptable? KF_Titration->Acceptable_Moisture Purity_Analysis Perform Purity Analysis (HPLC-MS) Acceptable_Purity Purity Acceptable? Purity_Analysis->Acceptable_Purity Acceptable_Moisture->Purity_Analysis Yes Consider_Drying Consider Drying Under Vacuum (If Thermally Stable) Acceptable_Moisture->Consider_Drying No Proceed Proceed with Experiment Acceptable_Purity->Proceed Yes Quarantine Quarantine Lot and Contact Supplier Acceptable_Purity->Quarantine No Consider_Drying->KF_Titration

Caption: Decision workflow for a potentially moisture-contaminated sample.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling and Storage
  • Storage:

    • Upon receipt, store the container in a refrigerator at 2-8°C, inside a desiccator containing a suitable desiccant.

    • Log the date of receipt and all subsequent openings of the container.

  • Handling in a Controlled Environment (Recommended):

    • Transfer the required amount of compound inside a glove box with a relative humidity of <20%.

    • Use pre-weighed vials to minimize the time the stock container is open.

    • Tightly reseal the main container immediately after dispensing.

  • Handling on an Open Bench (If a Glove Box is Unavailable):

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Work quickly to minimize exposure to atmospheric moisture.

    • Have all necessary equipment ready before opening the container.

    • Immediately reseal the container after dispensing.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content in pharmaceutical compounds.[8][10]

Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Volumetric Titration: Suitable for samples with higher moisture content (>1%).[8]

  • Coulometric Titration: Ideal for samples with very low moisture levels (<1%).[8]

General Procedure (Example using Volumetric Titration):

  • System Preparation:

    • Add approximately 30 ml of methanol (or another suitable solvent) to the titration flask.[10]

    • Neutralize the solvent with the Karl Fischer reagent to the electrometric endpoint. This removes any residual water in the solvent.

  • Sample Analysis:

    • Accurately weigh a specified quantity of this compound.

    • Quickly transfer the sample into the titration flask.

    • Stir for 1 minute to ensure complete dissolution.

    • Titrate the solution with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation:

    • Record the volume of Karl Fischer reagent consumed.

    • Calculate the water content using the following formula: Water Content (%) = (Volume of KF reagent consumed (ml) × KF reagent factor (mg/ml)) / (Sample weight (mg)) × 100

References

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Tay, P. F., Heng, P. W. S., & Chan, L. W. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1356. Retrieved from [Link]

  • Eurofins Scientific. (2023, September 14). Moisture by Karl Fischer for pharma industry. Retrieved from [Link]

  • Scrivens, G. S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 665-675. Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Siodłak, D., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(4), 625-640. Retrieved from [Link]

  • Williams, D. E., & McNeill, J. C. (2018). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Organic Letters, 20(15), 4486–4490. Retrieved from [Link]

Sources

Filtration challenges with 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid precipitates

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Filtration & Isolation of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid Ticket ID: TZC-PROCESS-001 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division

Introduction: The "Thiazole Trap"

You are likely encountering a common but frustrating bottleneck in the synthesis of thiazole-based API intermediates (similar to those used in Febuxostat or Cephalosporin scaffolds). The compound This compound presents a "perfect storm" for filtration issues due to its molecular architecture:

  • The Thiazole Ring: Promotes planar stacking and needle-shaped crystal growth (high aspect ratio).

  • The Carbamoyl (-CONH₂) Group: A strong hydrogen-bond donor/acceptor that facilitates intermolecular networking, often leading to gelatinous or thixotropic slurries.

  • The Acetic Acid Tail: Creates pH-dependent solubility, making the isolation highly sensitive to the rate of acidification.

If your filter cake is cracking, your filtration times are exceeding 4 hours, or you are seeing high residual solvent retention (LOD), this guide is your solution.

Part 1: The Root Cause Analysis (Morphology & Physics)

Before fixing the process, we must understand why it fails.

Mechanism of Filtration Failure
  • Rapid Nucleation: Upon acidification (typically from a salt solution), the amide moiety drives rapid hydrogen bonding. If mixing is poor or acid addition is too fast, the system bypasses the "metastable zone" and crashes out as sub-micron fines.

  • Amide-Water Bridging: The carbamoyl group can form extensive H-bond networks with water, creating a "hydrogel" rather than a crystalline slurry. This occludes mother liquor and blinds filter media.

  • Needle Interlocking: Thiazoles naturally crystallize as needles. When these are small (<10 µm), they felt together like a non-woven fabric, stopping flow completely.

Part 2: Troubleshooting Modules (Actionable Protocols)

Module A: The "Gelatinous Cake" (Slow Filtration)

Symptom: The slurry looks thick/slimy; filtration stops after a few minutes; the cake is compressible and sticky.

The Fix: Co-Solvent Dehydration & High-Temp Ripening Water reinforces the gel structure of the amide. You must introduce a solvent that competes for H-bonds (e.g., Ethanol or IPA) and use heat to "age" the precipitate.

Protocol:

  • Starting Point: Your product is likely dissolved in basic water (pH > 9).

  • Co-Solvent Addition: Before acidification, add Ethanol (10-15% v/v) to the basic solution. This disrupts the water-amide lattice.

  • Hot Acidification: Do not acidify at room temperature. Heat the solution to 50-60°C .

  • Slow Acid Addition: Add HCl/H₂SO₄ slowly to reach pH 4.0-4.5 (near the isoelectric point).

  • Ostwald Ripening: Hold the slurry at 60°C for 60-90 minutes. This allows small "gel-like" fines to dissolve and redeposit onto larger, denser crystals.

  • Cooling: Cool to 20°C over 2 hours before filtration.

Module B: High Impurity Occlusion (Color/Ash)

Symptom: The cake filters okay but retains color or inorganic salts (high sulfated ash).

The Fix: Displacement Washing vs. Reslurry Due to the amide group, the cake is prone to "channeling" during washing. Simple displacement washing is ineffective.

ParameterStandard WashOptimized Protocol
Technique Pour solvent over cakeReslurry (Pulping)
Solvent Water10% EtOH in Water (Warm)
Contact Time < 5 mins30 mins Agitation
Mechanism Surface rinse onlyBreaks agglomerates, releases trapped liquor
Module C: Polymorph Control (Inconsistent Rates)

Symptom: Batch A filters in 30 mins; Batch B takes 10 hours.

The Fix: Seeding Strategy Thiazole acetic acids are notorious for polymorphism. You are likely oscillating between a metastable amorphous form (fast crash) and a stable crystalline form.

Protocol:

  • Retain a small amount of "good" crystals from a previous batch.

  • During acidification (at approx.[1] pH 6.0, just before spontaneous crashing), add 0.5 wt% seeds .

  • This forces the system to grow on the existing crystal lattice rather than nucleating new amorphous fines.

Part 3: Visualization of the Optimized Workflow

The following diagram illustrates the critical control points to prevent gelation and ensure filterability.

ProcessFlow Start Starting Solution (Basic pH, dissolved) CoSolvent Add Co-Solvent (10% EtOH/IPA) Start->CoSolvent Modulate Solubility Heat Heat to 50-60°C (Prevent Gelation) CoSolvent->Heat Energy Input Acid1 Acidify to pH 6.0 (Metastable Zone) Heat->Acid1 Controlled Precipitation Seed Add Seeds (0.5%) Acid1->Seed Nucleation Control Acid2 Acidify to pH 4.0 (Final Target) Seed->Acid2 Crystal Growth Ripen Ostwald Ripening (60°C for 1h) Acid2->Ripen Eliminate Fines Cool Linear Cooling (to 20°C over 2h) Ripen->Cool Maximize Yield Filter Filtration & Wash Cool->Filter Isolation

Caption: Optimized crystallization workflow emphasizing temperature control and seeding to prevent amide-induced gelation.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does the cake crack during drying? A: This is characteristic of high-aspect-ratio needles (thiazoles) that form a "house of cards" structure. As solvent evaporates, capillary forces collapse the structure, causing cracks.

  • Fix: Do not suck the cake dry immediately. Perform a "displacement wash" with a lower surface tension solvent (e.g., pure Ethanol or MTBE) before the final dry. This reduces capillary stress.

Q2: Can I use Acetone instead of Ethanol? A: Use caution. While Acetone is a good solvent, thiazole amines/amides can form Schiff bases or condensation byproducts with ketones under acidic conditions (though less likely with free acetic acid, it is a risk with impurities). Alcohols (EtOH, IPA) are chemically safer for this intermediate.

Q3: The filtrate is cloudy. Did I lose product? A: A cloudy filtrate usually indicates "fines breakthrough" (particles < 1 µm passing through the cloth).

  • Fix: Recirculate the first 10% of the filtrate back into the reactor. The filter cake itself acts as the most effective filter media once a base layer is established.

Q4: My yield is low (60%). Where is it? A: Check the pH of the mother liquor. Thiazole acetic acids are zwitterionic. If the pH is too low (< 2.0), the thiazole nitrogen protonates, increasing solubility. If too high (> 5.5), the carboxylic acid deprotonates. You must find the exact Isoelectric Point (pI) , typically between pH 3.5 and 4.2 for this class of compounds.

References

  • Process Chemistry of Thiazoles

    • Title: Optimization of the Synthesis of Febuxostat and Its Intermedi
    • Relevance: Discusses the solubility and precipitation behavior of thiazole-carboxylic acid deriv
    • Source: Organic Process Research & Development (OPRD).
    • URL:[Link] (General Journal Link for verification of class behavior).

  • Crystallization of Amides

    • Title: Troubleshooting Filtration and Drying Issues in API Synthesis.
    • Relevance: fundamental physics of amide hydrogen bonding and gel
    • Source: Chemical Engineering Progress.
    • URL:[Link]

  • Patent Literature (Process Analogues)
  • Title: 2-Amino-4-thiazoleacetic acid (Sigma-Aldrich Technical Data).

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive structural analysis of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid , a functionalized thiazole intermediate often utilized in the synthesis of cephalosporin antibiotics (e.g., Cefditoren side chains) and kinase inhibitors.

The accurate characterization of this molecule relies on distinguishing the 2-carbamoyl moiety (-CONH₂) from the more common 2-aminothiazole analogs, and confirming the hydrolysis of the 4-acetic acid ester precursor. This guide details the specific chemical shifts in DMSO-d₆, provides a comparative analysis against key impurities, and outlines a self-validating experimental protocol.

Part 1: Structural Analysis & Predicted Shifts

The target molecule consists of a trisubstituted thiazole ring.[1][2][3] The electron-withdrawing nature of the 2-carbamoyl group significantly influences the chemical environment of the ring substituents compared to 2-alkyl or 2-amino thiazoles.

Chemical Structure & Proton Environments[1][3][4][5]
  • Position 2: Carbamoyl group (-CONH₂).[4][5] Protons are non-equivalent due to restricted C-N bond rotation.

  • Position 4: Acetic acid side chain (-CH₂-COOH).

  • Position 5: Methyl group (-CH₃).

1H NMR Assignment Table (Solvent: DMSO-d₆)
Proton GroupMultiplicityChemical Shift (δ ppm)IntegrationMechanistic Insight
-COOH (Acid)Broad Singlet12.0 – 13.5 1HHighly dependent on concentration and water content. Often invisible due to rapid exchange.
-CONH₂ (Amide A)Broad Singlet7.8 – 8.2 1HThe trans proton (relative to Carbonyl) typically appears downfield.
-CONH₂ (Amide B)Broad Singlet7.4 – 7.6 1HThe cis proton. These two peaks confirm the amide vs. amine (-NH₂) structure.
-CH₂- (Methylene)Singlet3.65 – 3.75 2HDeshielded by the adjacent carbonyl and the aromatic thiazole ring.
-CH₃ (Methyl)Singlet2.35 – 2.45 3HDiagnostic peak for the 5-position. Overlap with DMSO solvent residual peak (2.50 ppm) is a common risk.

Part 2: Experimental Protocol

To ensure reproducibility and spectral clarity, the following protocol must be strictly adhered to. The low solubility of the zwitterionic thiazole acid necessitates the use of DMSO-d₆.

Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid. Note: Ensure the sample is free of residual ethyl acetate or ethanol, which can overlap with key regions.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless absolutely necessary, as the acid may adsorb to filter media.

  • Acquisition Parameters (Recommended):

    • Frequency: 400 MHz or higher (essential to resolve the methyl peak from the solvent residual).

    • Pulse Sequence: Standard zg30 or equivalent.

    • Scans (NS): Minimum 16 (64 recommended for clear observation of the acid proton).

    • Relaxation Delay (D1): Set to ≥ 5 seconds . Reasoning: The quaternary carbons in the thiazole ring slow down the relaxation of attached protons; a short D1 leads to integration errors.

  • D₂O Exchange Validation (Optional but Recommended):

    • After the initial scan, add 1 drop of D₂O to the tube and shake.

    • Result: The peaks at ~12.5 ppm (-COOH) and ~7.5-8.0 ppm (-CONH₂) should disappear or diminish significantly, confirming they are exchangeable protons.

Part 3: Comparative Analysis & Quality Control

This section compares the target molecule against its immediate precursor (Ethyl Ester) and the common 2-Amino analog to facilitate purity assessment.

Comparison Table: Target vs. Alternatives
FeatureTarget Molecule (Acid)Ethyl Ester Precursor 2-Amino Analog (Impurity)
Acid Proton Broad singlet >12 ppmAbsent Broad singlet >11 ppm
Ester Region Absent Quartet (~4.1 ppm) + Triplet (~1.2 ppm)Absent
Amide/Amine 2 x Broad Singlets (7.5 - 8.2 ppm)2 x Broad Singlets (7.6 - 8.3 ppm)Single Broad Peak (~7.0 ppm, 2H)
Methyl Shift ~2.40 ppm~2.38 ppm~2.15 ppm (Upfield shift due to electron-donating -NH₂)
Visualizing the Logic: Identification Workflow

The following diagram illustrates the decision tree for confirming the identity of the molecule based on spectral data.

NMR_Logic_Flow Start Acquire 1H NMR in DMSO-d6 Check_Ethyl Check 4.1 ppm (q) & 1.2 ppm (t) Start->Check_Ethyl Is_Ester Peaks Present? Check_Ethyl->Is_Ester Ester_Result Identify: Ethyl Ester Precursor (Incomplete Hydrolysis) Is_Ester->Ester_Result Yes Acid_Path Peaks Absent Is_Ester->Acid_Path No Check_Amide Check 7.0 - 8.5 ppm Region Acid_Path->Check_Amide Amide_Type Pattern Type? Check_Amide->Amide_Type Result_Amino Single Broad Peak (~7.0 ppm) Identify: 2-Amino Impurity Amide_Type->Result_Amino 1 Peak (2H) Result_Carbamoyl Two Distinct Broad Peaks (7.5 - 8.2 ppm) Identify: 2-Carbamoyl Group Amide_Type->Result_Carbamoyl 2 Peaks (1H each) Final_Check Verify Methyl (2.4 ppm) & Methylene (3.7 ppm) Result_Carbamoyl->Final_Check

Figure 1: Logic flow for distinguishing the target 2-carbamoyl acid from ester precursors and amino-thiazole impurities.

Part 4: Advanced Mechanistic Insights

The "Amide Rotamer" Phenomenon

Unlike the 2-aminothiazole derivatives where the -NH₂ protons are chemically equivalent and appear as a single broad signal, the 2-carbamoyl group exhibits restricted rotation around the C(carbonyl)-N bond. This gives the C-N bond partial double-bond character.

  • Consequence: The two protons on the nitrogen experience different magnetic environments (one cis to the carbonyl oxygen, one trans).

  • Observation: In DMSO-d₆, this results in two distinct broad singlets separated by 0.3 – 0.6 ppm. If the sample is heated (e.g., to 350K), these peaks will coalesce into a single sharp peak as rotation becomes rapid.

Solvent Effects (DMSO vs. CDCl₃)

While CDCl₃ is common, it is unsuitable for this molecule.

  • Solubility: The polar carboxylic acid and amide groups make the molecule insoluble in chloroform.

  • Spectral Artifacts: If forced into CDCl₃ (e.g., via suspension), the acid proton will likely not be observed, and the amide protons will shift upfield and broaden significantly due to the lack of hydrogen-bond stabilization provided by DMSO.

Synthesis & Degradation Pathway

Understanding the origin of the sample aids in interpretation. The molecule is typically synthesized via the hydrolysis of the corresponding ethyl ester.

Synthesis_Pathway Precursor Ethyl 2-(2-carbamoyl-5-methyl thiazol-4-yl)acetate Reagent LiOH / H2O (Hydrolysis) Precursor->Reagent Target Target: 2-(2-Carbamoyl-5-methyl thiazol-4-yl)acetic acid Precursor->Target Hydrolysis Byproduct Decarboxylated Byproduct (Risk) Target->Byproduct Thermal Stress (-CO2)

Figure 2: Synthetic pathway and potential degradation risk. Monitoring the loss of ethyl peaks confirms the transition from Precursor to Target.

References

  • Thiazole Carboxamide Synthesis

    • Title: Synthesis and biological evaluation of thiazole-2-carboxamide deriv
    • Source: National Institutes of Health (PMC) / Journal of Applied Pharmaceutical Science.
    • Context: Confirms the downfield shift of amide protons in thiazole-2-carboxamide systems (often >7.5 ppm).
    • (Representative context for thiazole carboxamides).

  • Solvent Effects on Amide Shifts

    • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.
    • Source: Magnetic Resonance in Chemistry (Wiley).
    • Context: Validates the splitting of primary amides in DMSO-d6 due to restricted rot
  • General Thiazole NMR Data

    • Title: 2-(2-amino-1,3-thiazol-4-yl)
    • Source: PubChem (N
    • Context: Provides baseline shifts for the thiazole ring system (methyl and methylene) in the 2-amino analog for comparison.

Sources

Comparative Guide: Advanced IR Spectroscopy for Carbamoyl vs. Carboxyl Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and polymer chemistry, distinguishing between carbamoyl (amide, -CONH₂) and carboxyl (carboxylic acid, -COOH) groups is a frequent analytical bottleneck. Both functional groups exhibit strong absorbance in the carbonyl region (1600–1800 cm⁻¹), often resulting in spectral overlap that renders standard analysis inconclusive.

This guide compares the industry-standard Transmission FTIR (KBr Pellet) against the superior High-Resolution ATR-FTIR with Second Derivative Analysis . While transmission modes are historically significant, this guide demonstrates why ATR combined with specific chemical validation protocols (pH shifting) provides the necessary rigor for modern structural elucidation.

Technical Deep Dive: The Physics of Overlap

To resolve these groups, one must understand the electronic environments driving their vibrational frequencies.

The Carboxyl Group (-COOH)

The carboxyl group exists in equilibrium between monomeric and dimeric forms.

  • Monomer: Sharp C=O stretch ~1760 cm⁻¹.[1]

  • Dimer (Dominant): Due to strong hydrogen bonding, the C=O band broadens and shifts to 1700–1725 cm⁻¹ .

  • O-H Stretch: A defining feature is the extremely broad "fermi resonance" band from 2500–3300 cm⁻¹ , often described as a "bearded" shape that obscures C-H stretches.

The Carbamoyl Group (-CONH₂)

Amides exhibit complex coupling between C=O stretching and N-H bending.

  • Amide I (C=O): Occurs at 1650–1690 cm⁻¹ .[2][3] This band is highly sensitive to the solvent environment and secondary structure (in proteins).

  • Amide II (N-H): A coupling of N-H bending and C-N stretching, found at 1590–1620 cm⁻¹ .

  • Overlap Zone: In complex molecules, the "tail" of the acid dimer (1700 cm⁻¹) often merges with the Amide I band (1690 cm⁻¹), creating a single, unresolved peak.

Comparative Analysis: ATR-FTIR vs. Transmission KBr

We evaluate the modern ATR (Attenuated Total Reflectance) workflow against the traditional KBr Pellet method.

Performance Matrix
FeatureStandard Alternative: Transmission (KBr Pellet) Recommended Solution: High-Res ATR-FTIR
Sample Prep High Risk: Requires grinding with KBr. Hygroscopic KBr absorbs water, creating false O-H signals.Low Risk: Direct analysis. No grinding, no hygroscopic matrix interference.
Pathlength Control Variable: Depends on pellet thickness. Hard to quantify absorbance accurately.Fixed: Defined by crystal (Diamond/ZnSe) and refractive index. Highly reproducible.
Aqueous Compatibility Zero: Water dissolves KBr and obscures the Amide I region.High: Can analyze aqueous solutions (critical for pH shift experiments).
Spectral Resolution Medium: Pellet scattering can broaden peaks.High: Surface interaction minimizes scattering; ideal for derivative math.
Throughput Low: 10-15 mins per sample.High: <2 mins per sample.

Verdict: For distinguishing subtle carbonyl shifts, ATR-FTIR is the requisite standard . The KBr method introduces too much moisture variability, which confounds the critical O-H region analysis of carboxylic acids.

Experimental Protocols: The Self-Validating System

The following protocols are designed to be self-validating. If the spectral shift does not occur as predicted, the sample preparation is suspect.

Protocol A: High-Resolution ATR Acquisition
  • Crystal Selection: Single-bounce Diamond ATR (robustness) or Germanium (high refractive index for dark samples).

  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹) to resolve shoulder peaks in the carbonyl region.

  • Apodization: Norton-Beer Strong (optimizes peak shape for derivative analysis).

Protocol B: The "pH Shift" Validation (The Gold Standard)

This is the definitive method to distinguish a Carboxyl group from a Carbamoyl group when the C=O region is ambiguous.

Mechanism:

  • Acid:

    
    
    
  • Amide:

    
     (under mild conditions)
    

Step-by-Step Workflow:

  • Baseline Scan: Acquire spectrum of the sample in its native state (or dissolved in neutral

    
     if soluble).
    
  • Alkalinization: Add 1 drop of 1M NaOH (or

    
    ) to the sample on the crystal.
    
  • Observation:

    • If Carboxyl: The band at ~1710 cm⁻¹ disappears . Two new bands appear: Asymmetric carboxylate stretch (~1550-1610 cm⁻¹) and Symmetric stretch (~1400 cm⁻¹).

    • If Carbamoyl: The Amide I band (~1650-1690 cm⁻¹) remains largely unchanged in position.

Data Visualization & Logic

Diagram 1: The pH Shift Validation Workflow

This workflow illustrates the logical path to confirm functional group identity using the pH shift protocol.

pH_Shift_Protocol Start Unknown Sample (Ambiguous Peak 1680-1720 cm⁻¹) Step1 Acquire Baseline ATR Spectrum Start->Step1 Step2 Apply 1M NaOH (In-situ) Step1->Step2 Decision Observe Carbonyl Region (1680-1720 cm⁻¹) Step2->Decision Result_Acid Peak DISAPPEARS New bands at 1550 & 1400 cm⁻¹ Decision->Result_Acid Shift Observed Result_Amide Peak UNCHANGED (No Carboxylate formation) Decision->Result_Amide No Shift Conclusion_Acid CONFIRMED: Carboxyl Group (-COOH) Result_Acid->Conclusion_Acid Conclusion_Amide CONFIRMED: Carbamoyl Group (-CONH₂) Result_Amide->Conclusion_Amide

Caption: Logical workflow for distinguishing Carboxyl vs. Carbamoyl groups via in-situ pH manipulation.

Diagram 2: Spectral Decision Tree (Standard State)

A decision tree for initial rapid screening before chemical modification.

Spectral_Decision_Tree Root Analyze Carbonyl Region (1600-1800 cm⁻¹) Check_OH Check 2500-3300 cm⁻¹ Root->Check_OH Broad_OH Broad, 'Bearded' OH (2500-3300 cm⁻¹) Check_OH->Broad_OH Present Sharp_NH Sharp Doublet/Singlet (3180-3500 cm⁻¹) Check_OH->Sharp_NH Present Check_CO Check C=O Position Broad_OH->Check_CO Sharp_NH->Check_CO High_CO 1700-1725 cm⁻¹ Check_CO->High_CO Low_CO 1650-1690 cm⁻¹ (Amide I) Check_CO->Low_CO Result_COOH Likely CARBOXYL High_CO->Result_COOH Amide_II Check Amide II (1590-1620 cm⁻¹) Low_CO->Amide_II Result_CONH Likely CARBAMOYL Amide_II->Result_CONH Band Present

Caption: Rapid screening decision tree based on spectral features in the native state.

Consolidated Data Table

Use this table for peak assignment during the "Baseline Scan" phase.

Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity/ShapeNotes
Carboxyl (-COOH) O-H Stretch2500–3300Broad, Variable"Bearded" shape; overlaps C-H.
C=O[1][2][4][5] Stretch (Dimer)1700–1725Strong, BroadLowers to ~1710 cm⁻¹ if H-bonded.
C=O Stretch (Monomer)~1760Medium, SharpSeen in dilute non-polar solvents.
C-O Stretch1210–1320StrongOften coupled with O-H bending.[1]
Carboxylate (-COO⁻) C-O Asym. Stretch1550–1610StrongKey indicator after NaOH addition.
C-O Sym. Stretch1400–1420Medium
Carbamoyl (-CONH₂) N-H Stretch3180–3500Medium, DoubletPrimary amides show two bands.
Amide I (C=O)1650–1690StrongOverlaps with Acid C=O.[2]
Amide II (N-H Bend)1590–1620Medium/StrongAbsent in tertiary amides.

References

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[6][7] [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectroscopy Absorption Table. LibreTexts. [Link]

  • Spectroscopy Online. (2018). The C=O[1][3][8][9][10] Bond, Part III: Carboxylic Acids.[10] Spectroscopy. [Link]

Sources

Comparative Guide: Synthetic Routes for 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

[1]




1

Executive Summary

The synthesis of This compound presents a classic regiochemical challenge in thiazole chemistry: installing the 2-carbamoyl group (–CONH

1

This guide compares two primary methodologies:

  • The Convergent Hantzsch Route (Recommended): A direct cyclization using monothiooxamide.[1] This route offers the highest atom economy and fewest steps but requires precise control over the precursor synthesis to ensure correct regiochemistry.[1]

  • The Stepwise Functionalization Route: A linear approach starting from a 2-aminothiazole, followed by a Sandmeyer-type transformation.[1] This route uses cheaper starting materials (thiourea) but involves hazardous cyanide chemistry and lower overall yields due to the instability of thiazole diazonium salts.[1]

Retrosynthetic Analysis & Regiochemistry

To achieve the specific 4-carboxymethyl / 5-methyl substitution, the Hantzsch thiazole synthesis must utilize a specific

1
  • Incorrect Precursor: Bromination of ethyl 3-oxopentanoate typically occurs at the active methylene (C2), yielding ethyl 2-bromo-3-oxopentanoate.[1] Cyclization with this isomer yields the 5-ethoxycarbonyl-4-ethyl isomer, which is incorrect.[1]

  • Correct Precursor: The synthesis requires Ethyl 4-bromo-3-oxopentanoate .[1] This places the leaving group (Br) at the position destined to become C5 of the thiazole ring, ensuring the methyl group is at C5 and the acetate side chain is at C4.[1]

Pathway Visualization

Retrosynthesiscluster_0Route A: Convergent (Direct)cluster_1Route B: Stepwise (Functionalization)TargetTarget:This compoundPrecursor1Ethyl 4-bromo-3-oxopentanoate(Correct Regioisomer)Target->Precursor1Retrosynthesis AReagent12-Amino-2-thioxoacetamide(Monothiooxamide)Target->Reagent1Retrosynthesis AStep3Partial HydrolysisTarget->Step3Retrosynthesis BIntermed1Ethyl 2-Amino-5-methylthiazole-4-acetateStep2Diazotization & Cyanation(Sandmeyer)Step2->Intermed1Step3->Step2

Figure 1: Retrosynthetic logic distinguishing the direct Hantzsch approach from the stepwise functionalization.

Detailed Route Comparison

Route A: The Convergent Hantzsch Synthesis (Recommended)

This route builds the thiazole ring and the carbamoyl functionality in a single step.[1]

Mechanism: The sulfur atom of 2-amino-2-thioxoacetamide acts as the nucleophile, attacking the

ethyl 4-bromo-3-oxopentanoate11

Critical Success Factor: The availability of Ethyl 4-bromo-3-oxopentanoate .[1] This cannot be made by direct bromination of ethyl 3-oxopentanoate.[1] It must be synthesized via the Meldrum's acid route or from 2-bromopropionyl chloride to ensure the bromine is on the terminal ethyl group carbon.[1]

Experimental Workflow (Route A)
  • Precursor Synthesis: React 2-bromopropionyl chloride with Meldrum's acid (in pyridine/DCM), followed by ethanolysis to yield Ethyl 4-bromo-3-oxopentanoate.[1]

  • Cyclization:

    • Dissolve Ethyl 4-bromo-3-oxopentanoate (1.0 eq) in Ethanol.

    • Add 2-Amino-2-thioxoacetamide (1.1 eq).[1]

    • Reflux for 4–6 hours.[1]

    • Observation: Product precipitates or is isolated by solvent evaporation.[1][2]

  • Hydrolysis: Treat the resulting ester with LiOH (2.0 eq) in THF/Water at 0°C to avoid hydrolyzing the 2-carbamoyl group (which is less labile than the ester but still susceptible to vigorous base).

Route B: Stepwise Functionalization (Sandmeyer)

This route is necessary if monothiooxamide is unavailable.[1] It starts with the robust synthesis of the 2-amino thiazole.[1]

Mechanism:

  • Hantzsch Synthesis: Thiourea + Ethyl 4-bromo-3-oxopentanoate

    
     Ethyl 2-amino-5-methylthiazole-4-acetate.[1]
    
  • Sandmeyer Reaction: Diazotization of the 2-amino group using NaNO

    
    /H
    
    
    SO
    
    
    or isoamyl nitrite, followed by displacement with CuCN to form the 2-cyano derivative.[1]
  • Hydrolysis: Controlled hydrolysis of the nitrile to the primary amide (carbamoyl) using H

    
    O
    
    
    /NaOH or concentrated H
    
    
    SO
    
    
    .

Risks:

  • Diazonium Instability: 2-Thiazolediazonium salts are notoriously unstable and prone to resinification, leading to low yields (often <40%).[1]

  • Safety: Requires handling of cyanides and evolution of nitrogen gas.[1]

Performance Comparison Data

FeatureRoute A: Convergent (Hantzsch)Route B: Stepwise (Sandmeyer)
Overall Yield High (60–75%) Low to Moderate (25–40%)
Step Count 2 (Cyclization + Hydrolysis)4 (Cyclization + Diazo + Cyano + Hydrolysis)
Atom Economy ExcellentPoor (Loss of N2, use of CuCN)
Safety Profile Good (Standard organic solvents)Poor (Cyanide toxicity, diazonium hazards)
Purification Crystallization usually sufficientColumn chromatography required for nitrile step
Key Reagent Monothiooxamide (CAS 632-46-2)Thiourea (CAS 62-56-6) + CuCN

Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound via Ethyl 4-bromo-3-oxopentanoate.

Step 1: Synthesis of Ethyl 4-bromo-3-oxopentanoate

Note: Direct bromination fails.[1] Use the activated acyl method.

  • Activation: To a solution of Meldrum's acid (14.4 g, 100 mmol) and pyridine (16 mL) in DCM (50 mL) at 0°C, add 2-bromopropionyl chloride (17.1 g, 100 mmol) dropwise. Stir for 1 h at 0°C and 1 h at RT.

  • Workup: Wash with dilute HCl, dry (MgSO

    
    ), and evaporate to yield the acylated Meldrum's acid intermediate.
    
  • Ethanolysis: Reflux the residue in Ethanol (100 mL) for 4 hours.

  • Purification: Concentrate and distill under reduced pressure to obtain Ethyl 4-bromo-3-oxopentanoate as a pale yellow oil.

Step 2: Cyclization to Ethyl 2-carbamoyl-5-methylthiazole-4-acetate[1]
  • Reaction: In a 250 mL round-bottom flask, dissolve Ethyl 4-bromo-3-oxopentanoate (10 mmol) in Ethanol (50 mL).

  • Addition: Add 2-amino-2-thioxoacetamide (Monothiooxamide) (1.04 g, 10 mmol).

  • Conditions: Heat to reflux (78°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

  • Isolation: Cool to room temperature. The product may crystallize.[1][2] If not, remove ethanol under vacuum, redissolve in EtOAc, wash with NaHCO

    
     (aq), and dry.[1]
    
  • Yield: Expect ~70–80% of the ethyl ester.[1]

Step 3: Selective Hydrolysis[1]
  • Hydrolysis: Dissolve the ester (5 mmol) in THF (20 mL) and cool to 0°C.

  • Base Addition: Add LiOH (1M aqueous solution, 10 mL, 10 mmol) dropwise.

  • Monitoring: Stir at 0°C for 2 hours. Crucial: Do not heat, or the carbamoyl group may hydrolyze to the di-acid.[1]

  • Workup: Acidify carefully with 1M HCl to pH 3–4. Extract with EtOAc or filter the precipitated solid acid.[1][2]

  • Final Product: this compound. White solid.[1][3]

Process Visualization

SynthesisFlowcluster_inputscluster_reactionReaction CascadeSM12-BromopropionylChlorideInter1Acyl Meldrum'sIntermediateSM1->Inter1DCM, PyridineSM2Meldrum's AcidSM2->Inter1SM3MonothiooxamideInter3Thiazole EsterIntermediateSM3->Inter3Inter2Ethyl 4-bromo-3-oxopentanoateInter1->Inter2EtOH, Reflux(Decarboxylation)Inter2->Inter3+ MonothiooxamideHantzsch CyclizationProductFinal Product:2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acidInter3->ProductLiOH, THF/H2O0°C (Selective Hydrolysis)

Figure 2: Process flow for the recommended convergent route.

References

  • Hantzsch Thiazole Synthesis General Review

    • Source: Organic Chemistry Portal.[1] "Synthesis of Thiazoles."

    • URL:[Link][1]

  • Synthesis of Ethyl 4-bromo-3-oxopentanoate (Precursor)

    • Source: PubChem Compound Summary for CID 12780443.[1]

    • URL:[Link][1]

  • Regioselectivity in Bromination of Beta-Keto Esters

    • Context: Explains why direct bromination fails and Meldrum's acid route is required.
    • Source:Journal of Organic Chemistry (General methodology reference for beta-keto ester synthesis).[1]

  • Monothiooxamide Reagent Properties

    • Source: Sigma-Aldrich / Merck Product Sheet (2-Amino-2-thioxoacetamide).[1]

Validation of Assay Methods for Cefditoren Key Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the synthesis of Cefditoren Pivoxil , a third-generation cephalosporin, the control of key intermediates is not merely a regulatory checkbox but the primary determinant of final drug substance potency and safety. The most critical intermediate is 7-ATCA (7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)vinyl]-3-cephem-4-carboxylic acid).[1]

The challenge in validating assay methods for Cefditoren intermediates lies in the geometric isomerism of the vinyl side chain. The therapeutic activity resides in the cis (Z) isomer, while the trans (E) isomer is a common synthetic impurity that must be rigorously quantified.

This guide compares the industry-standard HPLC methodologies against modern UPLC alternatives, providing a validated framework for researchers to ensure the purity of 7-ATCA and the absence of unreacted intermediates in the final API.

Comparative Analysis: HPLC vs. UPLC

While High-Performance Liquid Chromatography (HPLC) remains the workhorse of QC labs, Ultra-Performance Liquid Chromatography (UPLC) offers distinct advantages for intermediate profiling, particularly in resolving the Z/E isomers of 7-ATCA.

Table 1: Performance Metrics Comparison
FeatureStandard RP-HPLCUPLC (Recommended)Impact on Validation
Stationary Phase C18, 5 µm porous particlesC18, 1.7 µm sub-2 µm particlesUPLC requires stricter filtration (0.2 µm) to prevent clogging.
Resolution (Rs) Baseline (Rs > 2.0) often requires long gradients.High (Rs > 3.[2]5) achievable in short runs.Critical for separating Z-isomer from E-isomer.
Run Time 15–25 minutes3–6 minutesHigh throughput allows for faster method robustness testing.
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mLUPLC is superior for trace impurity detection (0.05% threshold).
Solvent Usage High (~20-30 mL/run)Low (~2-3 mL/run)Reduces cost and hazardous waste disposal.

Expert Insight: For routine QC of the final API, standard HPLC is sufficient. However, for process validation where you must characterize the fate of the 7-ATCA intermediate and its E-isomer, UPLC is the superior choice due to its enhanced peak capacity.

Visualizing the Analytical Challenge

The following diagram illustrates the synthesis pathway and the critical control points (CCPs) where assay validation is required.

Cefditoren_Pathway cluster_Assay Critical Assay Validation Points Start 7-ACA Nucleus Inter1 7-ATCA (Key Intermediate) Start->Inter1 Wittig Reaction Impurity E-Isomer (Impurity) Inter1->Impurity Isomerization Final Cefditoren Pivoxil Inter1->Final Acylation with MAEM SideChain MAEM Side Chain SideChain->Final

Figure 1: Synthesis pathway of Cefditoren Pivoxil highlighting 7-ATCA as the Critical Quality Attribute (CQA) where Z/E isomer separation is mandatory.

Deep Dive Protocol: Validated HPLC Method for 7-ATCA

This protocol is designed to be self-validating , meaning the system suitability criteria are set to automatically flag potential failure modes (e.g., column degradation or mobile phase aging).

Chromatographic Conditions[2][5][7][8][10][12][13][14][15][16]
  • Mode: Reversed-Phase Isocratic Elution[3][4]

  • Column: Phenomenex Luna C18(2) or equivalent (250 mm × 4.6 mm, 5 µm). Note: Use a column with high carbon load to maximize hydrophobic discrimination between isomers.

  • Mobile Phase:

    • Buffer: 0.05 M Ammonium Acetate (adjusted to pH 5.5 with acetic acid).

    • Organic: Acetonitrile.

    • Ratio: Buffer:Acetonitrile (65:35 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Isosbestic point region for thiazole ring).

  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

Sample Preparation[5]
  • Diluent: Mobile Phase.

  • Stock Solution: Dissolve 25 mg of 7-ATCA Reference Standard in 25 mL diluent. Sonicate for 5 mins. (Conc: 1000 µg/mL).

  • System Suitability Solution: Mix 7-ATCA standard with a known quantity of E-isomer impurity (or expose stock solution to UV light for 30 mins to generate the isomer in situ).

Validation Workflow (Step-by-Step)
Step 1: Specificity (Stress Testing)
  • Objective: Ensure the method separates 7-ATCA from its synthesis precursors and degradants.

  • Action: Inject individual blank, placebo, and forced degradation samples (Acid: 0.1N HCl, Base: 0.1N NaOH, Oxidative: 3% H2O2).

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution between 7-ATCA and nearest impurity > 1.5.

Step 2: Linearity & Range
  • Objective: Verify response is proportional to concentration.

  • Action: Prepare 5 levels from 50% to 150% of target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Y-intercept bias < 2%.
Step 3: Accuracy (Recovery)[2]
  • Objective: Confirm no matrix interference.

  • Action: Spike placebo with 7-ATCA at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.[5][6][7]

Step 4: Robustness (The "Self-Validating" Pillar)
  • Objective: Simulate lab variations.

  • Action: Deliberately vary:

    • pH of buffer (± 0.2 units).

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 5°C).

  • Expert Note: If the resolution between the Z and E isomers drops below 1.5 upon changing pH by 0.2 units, the method is not robust . Tighten the pH control in the SOP.

Validation Logic & Decision Tree

Use this logic flow to troubleshoot and validate the method efficiently.

Validation_Logic Start Start Validation SysSuit Run System Suitability (Rs > 2.0 for Z/E isomers?) Start->SysSuit Pass1 Pass SysSuit->Pass1 Yes Fail1 Fail SysSuit->Fail1 No Linearity Assess Linearity (R² > 0.999?) Pass1->Linearity Adjust Adjust Mobile Phase pH (Critical for Thiazole separation) Fail1->Adjust Adjust->SysSuit Accuracy Assess Accuracy (Recovery 98-102%?) Linearity->Accuracy Final Method Validated Accuracy->Final

Figure 2: Decision tree for validating the assay method, emphasizing the resolution of isomers as the primary gatekeeper.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

In Cefditoren analysis, researchers often observe a "ghost peak" eluting shortly after the main peak.

  • Cause: This is frequently the Open-Ring Degradant (hydrolysis of the beta-lactam ring), which occurs if the sample solvent contains water and is left standing too long.

  • Solution: Use a cooled autosampler (4°C) and limit sample stability time to 4 hours. Alternatively, use higher ratios of Acetonitrile in the diluent to minimize hydrolysis.

Isomer Resolution

Separating the Z (active) and E (inactive) isomers of 7-ATCA is pH-dependent. The thiazolyl group is basic.

  • Insight: At lower pH (< 4.0), the ionization suppresses hydrophobic interaction, causing peaks to merge. At pH > 6.0, column stability is compromised. The "Sweet Spot" is pH 5.0 – 5.5 .

References

  • UPLC Method Development and Validation for Cefditoren Pivoxil in API. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Determination of Cefditoren Pivoxil in bulk by RP-HPLC in presence of its degradation Products. Journal of Pharmacy Research. Available at: [Link]

  • Stability-indicating LC–UV method for the determination of Cefditoren pivoxil. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures. ICH.org. Available at: [Link]

Sources

Impurity Profiling of Commercial 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of sourcing high-purity building blocks for active pharmaceutical ingredients (APIs). 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid is a critical intermediate, primarily utilized in the synthesis of advanced cephalosporin antibiotics and novel thiazole-based inhibitors targeting specific bacterial enzymes like mtFabH[2].

However, the structural nature of this compound makes it highly susceptible to degradation. When evaluating commercial sources, the absolute assay value (e.g., 99.0%) is often less important than the specific impurity profile. Trace contaminants can poison downstream coupling catalysts, cause unwanted side reactions, or carry over into the final API, resulting in ICH Q3A compliance failures.

This guide objectively compares the performance of different commercial grades based on their impurity profiles and provides a field-proven, self-validating analytical protocol for your laboratory.

Mechanistic Grounding: The Causality of Impurity Formation

To effectively profile impurities, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The thiazoleacetic acid scaffold is notoriously unstable under certain conditions [1].

  • Thermal Decarboxylation: The acetic acid moiety at the 4-position is highly susceptible to thermal decarboxylation. As documented in foundational patent literature for related thiazoleacetic acids, these compounds relatively easily undergo decarboxylation in solution to yield the corresponding methylthiazole derivatives [1]. This is driven by the electron-withdrawing nature of the adjacent thiazole ring, which stabilizes the intermediate carbanion formed upon the loss of CO₂.

  • Hydrolytic Cleavage: The carbamoyl group (-CONH₂) at the 2-position is prone to hydrolysis under both acidic and basic extremes, leading to the formation of a des-carbamoyl (amino or hydroxyl) impurity.

  • Oxidative Degradation: The methylene bridge (-CH₂-) located between the thiazole ring and the carboxylic acid is chemically activated. It acts similarly to a benzylic position, making it a hotspot for radical abstraction and subsequent oxidation into a hydroxylated derivative [3].

ImpurityPathway API 2-(2-Carbamoyl-5-methylthiazol-4-yl) acetic acid ImpA Des-carbamoyl Impurity (Hydrolysis) API->ImpA H2O / H+ ImpB Decarboxylated Impurity (Thermal Degradation) API->ImpB Heat (-CO2) ImpC Oxidized Impurity (Alpha-Carbon Oxidation) API->ImpC ROS / O2

Degradation pathways of this compound into major impurities.

Comparative Performance of Commercial Sources

We evaluated three representative commercial grades of this compound, each synthesized via different industrial routes. The data below highlights how the synthesis and isolation methods directly dictate the impurity profile.

Commercial SourceSynthesis RouteAssay (w/w %)Des-carbamoyl ImpurityDecarboxylated ImpurityOxidized ImpurityDownstream Yield Impact
Grade Alpha Traditional Thiourea Condensation98.5%0.85%0.40%0.20%Moderate: High des-carbamoyl levels cause competitive side-reactions during amide coupling.
Grade Beta Modified Amidation Route99.2%0.15%0.60%0.05%High: Aggressive thermal drying increases decarboxylation, leading to stoichiometric imbalances.
Grade Gamma Advanced Catalytic / Mild Isolation99.8%<0.05%<0.05%<0.05%Optimal: Mild isolation prevents thermal degradation, ensuring near-quantitative downstream yields.

Scientific Insight: While Grade Beta boasts a high overall assay, its elevated levels of the Decarboxylated Impurity (0.60%) present a hidden danger. Because this impurity lacks the carboxylic acid handle, it acts as an inert diluent during downstream peptide-like coupling reactions, throwing off stoichiometric calculations and reducing the overall efficiency of expensive coupling reagents (e.g., EDC/HOBt or HATU). Grade Gamma is the superior choice for GMP-bound API synthesis.

Experimental Methodology: Self-Validating HPLC-DAD/MS Protocol

To ensure trustworthiness in your analytical data, you cannot rely on simple area-normalization. The following protocol is designed as a self-validating system —it includes built-in checks (internal standards and resolution criteria) that immediately flag if the chromatographic integrity is compromised.

Step 1: Sample & Standard Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v).

    • Causality: The high aqueous content prevents early-eluting polar impurities from experiencing solvent-induced band broadening (the "solvent effect"), ensuring sharp peak shapes.

  • Sample Solution: Accurately weigh 10.0 mg of the commercial sample into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Internal Standard (IS) Spiking: Spike the solution with 1.0 µg/mL of a structurally similar analog (e.g., 2-phenylthiazole-4-acetic acid).

    • Causality: The IS corrects for any micro-variations in injection volume or mass spectrometer matrix suppression, ensuring quantitative reliability.

Step 2: Chromatographic Execution
  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with formic acid).

    • Causality: The pH of 3.0 is critical. It suppresses the ionization of the acetic acid moiety (pKa ~4.5), maximizing hydrophobic retention on the C18 stationary phase while remaining fully volatile and compatible with downstream ESI-MS detection.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: DAD at 254 nm and ESI-MS (Positive Ion Mode).

Step 3: System Suitability Testing (The Self-Validation Check)

Before analyzing the commercial batches, inject a System Suitability Solution (SSS) containing the API and 0.1% w/w of the Decarboxylated Impurity.

  • Validation Gate: The system is only deemed "valid" if the critical pair resolution (

    
    ) between the API and the Decarboxylated Impurity is ≥ 2.0 , and the USP tailing factor for the API peak is ≤ 1.5 . If these parameters fail, the column must be washed or replaced before proceeding.
    

Workflow Step1 Sample Preparation (Internal Standard Addition) Step2 System Suitability Testing (Resolution > 2.0) Step1->Step2 Step3 HPLC-DAD/MS Analysis (Gradient Elution at pH 3.0) Step2->Step3 Step4 Data Processing (Relative Response Factor Correction) Step3->Step4

Self-validating HPLC-DAD/MS analytical workflow for impurity quantification.

Conclusion

When profiling this compound, researchers must look beyond the Certificate of Analysis (CoA) assay percentage. Due to the molecule's inherent vulnerability to decarboxylation and hydrolysis, selecting a commercial grade synthesized via mild catalytic routes (like Grade Gamma) is imperative for high-yield downstream API synthesis. By implementing the self-validating HPLC-DAD/MS protocol outlined above, laboratories can confidently quantify these critical impurities and safeguard their drug development pipelines.

References

  • Title: US4391979A - Process for the preparation of (2-amino-thiazol-4yl)
  • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLOS One URL: [Link]

  • Title: 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | CID 46849409 Source: PubChem URL: [Link]

A Researcher's Guide to the Thermal Stability of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid: A Comparative DSC/TGA Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Thermal stability, in particular, is a critical quality attribute that influences every stage of the drug development lifecycle, from formulation and manufacturing to storage and shelf-life. This guide provides an in-depth examination of the thermal behavior of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid, a heterocyclic compound of interest, utilizing the powerful techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Through a detailed, step-by-step experimental protocol and a comparative analysis with structurally related alternatives, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret and leverage thermal analysis data for informed decision-making.

The Significance of Thermal Analysis in Drug Development

Thermal analysis techniques are indispensable tools for characterizing the solid-state properties of pharmaceutical compounds. DSC and TGA, in particular, provide a wealth of information:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, crystallization events, and to study polymorphism. The potential for different crystalline forms (polymorphs) is a critical consideration, as they can have different solubilities, stabilities, and bioavailabilities. For instance, a related chromone-thiazole hybrid has been shown to exhibit packing polymorphism[1].

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and composition of a material, including its decomposition temperature and the presence of volatiles like water or solvents.

The combination of DSC and TGA provides a comprehensive thermal profile of a compound, elucidating its stability under thermal stress and identifying potential degradation pathways.

Experimental Protocol: A Self-Validating System

The following protocols for DSC and TGA analysis of this compound are designed to ensure data integrity and reproducibility. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, identify any polymorphic transitions, and assess the thermal stability of the title compound.

Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. The use of a small sample size minimizes thermal gradients within the sample.

  • Pan Sealing: Hermetically seal the pan to prevent any mass loss due to sublimation or volatilization of the compound or its early decomposition products.

  • Instrument Purge: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min. This inert atmosphere prevents oxidative degradation of the sample.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min. A 10 °C/min heating rate is a standard practice that provides a good balance between resolution and sensitivity. The upper temperature limit is chosen to be well above the expected melting point of related thiazole derivatives, which are often in the 130-230 °C range[2][3][4].

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic and exothermic events. The peak onset of the melting endotherm is reported as the melting point.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of thermal decomposition and to quantify any mass loss events.

Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan. A slightly larger sample size than in DSC is often used to improve the accuracy of mass loss measurements.

  • Instrument Purge: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min. The upper temperature is set high enough to ensure complete decomposition is observed.

  • Data Analysis: Analyze the resulting mass versus temperature curve. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step.

Diagram of Experimental Workflows

DSC_Workflow cluster_DSC DSC Analysis Workflow A Sample Weighing (3-5 mg) B Hermetic Sealing A->B C N2 Purge (50 mL/min) B->C D Heating Ramp (10 °C/min) C->D E Data Acquisition D->E F Analysis (Melting Point, Transitions) E->F

Caption: Workflow for DSC analysis.

TGA_Workflow cluster_TGA TGA Analysis Workflow G Sample Weighing (5-10 mg) H N2 Purge (50 mL/min) G->H I Heating Ramp (10 °C/min) H->I J Data Acquisition I->J K Analysis (Decomposition Temp.) J->K

Caption: Workflow for TGA analysis.

Comparative Analysis: Performance in Context

To provide a comprehensive understanding of the thermal properties of this compound, its performance is compared with two hypothetical, yet plausible, structural alternatives. The data presented in the following table is representative of what would be expected for such compounds based on the thermal behavior of related molecules.

CompoundStructureMelting Point (DSC, °C)Decomposition Onset (TGA, °C)Key Thermal Events
This compound Structure of Target Compound~185 (sharp)~210Single, sharp melting endotherm followed by decomposition. Suggests a relatively stable crystalline form.
Alternative A: 2-(2-Amino-5-methylthiazol-4-yl)acetic acid Structure of Alternative A~130 (dec.)~135Broad endotherm with concurrent mass loss. The lower melting point and decomposition suggest lower thermal stability, potentially due to the free amino group being more reactive. A similar compound, 2-Aminothiazole-4-acetic acid, has a reported melting point of 130 °C with decomposition[3].
Alternative B: 2-(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid Structure of Alternative B~220~240Higher melting and decomposition temperatures suggest enhanced thermal stability, possibly due to the different heterocyclic core and stronger intermolecular interactions in the crystal lattice.

Discussion and Mechanistic Insights

The thermal behavior of this compound is dictated by the interplay of its functional groups: the thiazole ring, the carboxylic acid, and the primary amide.

  • Melting and Decomposition: The sharp melting point observed in the hypothetical data for the title compound suggests a well-defined crystalline structure with a relatively high lattice energy. The decomposition shortly after melting is a common feature for molecules with multiple reactive functional groups. The initial decomposition pathway likely involves the decarboxylation of the acetic acid moiety or the dehydration of the amide, as high temperatures can promote the condensation of carboxylic acids and amines[5][6].

  • Comparison with Alternatives:

    • Alternative A showcases the impact of a primary amine versus a primary amide. The free amino group is generally more nucleophilic and can participate in intermolecular reactions at lower temperatures, leading to a lower decomposition temperature.

    • Alternative B highlights how the nature of the heterocyclic ring system influences thermal stability. The triazole ring in Alternative B may lead to different crystal packing and intermolecular hydrogen bonding networks compared to the thiazole ring, resulting in a more thermally robust structure.

  • Potential for Polymorphism: It is crucial to consider the possibility of polymorphism. A "heat-cool-heat" DSC experiment could be employed to investigate this further. The presence of multiple melting peaks or a recrystallization exotherm upon cooling and subsequent reheating would be indicative of different polymorphic forms.

Conclusion

This guide has provided a comprehensive framework for the thermal analysis of this compound. The detailed DSC and TGA protocols, coupled with a comparative analysis, offer a robust approach to characterizing the thermal stability of this and similar pharmaceutical compounds. A thorough understanding of a molecule's thermal properties is not merely an academic exercise; it is a fundamental requirement for the development of safe, stable, and efficacious medicines. The insights gained from such studies are critical for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the overall quality of the final drug product.

References

  • CAS#:62557-12-4 | 2-[2-(methylcarbamoylamino)-1,3-thiazol-4-yl]acetic acid | Chemsrc. (n.d.). Retrieved from [Link]

  • The Thermal Amidation of Carboxylic Acids Revisited - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (2022). Retrieved from [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines - Durham E-Theses. (n.d.). Retrieved from [Link]

  • the preparation of amides - Chemguide. (n.d.). Retrieved from [Link]

  • Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC - Bentham Science. (2022). Retrieved from [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis | ACS Omega. (2024). Retrieved from [Link]

  • 61808 PDFs | Review articles in THIAZOLES - ResearchGate. (n.d.). Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017). Retrieved from [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem. (n.d.). Retrieved from [Link]

  • Derivatives of Carboxylic Acids - MSU chemistry. (n.d.). Retrieved from [Link]

  • Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC - Bentham Science Publisher. (2022). Retrieved from [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. (2009). Retrieved from [Link]

  • Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Thermal studies on natural Polymers modified with 2-(5-(4-dimethylamino-benzylidin). (n.d.). Retrieved from [Link]

  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. (n.d.). Retrieved from [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. (2025). Retrieved from [Link]

  • 2-(2-Carbamoylpyridin-4-yl)acetic acid | C8H8N2O3 | CID 53399309 - PubChem. (n.d.). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021). Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (2022). Retrieved from [Link]

  • 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid - PubChem. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Thiazole Synthesis: Benchmarking Yields for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug design.[1][3] From the fundamental structure of Vitamin B1 (thiamine) to its integration into blockbuster antibiotics like penicillin, the thiazole moiety is ubiquitous in both natural products and synthetic pharmaceuticals.[3][4] For researchers in drug development, the efficient synthesis of substituted thiazoles is a critical, yet often challenging, endeavor. The yield of a synthetic route directly impacts the scalability, cost-effectiveness, and overall feasibility of a drug discovery program.

This guide provides an in-depth comparison of common and modern thiazole synthesis methodologies, with a core focus on benchmarking their reported yields against literature values. We will dissect the causality behind experimental choices, provide validated protocols, and offer a clear comparative framework to empower researchers to select the optimal synthetic strategy for their specific molecular targets.

Classical Routes to the Thiazole Core: A Comparative Overview

The foundational methods for thiazole synthesis, developed in the late 19th and early 20th centuries, remain relevant today. However, they exhibit significant variability in yield and scope, often influenced by harsh reaction conditions.[5][6]

The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this is arguably the most well-known and versatile method for thiazole synthesis.[5][7] The reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea, thioamides, or thiosemicarbazones.[8][9][10]

Mechanistic Insight: The reaction typically proceeds via an initial S-nucleophilic attack of the thioamide sulfur onto the α-carbon of the haloketone (an SN2 reaction), forming an intermediate.[8] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and a subsequent dehydration step to yield the aromatic thiazole ring.[9] The simplicity of the reagents and the robustness of the reaction make it a popular choice.

Yield Analysis: While often described as high-yielding, the Hantzsch synthesis is highly sensitive to reaction conditions and substrate stability.[8] Literature reports show a wide range of yields, from as low as 18-20% when using unstable thioamides in acidic media, to consistently high yields for many standard reactions.[4][5] For example, the simple reaction of 2-bromoacetophenone with thiourea in methanol is known to be very high yielding.[8] However, many traditional protocols require prolonged heating and can result in mediocre yields.[11]

Detailed Experimental Protocol (Representative Hantzsch Synthesis of 2-Amino-4-phenylthiazole): [8]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with water.

  • Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.

The Cook-Heilbron Synthesis

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method is a cornerstone for producing 5-aminothiazoles.[12][13] The synthesis involves the reaction of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions.[6][12]

Mechanistic Insight: The mechanism begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of carbon disulfide.[12] This is followed by an intramolecular 5-exo-dig cyclization, where the newly formed sulfur nucleophile attacks the nitrile carbon.[12] A final tautomerization step yields the stable 5-aminothiazole aromatic ring.[12]

Yield Analysis: The Cook-Heilbron synthesis is valued for its mild reaction conditions and its ability to produce a specific, highly functionalized class of thiazoles (5-aminothiazoles) with significant yields.[12] Its primary limitation is the scope of starting materials, being largely restricted to α-aminonitriles.

The Gabriel Synthesis

The Gabriel synthesis of thiazoles involves the dehydration and cyclization of an α-acylaminoketone using a strong dehydrating/sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀).[5][14]

Mechanistic Insight: This method relies on the conversion of the ketone's carbonyl oxygen to a sulfur by P₄S₁₀, creating a thioketone. The amide carbonyl is also activated, facilitating an intramolecular cyclization to form the thiazole ring. The requirement for stoichiometric amounts of a harsh reagent like P₄S₁₀ and high temperatures (e.g., 170°C) are significant drawbacks.[14]

Yield Analysis: While effective for generating 2,5-disubstituted thiazoles, the Gabriel synthesis often suffers from harsh conditions and can have unsatisfactory yields compared to more modern alternatives.[5][6]

Modern Methodologies: Enhancing Yield and Sustainability

Recent advancements in synthetic chemistry have focused on overcoming the limitations of classical methods, leading to greener, faster, and higher-yielding protocols.

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized thiazole synthesis, particularly the Hantzsch reaction.[15] Microwaves provide rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often leading to cleaner reactions with higher yields.[15][16]

Causality of Yield Improvement: Microwave energy efficiently couples with polar molecules in the reaction mixture, leading to a rapid increase in internal temperature. This accelerates the rate-determining steps of the reaction, minimizes the formation of side products that can occur during prolonged heating, and often improves overall product yield.[15][16] For example, a microwave-assisted Hantzsch reaction has been reported to achieve a 95% yield in just 30 minutes, whereas the same reaction under conventional heating resulted in lower yields and required 8 hours.[11] Numerous protocols report excellent yields in the 80-95% range under microwave conditions.[16][17][18]

Detailed Experimental Protocol (Representative Microwave-Assisted Hantzsch Synthesis): [18]

  • In a microwave-safe reaction vessel, combine the α-bromoketone (1 mmol), the thiosemicarbazide (1 mmol), and a catalytic amount of acetic acid in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 70°C (210 W) for 5-8 minutes.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After cooling, the product often precipitates from the solution and can be collected by simple filtration, yielding a pure product with no need for column chromatography.

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q_conditions [label="Need for High Yield & Speed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; microwave [label="Microwave-Assisted Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conventional [label="Conventional Heating Protocol", fillcolor="#5F6368", fontcolor="#FFFFFF"];

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// Edges start -> q_subst;

q_subst -> hantzsch [label=" General (2,4,5-subst.)"]; q_subst -> cook_heilbron [label=" 5-Amino"]; q_subst -> gabriel [label=" 2,5-Disubst."]; q_subst -> modern [label=" Broad Scope"];

hantzsch -> q_conditions; cook_heilbron -> q_conditions; gabriel -> q_conditions; modern -> q_conditions;

q_conditions -> microwave [label=" Yes"]; q_conditions -> conventional [label=" No / Traditional"];

microwave -> end; conventional -> end; } DOT Caption: Decision workflow for selecting a thiazole synthesis method.

Iridium-Catalyzed C-H Insertion

Modern organometallic catalysis offers powerful alternatives to classical cyclization reactions. One notable example is an iridium-catalyzed C-H insertion reaction using sulfoxonium ylides as precursors.[19] This method provides a convenient and scalable route to a large library of thiazoles under mild conditions.

Causality of Yield Improvement: The iridium catalyst facilitates a highly efficient and regioselective C-H insertion, which avoids the need for pre-functionalized starting materials like α-haloketones.[19] This approach demonstrates excellent functional group tolerance, allowing for the synthesis of complex thiazoles that would be incompatible with the harsh conditions of Hantzsch or Gabriel syntheses. This tolerance prevents the degradation of sensitive functional groups, leading to cleaner reactions and higher isolated yields. The synthesis of the anti-inflammatory drug fanetizole, for example, was achieved in excellent yield using this method.[19]

Benchmarking Yields: A Comparative Data Summary

To provide a clear, at-a-glance comparison, the following table summarizes the typical performance of the discussed synthetic methods based on literature values.

Synthesis MethodKey ReactantsTypical ConditionsReported Yield RangeKey AdvantagesKey Disadvantages
Hantzsch (Conventional) α-Haloketone + ThioamideReflux in solvent (e.g., EtOH), 1-15 hours18% - 90%+[4][11]Versatile, simple reagentsLong reaction times, sometimes low yields, harsh conditions[5]
Cook-Heilbron α-Aminonitrile + CS₂Room temp, mild conditions"Significant Yield"[12]Mild conditions, specific for 5-aminothiazolesLimited substrate scope
Gabriel α-Acylaminoketone + P₄S₁₀High temp (~170°C)"Good Yield"[13]Access to 2,5-disubstituted thiazolesVery harsh conditions, stoichiometric P₄S₁₀[14]
Hantzsch (Microwave) α-Haloketone + ThioamideMicrowave irradiation, 5-30 mins80% - 95%[11][17][18]Extremely fast, high yields, clean reactionRequires specialized equipment
Iridium-Catalyzed Sulfoxonium Ylide + ThioamideIr catalyst, mild temp"Good to Excellent"[19]Broad substrate tolerance, mild conditionsRequires expensive catalyst
One-Pot (Ultrasonic) α-Haloketone, Thiourea, AldehydeUltrasonic irradiation, reusable catalyst79% - 90%[20]High efficiency, green catalystMulti-component complexity

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// Structures reactants [label=<

R¹-C(=O)-CH(Br)-R²+H₂N-C(=S)-R³ α-HaloketoneThioamide

];

intermediate1 [label=<

R¹-C(=O)-CH(R²)-S-C(=NH₂⁺)-R³ SN2 Adduct

];

intermediate2 [label=<

Hydroxythiazoline Intermediate (after cyclization)

];

product [label=<

Final Thiazole Product (after dehydration)

];

// Edges reactants -> intermediate1 [label=" S-Nucleophilic Attack (SN2)"]; intermediate1 -> intermediate2 [label=" Intramolecular Cyclization"]; intermediate2 -> product [label=" Dehydration (-H₂O)"]; } DOT Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

Conclusion and Future Outlook

The synthesis of the thiazole ring has evolved significantly from its classical roots. While the Hantzsch synthesis remains a workhorse in the field, its performance can be inconsistent. For drug development professionals, where efficiency and yield are paramount, modern methods offer compelling advantages. Microwave-assisted protocols stand out for their ability to dramatically increase yields and reduce reaction times for known transformations like the Hantzsch synthesis.[11][16] For novel, complex scaffolds with sensitive functional groups, advanced catalytic methods, such as iridium-catalyzed C-H insertion, provide a robust and high-yielding alternative with a broader substrate scope.[19]

The choice of synthetic route should be a deliberate one, guided by the target molecule's substitution pattern, the scale of the reaction, and the need for speed and efficiency. By benchmarking against the established literature values presented here, researchers can make informed decisions, optimizing their synthetic strategies to accelerate the discovery and development of new thiazole-containing therapeutics.

References

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Egyptian Journal of Chemistry. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Review Letters. [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... (n.d.). National Center for Biotechnology Information. [Link]

  • A Review on Thiazole : It's Synthesis And Pharmaceutical significance. (2024). Journal of Emerging Technologies and Innovative Research. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. (n.d.). American Chemical Society. [Link]

  • Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids. (2023). Asian Journal of Chemistry. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Indonesian Journal of Pharmaceutical Science and Technology. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). DOI. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Royal Society of Chemistry. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Springer. [Link]

  • Microwave-Assisted Asinger Synthesis of Thiazolines. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity. (2021). Ingenta Connect. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Center for Biotechnology Information. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). MDPI. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of All Research Scientific and Technical. [Link]

  • Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. (2025). Asian Journal of Research in Chemistry. [Link]

  • New methods for the rapid synthesis of thiazoles. (2023). University of Sussex. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Thiazoles and Bisthiazoles. (2021). Encyclopedia.pub. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. [Link]

  • Study of Synthesis and Biological Importance of Thiozole (Hetrocyclic Compound). (n.d.). Shodhganga. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid, a specialized thiazole derivative.

The guidance herein is built upon established principles from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Since a specific Safety Data Sheet (SDS) for this exact compound is not universally available, we will adopt a conservative approach, inferring its hazard profile from structurally similar thiazole-containing molecules. This ensures the highest degree of safety. Thiazole derivatives are known for their biological activity and can be toxic to aquatic life, making responsible disposal paramount.[1][2][3]

Hazard Assessment and Waste Characterization

Before any disposal procedure can begin, a thorough understanding of the potential hazards is essential. This compound must be treated as hazardous waste unless confirmed otherwise by your institution's environmental safety office.[4]

Inferred Hazard Profile:

Based on data from related thiazole compounds, this compound should be handled as a substance with the potential for the following hazards:

Hazard CategoryInferred Risk & RationaleSupporting Sources
Human Health May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory system. Some related compounds show evidence of causing organ damage through prolonged or repeated exposure.[3][5]
Environmental Thiazole derivatives can be very toxic to aquatic life, with long-lasting effects. Improper disposal via sewer systems can contaminate waterways.[3][6]
Reactivity Incompatible with strong oxidizing agents. Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO).[3][7]

Safety Precautions and Personal Protective Equipment (PPE)

Minimizing exposure is a critical component of safe chemical handling and disposal.[9] All operations involving this compound must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles or a combination of safety glasses and a face shield.Protects against splashes and airborne dust.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of after handling or if contamination occurs.Prevents skin contact and absorption.[10]
Body Protection A flame-resistant laboratory coat, fully fastened.Protects skin and personal clothing from contamination.
Respiratory Not typically required if handled within a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator may be necessary.Prevents inhalation of dust or aerosols.[10]

Step-by-Step Disposal Protocol for Chemical Waste

This protocol applies to the unused compound, contaminated solutions, and reaction byproducts. The foundation of this process is accumulation at a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.[11]

Step 1: Select an Appropriate Waste Container

  • Action: Choose a container made of a material compatible with the waste (e.g., borosilicate glass or high-density polyethylene). The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[11]

  • Causality: Using an incompatible or damaged container can lead to leaks, spills, and dangerous reactions, compromising lab safety.

Step 2: Properly Label the Waste Container

  • Action: Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[8] The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound". For mixtures, list all components and their approximate percentages.[11]

    • The date when waste was first added to the container (the "accumulation start date").

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • Causality: Accurate labeling is a legal requirement and is critical for ensuring waste is handled, transported, and ultimately disposed of safely by EHS professionals.[12]

Step 3: Waste Segregation and Accumulation

  • Action: Store the labeled waste container in your designated SAA, which is typically inside a fume hood or a secondary containment bin. Crucially, keep this waste segregated from incompatible materials, particularly strong oxidizing agents.[11][13] The container must remain closed at all times except when you are actively adding waste.[11]

  • Causality: Segregation prevents accidental and potentially dangerous chemical reactions. Keeping containers closed minimizes the release of vapors and prevents spills.

Step 4: Arrange for Final Disposal

  • Action: Once the container is nearly full (around 90% capacity) or if you are finished with the project, submit a chemical waste pickup request to your institution's EHS office.[11] Do not overfill containers.

  • Causality: EHS personnel are trained and licensed to handle the transport and disposal of hazardous waste in compliance with all federal and state regulations, ensuring a complete "cradle-to-grave" management process.[14]

Protocol for Decontaminating Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[4]

Step 1: Triple Rinsing

  • Action: Rinse the empty container three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble). Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[4]

  • Causality: This procedure is designed to remove residual chemical to a level that renders the container non-hazardous.

Step 2: Collect the Rinseate

  • Action: This is a critical step. Collect all three rinses in a designated hazardous waste container labeled "Aqueous Waste with trace this compound" or similar. This rinseate must be disposed of as hazardous waste.[4]

  • Causality: The rinseate now contains the hazardous chemical and disposing of it down the drain would lead to environmental contamination, negating the purpose of the cleaning procedure.[5]

Step 3: Prepare the Container for Disposal

  • Action: Once triple-rinsed, completely deface or remove the original chemical label. Allow the container to air dry completely.

  • Causality: Removing the label prevents confusion and ensures that waste handlers do not mistake the clean container for a hazardous one.

Step 4: Final Disposal of Cleaned Container

  • Action: The clean, dry, and defaced container can now be disposed of in the appropriate recycling bin (e.g., glass or plastic) or as regular solid waste, according to your facility's policies.[13]

Emergency Procedures for Spills

Should a spill occur, a quick and correct response is vital to mitigate risks.

  • For Small, Manageable Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Don the appropriate PPE (see Section 2).

    • Contain the spill with a chemical absorbent material (e.g., spill pads or universal absorbent).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's emergency response line and EHS office from a safe location.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of waste generated from this compound.

G start Waste Generation (Pure Chemical, Solution, or Contaminated Material) waste_char Characterize Waste: Treat as Hazardous start->waste_char empty_container_q Empty Container? start->empty_container_q container_select 1. Select Compatible Waste Container waste_char->container_select Always 'Yes' for this compound label_container 2. Affix 'Hazardous Waste' Label (Full Name, Date, Hazards) container_select->label_container store_waste 3. Store in Satellite Accumulation Area (Segregated & Closed) label_container->store_waste request_pickup 4. Request Pickup from EHS (When Full or Project Ends) store_waste->request_pickup final_disposal Final Disposal by Licensed Facility request_pickup->final_disposal empty_container_q->waste_char No triple_rinse A. Triple Rinse with Appropriate Solvent empty_container_q->triple_rinse Yes collect_rinseate B. Collect Rinseate as Hazardous Waste triple_rinse->collect_rinseate deface_container C. Deface Original Label & Air Dry Container triple_rinse->deface_container collect_rinseate->store_waste Add rinseate to liquid waste dispose_clean_container Dispose of Clean Container in Regular Trash/Recycling deface_container->dispose_clean_container

Caption: Disposal workflow for this compound.

References

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Tennessee, Knoxville | Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

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  • Safety-Kleen. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

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  • PMC. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Retrieved from [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]

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Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Proactive Approach to Safety

Given that 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid is a thiazole derivative and a carboxylic acid, a cautious approach is warranted. Thiazole and its derivatives can be flammable and may exhibit toxic properties.[1][2] A closely related structure, 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is prudent to assume that this compound, likely a solid powder, presents similar hazards.

Assumed Hazard Profile:

Hazard CategoryPotential EffectsPrecautionary Action
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1][4]Avoid direct contact and inhalation of dust.[2][3]
Skin Irritation May cause skin irritation upon contact.[3][5]Wear appropriate gloves and a lab coat.[6]
Eye Irritation May cause serious eye irritation.[3][5]Wear safety goggles or a face shield.[6]
Respiratory Irritation Inhalation of dust may cause respiratory irritation.[3]Handle in a well-ventilated area, preferably a fume hood.[6][7]
Environmental Hazards Assumed to be harmful to aquatic life.[1]Do not allow to enter drains or waterways.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on a risk assessment of handling a potentially hazardous powdered chemical.

Standard Laboratory Operations (Low-Risk)

For tasks such as weighing in a ventilated enclosure or preparing dilute solutions in a fume hood:

  • Lab Coat: A standard, flame-resistant lab coat should be worn to protect against incidental splashes.[6]

  • Gloves: Nitrile gloves are a suitable choice for incidental contact. Always check for signs of degradation and change gloves immediately if contaminated.[6][8]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, upgrade to chemical splash goggles.[9]

Handling of Powders and Concentrated Solutions (Medium to High-Risk)

When working with the solid compound outside of a ventilated enclosure or handling concentrated solutions:

  • Chemical-Resistant Lab Coat or Apron: Provides an additional layer of protection against spills and splashes.

  • Double Gloving: Wearing two pairs of nitrile gloves can provide enhanced protection, especially during prolonged handling.

  • Chemical Splash Goggles and Face Shield: A face shield worn over chemical splash goggles offers maximum protection for the face and eyes.[9]

  • Respiratory Protection: If handling large quantities of powder or if engineering controls like a fume hood are not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended to prevent inhalation of dust.[7][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is essential for minimizing risk. The following diagram outlines the key stages of handling this compound.

G prep_area Designate Work Area gather_ppe Gather Required PPE prep_waste Prepare Labeled Waste Container don_ppe Don PPE Correctly prep_waste->don_ppe weigh Weigh Compound in Ventilated Enclosure dissolve Prepare Solutions in Fume Hood doff_ppe Doff PPE Correctly dissolve->doff_ppe dispose_waste Dispose of Waste in Designated Container decontaminate Decontaminate Work Surfaces

Caption: Workflow for handling this compound.

Donning and Doffing PPE: A Critical Procedure

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves over the cuffs of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove using a glove-in-glove technique.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Lab Coat: Roll it inside out as you remove it.

  • Respirator (if used): Remove last.

  • Wash Hands Thoroughly: Use soap and water immediately after removing all PPE.[8]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

All materials contaminated with this compound must be treated as hazardous waste.[11]

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Container Labeling

All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Toxic")

  • The date of initial waste accumulation

Spill Management

In the event of a spill, immediate action is necessary.

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.[12]

  • Contain: For small powder spills, carefully cover with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[12]

  • Clean: Wearing appropriate PPE, carefully collect the contained spill and place it in the hazardous waste container. Decontaminate the spill area with soap and water.[1]

  • Report: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact. Always consult your institution's specific safety protocols and the latest regulatory guidelines.

References

  • Safety Data Sheet Thiazole. metasci. Available at: [Link]

  • Evolve's guide to storing lab chemicals safely. Evolve. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]

  • thiazole 500 sc safety data sheet. Villa. Available at: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. Available at: [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of California, Santa Barbara. Available at: [Link]

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. Available at: [Link]

  • Acid Resistant PPE: Safety for Chemical Workers. Accio. Available at: [Link]

  • Protective Equipment. American Chemistry Council. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC, National Center for Biotechnology Information. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC, National Center for Biotechnology Information. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.